molecular formula C36H55N7O12 B6306824 Mal-PEG4-Val-Cit-PAB

Mal-PEG4-Val-Cit-PAB

Cat. No.: B6306824
M. Wt: 777.9 g/mol
InChI Key: PEGLOOGTSQEDBL-UVMMSNCQSA-N
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Description

Mal-PEG4-Val-Cit-PAB is a useful research compound. Its molecular formula is C36H55N7O12 and its molecular weight is 777.9 g/mol. The purity is usually 95%.
The exact mass of the compound Mal-beta-Ala-PEG(4)-Val-Cit-PAB is 777.39087022 g/mol and the complexity rating of the compound is 1240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N7O12/c1-25(2)33(35(50)41-28(4-3-13-39-36(37)51)34(49)40-27-7-5-26(24-44)6-8-27)42-30(46)12-16-52-18-20-54-22-23-55-21-19-53-17-14-38-29(45)11-15-43-31(47)9-10-32(43)48/h5-10,25,28,33,44H,3-4,11-24H2,1-2H3,(H,38,45)(H,40,49)(H,41,50)(H,42,46)(H3,37,39,51)/t28-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGLOOGTSQEDBL-UVMMSNCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N7O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG4-Val-Cit-PAB: A Key Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Maleimide-Polyethylene Glycol (4)-Valine-Citrulline-p-Aminobenzylcarbamate (Mal-PEG4-Val-Cit-PAB) linker, a critical component in the development of cutting-edge antibody-drug conjugates (ADCs). This document details its structure, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers in oncology and targeted therapeutics.

Introduction: The Role of Linkers in ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker's role is paramount: it must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet be efficiently cleaved to release the payload once the ADC has been internalized by the target cancer cell. The this compound linker is a sophisticated, cleavable linker system designed to meet these demanding criteria.

Core Structure and Components

This compound is a multi-component linker, with each part playing a distinct and crucial role in its function.

  • Maleimide (Mal): This functional group serves as the conjugation point to the antibody. It reacts specifically with thiol (-SH) groups, most commonly from cysteine residues on the monoclonal antibody, forming a stable covalent bond.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer is incorporated to enhance the linker's properties. The PEG4 moiety increases the hydrophilicity and solubility of the ADC, which can reduce aggregation and improve pharmacokinetics.[]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which are highly active within the lysosomal compartment of cells.[]

  • p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the efficient and traceless release of the active drug payload.[3]

Below is a diagram illustrating the modular structure of the this compound linker.

Figure 1. Modular Structure of this compound Antibody Antibody (via Cysteine) Maleimide Maleimide (Mal) Antibody->Maleimide PEG4 PEG4 Spacer Maleimide->PEG4 ValCit Val-Cit Dipeptide PEG4->ValCit PAB PAB Spacer ValCit->PAB Drug Payload (Drug) PAB->Drug

Figure 1. Modular Structure of this compound

Mechanism of Action: Targeted Payload Release

The efficacy of an ADC utilizing the this compound linker is dependent on a sequence of events, beginning with the ADC binding to its target antigen on the cancer cell surface and culminating in the intracellular release of the cytotoxic payload.

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome. The internal environment of the lysosome is acidic and rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the amide bond between the citrulline and the PAB spacer of the linker.[4]

  • Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous 1,6-electronic cascade elimination of the PAB spacer. This results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[3]

The following diagram illustrates the workflow of ADC action and the cleavage mechanism of the this compound linker.

Figure 2. ADC Workflow and Linker Cleavage Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Fusion Cleavage Val-Cit Cleavage Lysosome->Cleavage 4. Enzymatic Action SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 5. Trigger Payload Active Payload SelfImmolation->Payload 6. Release Apoptosis Cell Death Payload->Apoptosis 7. Cytotoxicity

Figure 2. ADC Workflow and Linker Cleavage Mechanism

Physicochemical and Stability Data

While comprehensive, publicly available tables of quantitative data for this compound are limited, data from suppliers and related studies on Val-Cit linkers provide valuable insights into its properties.

PropertyValueReference(s)
Molecular Formula C₃₃H₅₀N₆O₁₁ (for this compound-OH)
Molecular Weight 706.78 g/mol (for this compound-OH)
Solubility Soluble in DMSO, DMF, DCM
Storage Recommended storage at -20°C, protected from light and moisture.
Plasma Stability Val-Cit linkers generally exhibit high stability in human plasma. However, they can be susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma.
Cleavage Specificity Primarily cleaved by Cathepsin B, but other lysosomal proteases like Cathepsin L, S, and F can also contribute.

It is important to note that direct kinetic parameters such as Km and kcat for the cleavage of full ADCs with the this compound linker are not widely published, likely due to their proprietary nature. However, studies on similar vc-MMAE ADCs have shown that the drug release rate is largely independent of the conjugation site on the antibody, suggesting that the Val-Cit moiety is readily accessible to the enzyme.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of this compound in ADC development.

Synthesis of this compound
Antibody-Linker Conjugation

The conjugation of this compound to a monoclonal antibody is a critical step in ADC production. The following is a general protocol for conjugation to cysteine residues.

  • Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

  • Linker-Payload Preparation: The this compound linker is first conjugated to the cytotoxic payload.

  • Conjugation Reaction: The maleimide group of the linker-payload construct is then reacted with the free thiol groups on the reduced antibody. The reaction is typically carried out in a buffered solution at a controlled pH and temperature.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody. Purification is often performed using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

Kits containing pre-activated this compound linkers conjugated to payloads like MMAF are commercially available, simplifying the conjugation process for researchers.

In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm and quantify the enzymatic release of the payload from the ADC.

  • Materials:

    • ADC conjugated with the this compound linker

    • Recombinant human Cathepsin B

    • Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)

    • Quench Solution (e.g., Acetonitrile with an internal standard)

  • Procedure:

    • Prepare a stock solution of the ADC.

    • In a 96-well plate, add the ADC solution to the assay buffer.

    • Initiate the reaction by adding the Cathepsin B solution.

    • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • At each time point, stop the reaction by adding the quench solution.

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

    • Calculate the cleavage rate and half-life of the linker.

The following diagram outlines the workflow for this in vitro cleavage assay.

Figure 3. In Vitro Cathepsin B Cleavage Assay Workflow Start Start PrepareADC Prepare ADC Solution Start->PrepareADC PrepareEnzyme Prepare Cathepsin B Start->PrepareEnzyme Mix Combine ADC and Cathepsin B in Assay Buffer PrepareADC->Mix PrepareEnzyme->Mix Incubate Incubate at 37°C (Time Course) Mix->Incubate Quench Quench Reaction at Each Time Point Incubate->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Cleavage Rate and Half-Life Analyze->Calculate End End Calculate->End

Figure 3. In Vitro Cathepsin B Cleavage Assay Workflow

Conclusion

The this compound linker represents a highly refined and effective technology in the field of antibody-drug conjugates. Its modular design, incorporating a specific enzymatic cleavage site and a self-immolative spacer, allows for stable circulation and efficient, targeted release of cytotoxic payloads within tumor cells. The inclusion of a PEG spacer further enhances its pharmaceutical properties. A thorough understanding of its structure, mechanism, and associated experimental protocols is crucial for the successful development of next-generation ADCs that promise to improve outcomes for cancer patients.

References

Mal-PEG4-Val-Cit-PAB mechanism of action in ADCs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mal-PEG4-Val-Cit-PAB Linker in Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to malignant cells while minimizing systemic toxicity.[1] The efficacy and safety of an ADC are critically dependent on the linker, the molecular bridge connecting the monoclonal antibody (mAb) to its cytotoxic payload.[2] Among the most clinically successful and widely utilized linkers is the Maleimide-PEG4-Valine-Citrulline-p-aminobenzyl alcohol (this compound) construct. This guide provides a detailed examination of its components, mechanism of action, performance data, and the experimental protocols used for its evaluation.

This linker is a multi-component system designed for optimal stability in circulation and efficient, specific payload release within the target cell.[2][3] It belongs to the class of enzymatically cleavable linkers, which are utilized in over 80% of clinically approved ADCs.[2]

Core Components and Their Respective Functions

The this compound linker is a modular construct where each component serves a distinct and vital function.

  • Maleimide (Mal): This functional group serves as the conjugation handle to the antibody. It reacts specifically with free thiol groups, such as those on cysteine residues. In a typical conjugation process, the interchain disulfide bonds of the mAb are partially reduced to generate reactive thiols, which then form a stable covalent bond with the maleimide group.

  • Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer is incorporated to improve the physicochemical properties of the ADC. As many cytotoxic payloads are highly hydrophobic, the hydrophilic PEG chain enhances the overall water solubility of the conjugate, which helps to prevent aggregation. This improved solubility and steric shielding can also lead to more favorable pharmacokinetics (PK), including a longer circulation half-life.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells and is highly active in the acidic environment of the lysosome. The Val-Cit linker is highly stable in human plasma but is efficiently cleaved upon internalization of the ADC into the target cell's lysosome. While initially thought to be specific to Cathepsin B, studies have shown other cathepsins (K, L, S) can also cleave the Val-Cit motif.

  • p-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer. It connects the Val-Cit dipeptide to the cytotoxic drug. Once Cathepsin B cleaves the amide bond between Citrulline and the PAB group, an unstable p-aminobenzyl intermediate is unmasked. This triggers a rapid, irreversible 1,6-elimination electronic cascade, which results in the release of the unmodified, fully active cytotoxic payload.

Mechanism of Action: From Circulation to Payload Release

The therapeutic action of an ADC equipped with a this compound linker is a multi-step process that ensures the payload is released specifically at the site of action.

  • Targeting and Binding: The ADC circulates systemically through the bloodstream. The mAb component selectively binds to a specific target antigen that is overexpressed on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, initially forming an endosome.

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and characterized by an acidic pH (4.5-5.5).

  • Enzymatic Cleavage: Inside the lysosome, the high concentration and activity of Cathepsin B lead to the specific cleavage of the amide bond between the citrulline and PAB moieties of the linker.

  • Self-Immolation and Payload Release: The cleavage event exposes the amino group on the PAB spacer, initiating a spontaneous 1,6-elimination reaction. This cascade results in the fragmentation of the PAB spacer and the liberation of the unmodified cytotoxic drug into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released cytotoxic payload can now engage its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Mal-PEG4-Val-Cit-PAB_Mechanism_of_Action cluster_0 Systemic Circulation (Bloodstream) cluster_1 Tumor Microenvironment & Target Cell cluster_2 Intracellular Pathway ADC ADC in Circulation (Stable Linker) TargetCell Target Cancer Cell (Antigen Overexpression) ADC->TargetCell 1. Binding to Surface Antigen Endosome Endosome Formation (Internalization) TargetCell->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Action SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 5. Unmasking of PAB Payload Active Payload Released SelfImmolation->Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Target Engagement ADC_Experimental_Workflow cluster_0 ADC Synthesis & Purification cluster_1 Characterization & Quality Control cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Reduction 1. Antibody Reduction (e.g., with TCEP) Conjugation 2. Conjugation Reaction (Add Mal-Linker-Payload) Reduction->Conjugation Purification 3. Purification (e.g., SEC or Protein A) Conjugation->Purification DAR_Analysis 4. DAR Determination (HIC-HPLC, UV-Vis) Purification->DAR_Analysis Aggregation_Analysis 5. Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Stability_Assay 6. Plasma Stability Assay (LC-MS) Aggregation_Analysis->Stability_Assay Cleavage_Assay 7. Cathepsin B Cleavage Assay Stability_Assay->Cleavage_Assay Cytotoxicity_Assay 8. Cytotoxicity Assay (e.g., on Target Cells) Cleavage_Assay->Cytotoxicity_Assay PK_Study 9. Pharmacokinetic (PK) Study Cytotoxicity_Assay->PK_Study Efficacy_Study 10. Xenograft Efficacy Study PK_Study->Efficacy_Study

References

The Pivotal Role of the PEG4 Spacer in Mal-PEG4-Val-Cit-PAB Linker Technology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tetraethylene glycol (PEG4) spacer within the Maleimide-PEG4-Valine-Citrulline-p-aminobenzyl carbamate (Mal-PEG4-Val-Cit-PAB) linker, a cornerstone technology in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into the quantitative impact of the PEG4 moiety on the physicochemical and pharmacokinetic properties of ADCs, provide detailed experimental protocols for their synthesis and evaluation, and visualize key processes through structured diagrams.

Introduction to this compound Linkers in ADCs

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and therapeutic window. The this compound linker is a cleavable linker system designed for stability in systemic circulation and selective release of the cytotoxic payload within the target cancer cell.

The linker is comprised of four key components:

  • Maleimide (Mal): A reactive group that forms a stable covalent bond with thiol groups on the antibody, typically from engineered or reduced cysteine residues.

  • PEG4 Spacer: A hydrophilic tetraethylene glycol chain that modulates the overall properties of the ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

  • p-aminobenzyl carbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the unmodified cytotoxic payload.

This guide will focus specifically on the integral role of the PEG4 spacer in optimizing the performance of ADCs utilizing this linker technology.

The Multifaceted Role of the PEG4 Spacer

The inclusion of a PEG4 spacer in the Mal-PEG-Val-Cit-PAB linker architecture is a strategic design choice that addresses several challenges in ADC development. The primary functions of the PEG4 moiety are to enhance hydrophilicity and solubility, improve pharmacokinetic properties, and provide optimal spatial separation between the antibody and the cytotoxic payload.[1][]

Enhanced Solubility and Stability

Many potent cytotoxic payloads are inherently hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[3] This aggregation can compromise manufacturability, reduce in vivo stability, and lead to rapid clearance from circulation. The hydrophilic nature of the PEG4 spacer helps to counteract the hydrophobicity of the payload, thereby increasing the overall water solubility of the ADC and minimizing aggregation.[][5] This improved solubility is crucial for developing stable and effective ADCs with higher DARs.

Improved Pharmacokinetics

The PEG4 spacer significantly influences the pharmacokinetic profile of an ADC. By creating a hydrophilic "shield" around the payload, the PEG spacer can reduce non-specific interactions with other proteins and cells in the bloodstream. This leads to a longer circulation half-life and reduced systemic clearance, allowing for greater accumulation of the ADC at the tumor site. Studies have shown a direct correlation between PEG spacer length and improved pharmacokinetic parameters, with longer PEG chains generally leading to slower clearance and increased overall exposure (AUC).

Steric Hindrance and Spatial Separation

The defined length of the PEG4 spacer provides critical spatial separation between the large antibody and the cytotoxic payload. This separation can be crucial for several reasons:

  • It can prevent the payload from sterically hindering the antibody's ability to bind to its target antigen on the cancer cell.

  • It can improve the accessibility of the Val-Cit cleavage site to lysosomal enzymes once the ADC is internalized.

  • It can reduce the potential for the payload to interfere with the overall structure and stability of the antibody.

Quantitative Impact of PEG Spacer Length on ADC Properties

The length of the polyethylene glycol spacer is a critical parameter that can be modulated to fine-tune the properties of an ADC. While this guide focuses on the PEG4 variant, it is instructive to compare its properties with other commonly used PEG lengths.

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and ADC Aggregation

PEG Spacer LengthAverage DAR Achieved% Aggregation (at DAR 8)Reference
PEG23.9Not Reported
PEG4 Good Yields Low
PEG82.4Low
PEG123.0Not Reported
PEG24No organic co-solvent required for conjugationNot Reported

Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance Rate (mL/hr/kg)In Vivo Half-Life (hours)Reference
No PEGHighNot Reported
PEG2Increased non-specific uptakeNot Reported
PEG4 Increased non-specific uptake (2-3 fold) Not Reported
PEG8Comparable to unconjugated antibodyImproved
PEG12Comparable to unconjugated antibodySignificantly prolonged

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of ADCs employing the this compound linker.

Synthesis of this compound-Payload Conjugate

This protocol outlines a general procedure for the synthesis of the linker-payload construct. The synthesis of the complete this compound linker often involves a multi-step process. The following is a representative workflow based on established synthetic strategies for similar linkers.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Couple Fmoc-protected L-Citrulline to p-aminobenzyl alcohol (PAB-OH) using a suitable coupling agent such as HATU in an organic solvent like DMF.

  • Deprotect the Fmoc group from the resulting Fmoc-Cit-PAB-OH using a base like piperidine in DMF.

  • Couple Fmoc-protected L-Valine to the deprotected amine of Cit-PAB-OH using standard peptide coupling conditions to yield Fmoc-Val-Cit-PAB-OH.

Step 2: Coupling of PEG4 and Maleimide

  • Couple a maleimide-functionalized carboxylic acid (e.g., maleimidocaproic acid) to one end of a bifunctional PEG4 molecule (e.g., amine-PEG4-acid). This is typically achieved through amide bond formation using coupling agents like DCC or EDC.

  • The other end of the PEG4 molecule will have a reactive group (e.g., a carboxylic acid) available for conjugation to the dipeptide.

Step 3: Assembly of the Full Linker-Payload

  • Deprotect the Fmoc group from Fmoc-Val-Cit-PAB-OH.

  • Couple the maleimide-PEG4-acid to the N-terminus of the Val-Cit-PAB-OH dipeptide-spacer construct using standard peptide coupling methods.

  • Couple the desired cytotoxic payload (e.g., MMAE) to the hydroxyl group of the PAB moiety, often through a carbamate linkage. This may require activation of the payload.

Step 4: Purification

  • Purify the final this compound-Payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound-Payload to a monoclonal antibody.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The amount of TCEP should be carefully controlled to achieve the desired DAR.

  • Conjugation Reaction: Add the purified this compound-Payload to the reduced antibody solution. The maleimide group on the linker will react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out in a suitable buffer at a controlled pH and temperature.

  • Purification of the ADC: Remove unconjugated linker-payload and other impurities from the ADC solution using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Purity and Aggregation: Assess the purity of the ADC and the percentage of aggregates using SEC.

    • In Vitro Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

  • Reagents and Buffers:

    • Recombinant human Cathepsin B

    • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

    • ADC sample

    • Control ADC with a non-cleavable linker

  • Procedure:

    • Incubate the ADC sample and the control ADC with Cathepsin B in the assay buffer at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

    • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.

Visualizing Key Processes and Relationships

Graphviz diagrams are provided to illustrate the signaling pathway of ADC action, the experimental workflow for ADC evaluation, and the logical relationship between the PEG4 spacer and ADC performance.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Target Antigen ADC->Antigen Targeting Binding ADC-Antigen Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis ADC_Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Functional Evaluation Linker_Synth Linker-Payload Synthesis (this compound-Payload) Conjugation ADC Conjugation Linker_Synth->Conjugation Ab_Prep Antibody Reduction Ab_Prep->Conjugation Purification ADC Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification->Purity_Analysis Binding_Assay Antigen Binding (ELISA) Purification->Binding_Assay Cleavage_Assay In Vitro Cleavage Assay Purification->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_Assay PK_Study In Vivo Pharmacokinetics Purification->PK_Study Efficacy_Study In Vivo Efficacy Study Purification->Efficacy_Study PEG4_Influence_Diagram cluster_properties Physicochemical Properties cluster_pk Pharmacokinetics cluster_outcome Therapeutic Outcome PEG4 PEG4 Spacer (Hydrophilic, Flexible) Solubility Increased Solubility PEG4->Solubility Stability Reduced Aggregation PEG4->Stability HalfLife Longer Half-Life PEG4->HalfLife Clearance Reduced Clearance PEG4->Clearance Efficacy Improved Efficacy Solubility->Efficacy Safety Enhanced Safety Profile Stability->Safety HalfLife->Efficacy Clearance->Efficacy Efficacy->Safety

References

A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its sophisticated architecture allows for stable drug conjugation in systemic circulation and specific, efficient release of the cytotoxic payload within the target tumor cell. This guide provides an in-depth examination of the core mechanism of Val-Cit-PAB linker cleavage by the lysosomal protease Cathepsin B, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Mechanism: A Step-by-Step Breakdown

The cleavage of the Val-Cit-PAB linker is a multi-stage process that begins after an ADC has been internalized by a target cell.[1] This process is designed to be highly specific to the tumor microenvironment, where certain proteases like Cathepsin B are upregulated.[]

  • ADC Internalization : The process begins when the ADC binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis. The entire ADC-antigen complex is then trafficked to the lysosome.[1]

  • Enzymatic Recognition and Cleavage : Inside the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B recognizes and binds to the Val-Cit dipeptide sequence of the linker.[1][3] The enzyme's S2 subsite accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline. Cathepsin B then catalyzes the hydrolytic cleavage of the amide bond between the C-terminus of the citrulline residue and the PAB spacer.

  • Self-Immolation of the PAB Spacer : The cleavage of the Cit-PAB bond triggers a spontaneous and rapid 1,6-elimination reaction in the p-aminobenzyl alcohol intermediate. This "self-immolative" cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant. This ensures a clean and traceless release of the drug.

While initially thought to be specific to Cathepsin B, further research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also cleave the Val-Cit linker, providing a degree of redundancy that may prevent resistance to ADCs due to the loss of a single protease.

Cleavage_Mechanism Val-Cit-PAB Linker Cleavage Pathway cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_release Payload Release ADC_stable Intact ADC (Val-Cit-PAB-Payload) Internalization Receptor-Mediated Endocytosis ADC_stable->Internalization Antigen Binding Lysosome Lysosome (pH 4.5-5.5) Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Bond Lysosome->Cleavage Self_Immolation PAB Self-Immolation (1,6-elimination) Cleavage->Self_Immolation Payload Active Cytotoxic Payload Self_Immolation->Payload Byproducts CO2 + Aromatic Remnant Self_Immolation->Byproducts

Figure 1. Mechanism of Val-Cit-PAB linker cleavage.

Quantitative Data on Linker Cleavage

While specific kinetic parameters (Km, kcat) for the cleavage of full ADCs are often proprietary, comparative studies using model substrates provide valuable insights into the efficiency of different dipeptide linkers.

Table 1: Comparative Cleavage of Fluorogenic Peptide Linkers by Cathepsin B

Peptide Linker Substrate kcat/Km (M⁻¹s⁻¹) Relative Efficiency (%)
Val-Cit-PABC-Fluorophore 8500 ± 350 42.5
Val-Ala-PABC-Fluorophore 6200 ± 280 31.0
Phe-Lys-PABC-Fluorophore 7800 ± 410 39.0
GPLG-PABC-Fluorophore 9100 ± 450 45.5
Negative Control (Inhibitor) 200 ± 50 1.0

Data is illustrative and based on typical performance as described in scientific literature.

Table 2: pH Dependence of Cathepsin B Activity

Substrate Optimal pH Range Activity at pH 7.4
Z-Arg-Arg-pNA 4.5 - 5.5 Significantly reduced
Z-Phe-Arg-AMC 4.6 - 7.2 Robust
Z-Nle-Lys-Arg-AMC Broad (acidic to neutral) High

Cathepsin B activity is significantly higher at the acidic pH of the lysosome compared to the physiological pH of the bloodstream.

Experimental Protocols

Detailed and reproducible protocols are essential for validating linker cleavage. Below are standard methodologies for in vitro Cathepsin B cleavage assays.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock)

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching Solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the recombinant Cathepsin B in the assay buffer to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to separate and quantify the released payload from the intact ADC.

HPLC_Workflow HPLC-Based ADC Cleavage Assay Workflow Reagents Prepare Reagents (ADC, Cathepsin B, Buffers) Incubation Incubate ADC with Activated Cathepsin B at 37°C Reagents->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analysis Analyze by LC-MS/MS to Quantify Released Payload Quench->Analysis

Figure 2. Experimental workflow for an in vitro ADC cleavage assay.

Fluorogenic Substrate Cleavage Assay

This is a high-throughput method to screen linker sequences for their susceptibility to cleavage.

Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by Cathepsin B.

Materials:

  • Fluorogenic peptide substrate (e.g., Val-Cit-PABC-AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer (pH 5.0-6.0 with DTT)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Substrate Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer.

  • Plate Setup: Add the substrate solution to the wells of a 96-well microplate.

  • Initiate Reaction: Initiate the reaction by adding activated Cathepsin B to the wells.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the increase in fluorescence over time. The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., for AMC, Ex/Em = 380/460 nm).

  • Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Fluorogenic_Assay Fluorogenic Substrate Cleavage Assay Workflow Prepare Prepare Substrate and Enzyme Solutions Mix Mix Substrate and Enzyme in 96-well Plate Prepare->Mix Read Measure Fluorescence Increase Over Time at 37°C Mix->Read Analyze Calculate Cleavage Rate from Fluorescence Slope Read->Analyze

References

An In-depth Technical Guide to the Mal-PEG4-Val-Cit-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Mal-PEG4-Val-Cit-PAB linker, a critical component in the design and development of modern antibody-drug conjugates (ADCs). We will delve into the structure and function of each component, the mechanism of payload release, and provide detailed experimental protocols for the characterization of ADCs utilizing this linker system.

Core Components and Their Strategic Roles

The this compound linker is a sophisticated, multi-functional molecule designed to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) until it reaches its target cancer cell. The linker's architecture is a testament to the rational design principles guiding modern ADC development, balancing plasma stability with efficient intracellular drug release.

Maleimide (Mal): The Antibody Conjugation Moiety

The maleimide group serves as the reactive handle for covalent attachment of the linker to the antibody. It exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues on the mAb.[1][2] This reaction, a Michael addition, forms a stable thioether bond, ensuring a secure and permanent connection between the linker-payload and the antibody under physiological conditions.[3]

Polyethylene Glycol 4 (PEG4): The Hydrophilic Spacer

The PEG4 moiety is a discrete polyethylene glycol spacer consisting of four ethylene glycol units. Its primary role is to enhance the overall physicochemical properties of the ADC. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and poor solubility. The hydrophilic nature of the PEG4 spacer mitigates this issue, improving the ADC's solubility, stability, and pharmacokinetic profile.[4]

Valine-Citrulline (Val-Cit): The Cathepsin B-Cleavable Dipeptide

The Val-Cit dipeptide is the cornerstone of the linker's targeted release mechanism. This specific amino acid sequence is recognized and efficiently cleaved by Cathepsin B, a lysosomal cysteine protease that is often upregulated in tumor cells.[5] The Val-Cit linker is designed to be stable in the bloodstream but is readily hydrolyzed in the acidic environment of the lysosome where Cathepsin B is highly active.

p-Aminobenzyl Alcohol (PAB): The Self-Immolative Spacer

The p-aminobenzyl alcohol (PAB) group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The journey of an ADC equipped with a this compound linker from administration to target cell killing is a multi-step process that highlights the elegance of this targeted therapy approach.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation (Linker Stable) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome (Acidification) Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Release Lysosome->Payload 4. Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Antibody_Conjugation_Workflow cluster_workflow Antibody Conjugation Workflow start Start reduction 1. Antibody Reduction (TCEP) start->reduction purification1 2. Desalting reduction->purification1 conjugation 3. Conjugation with Mal-Linker-Payload purification1->conjugation purification2 4. Purification of ADC (SEC) conjugation->purification2 characterization 5. Characterization (DAR, etc.) purification2->characterization end End characterization->end CathepsinB_Cleavage_Assay_Workflow cluster_workflow Cathepsin B Cleavage Assay Workflow start Start incubation 1. Incubate ADC with activated Cathepsin B start->incubation quenching 2. Quench reaction at various time points incubation->quenching analysis 3. Analyze payload release (HPLC or LC-MS) quenching->analysis kinetics 4. Determine cleavage kinetics analysis->kinetics end End kinetics->end

References

Cathepsin B-Cleavable Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Cathepsin B-cleavable linkers, a critical component in the design of effective and safe antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of Cathepsin B-cleavable linkers, their mechanism of action, quantitative performance data, and detailed experimental protocols for their evaluation.

Introduction to Cathepsin B-Cleavable Linkers

Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a pivotal element that dictates the ADC's stability, efficacy, and safety profile. Among the various linker strategies, those susceptible to cleavage by the lysosomal protease Cathepsin B have emerged as a highly successful and widely adopted approach.

Cathepsin B is a cysteine protease that is frequently overexpressed in the lysosomes of various tumor cells.[][] This differential expression provides a tumor-specific trigger for the release of the cytotoxic payload, thereby minimizing off-target toxicity. The most prominent example of a Cathepsin B-cleavable linker is the dipeptide motif, valine-citrulline (Val-Cit or vc).[][3]

Design and Mechanism of Action

The design of Cathepsin B-cleavable linkers is centered on achieving a delicate balance: maintaining stability in the systemic circulation to prevent premature drug release, while enabling rapid and efficient cleavage upon internalization into the target cancer cell.[4]

The mechanism of action for a typical Val-Cit linker-based ADC follows a series of steps:

  • Circulation: The ADC remains intact in the bloodstream, where the linker is stable at physiological pH and in the presence of plasma enzymes.

  • Targeting and Internalization: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases, including Cathepsin B.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide sequence. It's important to note that while Cathepsin B is a primary enzyme for cleavage, other cathepsins like S, L, and F can also be involved.

  • Payload Release: The cleavage of the linker initiates the release of the cytotoxic payload into the cytoplasm of the cancer cell. Often, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is incorporated to facilitate the efficient release of the unmodified drug.

  • Induction of Cell Death: The liberated payload then exerts its cytotoxic effect, leading to apoptosis or cell cycle arrest of the cancer cell. Released payloads with membrane permeability can also induce a "bystander effect," killing adjacent antigen-negative tumor cells.

ADC_Internalization_Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding TumorCell Tumor Cell Surface Antigen TumorCell->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Fusion Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: ADC internalization and Cathepsin B-mediated payload release pathway.

Quantitative Data on ADC Performance

The efficacy and safety of ADCs utilizing Cathepsin B-cleavable linkers are assessed through various quantitative metrics. These include plasma stability, in vitro cytotoxicity, and in vivo anti-tumor activity.

ADC Name (Brand Name)Target AntigenLinker-PayloadPlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Model)
Brentuximab vedotin (Adcetris®)CD30vc-PABC-MMAEStable in human plasmaPotent and specificSignificant tumor regression in Hodgkin lymphoma xenografts
Polatuzumab vedotin (Polivy®)CD79bvc-PABC-MMAEStable in human plasmaPotent and specificTumor growth inhibition in diffuse large B-cell lymphoma xenografts
Enfortumab vedotin (Padcev®)Nectin-4vc-PABC-MMAEStable in human plasmaPotent and specificAnti-tumor activity in bladder cancer xenografts
Tisotumab vedotin (Tivdak®)Tissue Factorvc-PABC-MMAEStable in human plasmaPotent and specificAnti-tumor activity in cervical cancer patient-derived xenografts

Experimental Protocols

The development and characterization of ADCs with Cathepsin B-cleavable linkers involve a series of well-defined experimental protocols.

ADC Synthesis and Characterization

Objective: To conjugate the linker-payload to the antibody and characterize the resulting ADC.

Methodology:

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.

  • Linker-Payload Activation: The linker-payload, containing a reactive moiety (e.g., maleimide for cysteine conjugation), is prepared in a suitable organic solvent.

  • Conjugation: The activated linker-payload is added to the prepared antibody solution at a specific molar ratio. The reaction is allowed to proceed under controlled conditions (pH, temperature, and time).

  • Purification: The ADC is purified from unconjugated linker-payload and unreacted antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined by HIC-HPLC or UV-Vis spectroscopy.

    • Purity and Aggregation: Assessed by SEC.

    • Confirmation of Conjugation: Verified by mass spectrometry.

ADC_Synthesis_Workflow Antibody Antibody Reduction Partial Reduction (for Cys conjugation) Antibody->Reduction LinkerPayload Linker-Payload Conjugation Conjugation Reaction LinkerPayload->Conjugation Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification FinalADC Purified ADC Purification->FinalADC Characterization Characterization (DAR, Purity) FinalADC->Characterization

Caption: Workflow for the synthesis and characterization of an ADC.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma.

Methodology:

  • Incubation: The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: At each time point, an aliquot is taken, and plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).

  • Analysis: The amount of released payload in the supernatant is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of intact ADC over time is calculated to determine the linker's stability.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Cell Seeding: Target antigen-positive and -negative cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in an animal model.

Methodology:

  • Tumor Model Establishment: Human tumor xenografts are established in immunocompromised mice by subcutaneously injecting cancer cells.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the ADC, vehicle control, and other control articles intravenously.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to compare the efficacy of the ADC to the control groups.

InVivo_Efficacy_Workflow Implantation Tumor Cell Implantation in Mice TumorGrowth Tumor Growth Implantation->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment ADC Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring DataAnalysis Data Analysis and Efficacy Evaluation Monitoring->DataAnalysis

Caption: General workflow for an in vivo efficacy study of an ADC.

Conclusion

Cathepsin B-cleavable linkers, particularly the valine-citrulline dipeptide, represent a robust and clinically validated technology in the field of antibody-drug conjugates. Their ability to provide systemic stability and facilitate tumor-specific payload release has been instrumental in the success of several approved ADCs. A thorough understanding of their design, mechanism of action, and the experimental methodologies for their evaluation is crucial for the continued development of next-generation ADCs with improved therapeutic indices. This guide serves as a foundational resource for scientists and researchers dedicated to advancing this promising class of cancer therapeutics.

References

Intracellular Payload Release from Valine-Citrulline Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a robust mechanism for the controlled intracellular release of cytotoxic payloads. This guide provides an in-depth examination of the core principles governing Val-Cit linker cleavage, from the initial antibody-antigen binding to the final liberation of the active drug within the target cell. It is intended to serve as a comprehensive resource, incorporating detailed mechanistic insights, quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of this critical ADC component.

The Mechanism of Intracellular Release

The journey of a Val-Cit-linked payload from systemic circulation to its intracellular target is a multi-step process, culminating in the precise enzymatic cleavage of the linker within the lysosomal compartment of cancer cells. This targeted release is fundamental to the therapeutic efficacy of ADCs, maximizing cytotoxicity at the tumor site while minimizing off-target effects.

Cellular Uptake and Lysosomal Trafficking

The process is initiated by the binding of the ADC's monoclonal antibody to its specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.[1][2][3] The endosome then undergoes a maturation process, acidifying its internal environment and eventually fusing with a lysosome.[4] This trafficking of the ADC to the lysosome is a critical prerequisite for payload release, as the enzymes responsible for cleaving the Val-Cit linker are primarily active in this acidic and hydrolytic organelle.[1]

ADC_Internalization_and_Lysosomal_Trafficking cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Binding ADC-Antigen Binding ADC->Binding 1. Binding Antigen Tumor Cell Antigen Antigen->Binding Endosome Early Endosome Binding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload Lysosome->Payload 4. Cleavage & Release

ADC internalization and lysosomal cleavage pathway.
Enzymatic Cleavage by Cathepsins

The Val-Cit dipeptide is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B. Cathepsin B, a cysteine protease, is often overexpressed in various tumor types and exhibits optimal activity in the acidic environment of the lysosome. The enzyme recognizes and cleaves the peptide bond between the citrulline residue and the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. While Cathepsin B is the primary enzyme implicated, other cathepsins such as S, L, and F have also been shown to be involved in the cleavage of Val-Cit linkers.

The Self-Immolative Spacer and Traceless Release

A key component of many Val-Cit linker systems is the PABC spacer. This spacer is crucial for ensuring the "traceless" release of the payload in its active form. Following the cleavage of the amide bond between citrulline and the PABC group by cathepsins, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and aza-quinone methide. The inclusion of the PABC spacer also mitigates steric hindrance from bulky payloads, which might otherwise inhibit cathepsin binding to the Val-Cit dipeptide.

Val_Cit_Cleavage_Mechanism ADC ADC in Lysosome Cleavage Peptide Bond Cleavage ADC->Cleavage CathepsinB Cathepsin B (and other cathepsins) CathepsinB->Cleavage Enzymatic Action SelfImmolation 1,6-Elimination (Self-Immolation) Cleavage->SelfImmolation Initiates Payload Released Active Payload SelfImmolation->Payload Byproducts CO2 + Aza-quinone methide SelfImmolation->Byproducts

Mechanism of Val-Cit-PABC linker cleavage.

Quantitative Data on Val-Cit Linker Performance

The stability and cleavage kinetics of Val-Cit linkers are critical parameters that influence the therapeutic window of an ADC. The ideal linker is highly stable in systemic circulation to prevent premature drug release and is rapidly cleaved upon internalization into target cells.

Plasma Stability

Val-Cit linkers generally exhibit high stability in human plasma. However, a notable species-specific difference exists, as these linkers can be susceptible to cleavage in mouse plasma by the carboxylesterase Ces1c. This has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, which shows enhanced stability in mouse plasma while retaining susceptibility to cathepsin-mediated cleavage.

Linker TypePlasma SourceIncubation Time% Intact ADC RemainingReference
Val-CitHuman28 days~100%
Val-CitMouse4.5 daysVariable, site-dependent
EVCitMouseNot specifiedSignificantly higher than Val-Cit
Enzymatic Cleavage Kinetics

The rate of cathepsin-mediated cleavage can be influenced by the specific cathepsin and the structure of the linker-payload. While Val-Cit is a substrate for multiple cathepsins, the efficiency of cleavage can vary.

LinkerEnzymeRelative Cleavage RateReference
Val-CitCathepsin BHigh
EVCitCathepsin BHigh
Val-CitCathepsin LSlightly lower than EVCit
EVCitCathepsin LSlightly higher than Val-Cit
Val-CitCathepsin SSimilar to EVCit
EVCitCathepsin SSimilar to Val-Cit

Experimental Protocols

The following are generalized protocols for assessing the key performance attributes of Val-Cit linkers. Specific details may need to be optimized based on the particular ADC and payload.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • Val-Cit linked ADC

  • Human and/or mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G affinity resin

  • LC-MS system

Procedure:

  • Spike the ADC into plasma to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot.

  • Capture the ADC from the plasma using Protein A or G affinity resin.

  • Wash the resin to remove unbound plasma proteins.

  • Elute the ADC from the resin.

  • Analyze the eluate by LC-MS to quantify the amount of intact ADC and any released payload.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of payload release from a Val-Cit-linked ADC upon incubation with Cathepsin B.

Materials:

  • Val-Cit linked ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • LC-MS or HPLC system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer.

  • Activate Cathepsin B according to the manufacturer's instructions.

  • Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution (e.g., 20 nM enzyme with 1 µM ADC).

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analyze the samples by LC-MS or HPLC to quantify the remaining intact ADC and the released payload.

Experimental_Workflow_ADC_Cleavage_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC_Prep Prepare ADC Stock Solution Incubation Incubate ADC with Activated Cathepsin B at 37°C ADC_Prep->Incubation Enzyme_Prep Activate Cathepsin B Enzyme_Prep->Incubation Time_Points Withdraw Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench LCMS Analyze by LC-MS or HPLC Quench->LCMS

References

The Pivotal Role of Maleimide in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the maleimide functional group stands as a cornerstone technology, prized for its high reactivity and specificity toward thiol groups. This technical guide provides an in-depth exploration of maleimide's role in covalently linking molecules to proteins, peptides, and other biomolecules. With a focus on quantitative data, detailed experimental protocols, and visual representations of key processes, this document serves as a comprehensive resource for professionals in research and drug development.

Core Principle: The Thiol-Maleimide Michael Addition

The utility of maleimides in bioconjugation is primarily centered on the Michael addition reaction with the sulfhydryl (thiol) group of cysteine residues.[] This reaction is highly efficient and selective under physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring a high degree of chemoselectivity.[2]

The reaction's specificity allows for the precise, site-specific modification of proteins, a critical attribute in the development of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with enhanced therapeutic properties.[2]

Quantitative Data Presentation

The efficiency and stability of maleimide-thiol conjugation are influenced by several factors, including pH, temperature, and the specific structures of the maleimide and thiol-containing molecules. The following tables summarize key quantitative data to guide the design and optimization of bioconjugation experiments.

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

ParameterConditionValueReference
Second-Order Rate Constant pH 7.4, with Glutathione595 ± 30 M⁻¹s⁻¹
pH Dependence pH < 6.5Very Slow
pH 6.5 - 7.5Optimal for Thiol Selectivity
pH > 7.5Increased Reactivity with Amines
Reaction Time for High Efficiency Nanoparticles with cRGDfK peptide30 minutes
Nanoparticles with 11A4 nanobody2 hours
Protein Labeling (general)2 hours to overnight

Table 2: Stability of Maleimide-Thiol Conjugates

Linkage TypeConditionHalf-life (t½)Reference
N-Alkyl Thiosuccinimide pH 7.4, 37°C~27 hours (post-conjugation)
N-Aryl Thiosuccinimide pH 7.4, 37°C~1.5 hours
N-Fluorophenyl Thiosuccinimide pH 7.4, 37°C~0.7 hours
Ring-Opened N-Aryl Maleimide Adduct In vitro> 2 years
Conventional Maleimide-based ADC In human plasma~50% intact after 7 days
"Bridging" Disulfide ADC In human plasma>95% intact after 7 days

Table 3: Common Side Reactions and Their Influencing Factors

Side ReactionDescriptionInfluencing FactorsMitigation StrategiesReference
Retro-Michael Addition Reversal of the thiol-maleimide bond, leading to deconjugation.Presence of other thiols (e.g., glutathione), basic pH.Use of stabilized maleimides, post-conjugation hydrolysis.
Hydrolysis Opening of the maleimide ring to form an unreactive maleamic acid.High pH.Prepare maleimide solutions fresh, control pH.
Thiazine Rearrangement Intramolecular rearrangement with N-terminal cysteines.Basic pH, specific adjacent amino acids.Perform conjugation at acidic pH, acetylate N-terminus.

Key Reaction Pathways and Experimental Workflow

To achieve successful and reproducible bioconjugation, a thorough understanding of the reaction pathways and a well-defined experimental workflow are essential.

Maleimide_Reaction_Pathways cluster_main Maleimide-Thiol Conjugation and Stability Pathways Thiol_Biomolecule Thiol-containing Biomolecule (R-SH) Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Thiol_Biomolecule->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide_Reagent Maleimide Reagent Maleimide_Reagent->Thiosuccinimide_Adduct Stable_Adduct Stable Ring-Opened Succinamic Acid Adduct Thiosuccinimide_Adduct->Stable_Adduct Irreversible Hydrolysis (Stabilization) Deconjugated_Products Deconjugated Biomolecule + Thiol-Trapped Maleimide Thiosuccinimide_Adduct->Deconjugated_Products Reversible Retro-Michael Addition (Instability)

Caption: Reaction pathways for maleimide-thiol adducts.

The diagram above illustrates the primary reaction pathway leading to the desired thiosuccinimide adduct and the subsequent competing pathways of irreversible hydrolysis, which leads to a more stable conjugate, and the reversible retro-Michael reaction, which can result in deconjugation.

Maleimide_Conjugation_Workflow cluster_workflow General Experimental Workflow for Maleimide Bioconjugation A 1. Biomolecule Preparation (e.g., Protein in degassed buffer) B 2. Reduction of Disulfides (optional) (e.g., with TCEP) A->B C 3. Removal of Reducing Agent (e.g., Desalting column) B->C E 5. Conjugation Reaction (Mix Biomolecule and Maleimide Reagent) C->E D 4. Maleimide Reagent Preparation (e.g., Dissolve in DMSO/DMF) D->E F 6. Quenching (optional) (e.g., with N-acetylcysteine) E->F G 7. Purification of Conjugate (e.g., SEC, HPLC) F->G H 8. Characterization (e.g., Mass Spec, HPLC, SDS-PAGE) G->H

Caption: A generalized experimental workflow for maleimide bioconjugation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving maleimide bioconjugation.

Protocol 1: General Protein Labeling with a Maleimide-Functionalized Dye

Objective: To covalently label a protein containing accessible cysteine residues with a fluorescent dye.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer)

  • Maleimide-activated fluorescent dye

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES or Tris buffer, pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): N-acetylcysteine

  • Solvent for Maleimide Dye: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the target cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides.

  • Removal of Reducing Agent: If a reducing agent was used, remove it immediately before conjugation using a desalting column to prevent it from reacting with the maleimide dye.

  • Maleimide Dye Preparation: Immediately before use, dissolve the maleimide-activated dye in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add the maleimide dye solution to the protein solution at a 10- to 20-fold molar excess. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing compound like N-acetylcysteine can be added to react with any unreacted maleimide.

  • Purification: Remove unreacted dye and other small molecules by size-exclusion chromatography or another suitable purification method.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength. Confirm the conjugation and purity using SDS-PAGE and mass spectrometry.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) via Cysteine-Maleimide Ligation

Objective: To conjugate a cytotoxic drug-linker to an antibody through reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-functionalized drug-linker

  • Reduction Buffer: e.g., PBS with 5 mM EDTA, pH 7.0

  • Conjugation Buffer: e.g., PBS, pH 7.4

  • Reducing Agent: Dithiothreitol (DTT) or TCEP

  • Solvent for Drug-Linker: DMSO

  • Purification method: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a controlled molar excess of DTT or TCEP (e.g., 2-5 equivalents per antibody) at 37°C for 1-2 hours.

  • Purification of Reduced Antibody: Remove the reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation: Immediately add the maleimide-functionalized drug-linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

  • Incubation: Allow the reaction to proceed at 4°C or room temperature for 1-4 hours.

  • Purification of ADC: Purify the ADC from unconjugated drug-linker and other impurities using SEC or HIC.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using HIC or mass spectrometry. Assess the purity and aggregation state of the ADC by SEC.

Advanced Application: FRET Assay for Studying Protein Interactions

Maleimide bioconjugation is instrumental in preparing site-specifically labeled proteins for advanced biophysical assays like Förster Resonance Energy Transfer (FRET). FRET can be used to measure distances between two fluorophores and thus to monitor protein conformational changes or protein-protein interactions.

FRET_Workflow cluster_fret Workflow for FRET-based Protein Interaction Study A 1. Site-Directed Mutagenesis (Introduce Cysteine residues at desired locations in Protein A and Protein B) B 2. Protein Expression and Purification A->B C 3. Maleimide Labeling (Label Protein A with Donor dye; Label Protein B with Acceptor dye) B->C D 4. Purification of Labeled Proteins C->D E 5. FRET Measurement (Mix labeled proteins and measure fluorescence) D->E F 6. Data Analysis (Calculate FRET efficiency to determine interaction) E->F

Caption: Workflow for a FRET-based protein interaction assay.

Conclusion

Maleimide chemistry remains a powerful and versatile tool in the bioconjugation toolbox. Its high selectivity for thiols and rapid reaction kinetics under mild conditions make it an invaluable method for creating well-defined bioconjugates for a myriad of applications in research, diagnostics, and therapeutics. However, a thorough understanding of the factors influencing reaction efficiency and conjugate stability is paramount for successful and reproducible outcomes. By carefully controlling reaction parameters and considering the potential for side reactions, researchers can harness the full potential of maleimide chemistry to advance the frontiers of drug development and life sciences.

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-Val-Cit-PAB Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The specificity of a monoclonal antibody (mAb) is combined with the potency of a small molecule drug, connected by a chemical linker. A critical component of ADC design is the linker, which must remain stable in systemic circulation and efficiently release the cytotoxic payload upon internalization into the target cell.

This document provides detailed application notes and protocols for the conjugation of a Maleimide-PEG4-Valine-Citrulline-p-aminobenzylcarbamate (Mal-PEG4-Val-Cit-PAB) linker to a monoclonal antibody. This linker system incorporates several key features:

  • Maleimide (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on the antibody.

  • Polyethylene Glycol (PEG4): A four-unit PEG spacer that enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the resulting ADC.[][]

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3][4][] This enzymatic cleavage ensures targeted payload release within the cancer cell.

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, following cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the unmodified active drug.

These characteristics make the this compound linker a widely used and effective tool in the development of stable and potent ADCs.

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic efficacy of an ADC generated with a this compound linker is contingent upon a sequence of events, beginning with binding to the target antigen on the cancer cell surface and culminating in the intracellular release of the cytotoxic payload.

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized vesicle, containing the ADC, traffics through the endosomal pathway and eventually fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for the activity of proteases like Cathepsin B. Cathepsin B recognizes and cleaves the Val-Cit dipeptide within the linker.

  • Self-Immolation and Payload Release: Cleavage of the Val-Cit moiety triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the active cytotoxic drug into the cytoplasm of the cancer cell.

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Quantitative Data Summary

The successful conjugation of the this compound linker to an antibody is assessed by several key parameters, most notably the Drug-to-Antibody Ratio (DAR). The DAR represents the average number of drug-linker molecules conjugated to a single antibody and is a critical quality attribute that influences the efficacy and safety of the ADC. The following table summarizes typical quantitative data obtained during the characterization of a this compound ADC.

ParameterMethodTypical ValueReference
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.5 - 4.2
DAR Distribution (DAR0, DAR2, DAR4, etc.)HIC-HPLC / LC-MSHeterogeneous mixture with a predominant species
Conjugation EfficiencyRP-HPLC> 90%
Monomer PuritySize-Exclusion Chromatography (SEC)> 95%
Aggregate ContentSize-Exclusion Chromatography (SEC)< 5%
Free Drug-LinkerRP-HPLC< 1%

Experimental Protocols

This section provides a detailed methodology for the conjugation of a this compound-Payload construct to a monoclonal antibody via maleimide-thiol chemistry.

Materials and Reagents
  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.4

  • This compound-Payload

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction Buffer: 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5

  • Purification Buffer: PBS, pH 7.4

  • Desalting columns or spin columns (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size-Exclusion Chromatography (SEC) column

  • HPLC system

  • UV-Vis Spectrophotometer

Protocol 1: Antibody Reduction

This protocol describes the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Reaction Buffer.

  • TCEP Preparation: Prepare a 10 mM stock solution of TCEP in the Reaction Buffer.

  • Reduction Reaction: Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubation: Gently mix and incubate the reaction at 37°C for 1-2 hours.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or spin column equilibrated with Reaction Buffer.

Protocol 2: Conjugation of this compound-Payload to Antibody

This protocol details the covalent attachment of the maleimide-containing drug-linker to the reduced antibody.

  • Drug-Linker Preparation: Dissolve the this compound-Payload in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved drug-linker to the reduced and purified antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a 2-fold molar excess of N-acetylcysteine relative to the maleimide linker and incubating for 20 minutes.

Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC to remove unconjugated drug-linker, antibody, and aggregates.

  • Removal of Unconjugated Drug-Linker: Purify the crude ADC mixture using a desalting column or tangential flow filtration (TFF) to remove excess, unconjugated this compound-Payload.

  • Separation of DAR Species (HIC):

    • Equilibrate a HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM potassium phosphate, pH 7.0).

    • Load the ADC sample onto the column.

    • Elute the ADC species using a decreasing salt gradient (e.g., to 25 mM potassium phosphate, pH 7.0 with 25% isopropanol). ADC species with higher DAR values will be more hydrophobic and elute later.

  • Removal of Aggregates (SEC):

    • Equilibrate an SEC column with Purification Buffer (PBS, pH 7.4).

    • Inject the HIC-purified ADC fractions.

    • Elute with the Purification Buffer. The monomeric ADC will elute as the main peak, separated from high molecular weight aggregates.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol describes the analytical methods to determine the quality of the final ADC product.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • HIC-HPLC: Analyze the purified ADC using HIC-HPLC as described in the purification step. The weighted average DAR can be calculated from the peak areas of the different DAR species in the chromatogram.

    • RP-HPLC: The ADC can be reduced to separate the light and heavy chains, followed by analysis on a reversed-phase HPLC column. The DAR is calculated from the weighted peak areas of the conjugated and unconjugated chains.

    • LC-MS: For a more precise determination, liquid chromatography-mass spectrometry can be used to identify the molecular weights of the different DAR species.

  • Analysis of Purity and Aggregation:

    • SEC-HPLC: Analyze the final ADC product using SEC-HPLC to determine the percentage of monomeric ADC and identify the presence of any aggregates or fragments.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Characterization mAb Monoclonal Antibody Reduction Antibody Reduction mAb->Reduction TCEP TCEP (Reducing Agent) TCEP->Reduction Linker This compound-Payload Conjugation Maleimide-Thiol Conjugation Linker->Conjugation DMSO DMSO DMSO->Linker Reduction->Conjugation Desalting Desalting / TFF Conjugation->Desalting HIC Hydrophobic Interaction Chromatography (HIC) Desalting->HIC SEC Size-Exclusion Chromatography (SEC) HIC->SEC DAR_Analysis DAR Determination (HIC-HPLC, LC-MS) SEC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC-HPLC) SEC->Purity_Analysis

Caption: Experimental workflow for this compound antibody conjugation.

ADC Internalization and Payload Release Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Val-Cit Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Cytotoxicity

Caption: ADC internalization and Cathepsin B-mediated payload release pathway.

References

Application Notes and Protocols for Mal-PEG4-Val-Cit-PAB-MMAE Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the efficient conjugation of Mal-PEG4-Val-Cit-PAB-MMAE to antibodies, a critical process in the development of Antibody-Drug Conjugates (ADCs).

Introduction

The this compound-MMAE is a sophisticated linker-payload system designed for targeted cancer therapy. It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), connected to a monoclonal antibody (mAb) via a linker. This linker is engineered for stability in systemic circulation and is specifically designed to be cleaved by enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment, thereby releasing the cytotoxic MMAE payload within the cancer cells.[1][2] The conjugation process typically involves the reduction of inter-chain disulfide bonds in the mAb, creating reactive thiol groups for covalent attachment of the maleimide group of the linker.[3][4] This results in a heterogeneous mixture of ADC species with varying numbers of drug molecules attached, a key characteristic quantified by the average Drug-to-Antibody Ratio (DAR).[1]

The polyethylene glycol (PEG4) spacer in the linker enhances solubility and improves the pharmacokinetic properties of the resulting ADC. The valine-citrulline (Val-Cit) dipeptide is the specific cleavage site for cathepsin B, ensuring targeted drug release. The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, which upon cleavage of the Val-Cit linker, releases the unmodified MMAE.

Mechanism of Action

The antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC. Once inside the cell, the Val-Cit linker is cleaved by lysosomal proteases like cathepsin B. This cleavage initiates the self-immolation of the PAB spacer, releasing the potent cytotoxic drug, MMAE. MMAE then disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) cluster_cytosol Cytosol ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen InternalizedADC Internalized ADC TumorCell->InternalizedADC Internalization Cleavage Linker Cleavage (Cathepsin B) InternalizedADC->Cleavage ReleasedMMAE Released MMAE Cleavage->ReleasedMMAE MicrotubuleDisruption Microtubule Disruption ReleasedMMAE->MicrotubuleDisruption Apoptosis Apoptosis MicrotubuleDisruption->Apoptosis

Caption: Mechanism of action of a this compound-MMAE ADC.

Quantitative Data Summary

The efficiency of the conjugation process is critical for the therapeutic efficacy and safety of the ADC. The following tables summarize key quantitative parameters for a typical conjugation reaction. Note that optimal conditions may vary depending on the specific antibody and experimental goals.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterTypical ValueReference
Antibody Concentration1 - 10 mg/mL
Molar Ratio (Linker-Payload:Antibody)5:1 to 10:1
Reducing Agent (e.g., TCEP) Molar Excess10-fold
Reaction pH7.0 - 7.5
Reaction TemperatureRoom Temperature (20-25°C)
Incubation Time1 - 2 hours
Expected Drug-to-Antibody Ratio (DAR)~3.5 - 4
Conjugation Efficiency>95%

Table 2: Influence of Molar Ratio on Average DAR

Molar Ratio (Linker-Payload:Ab)Average DAR
3:12.5 - 3.0
5:13.5 - 4.0
8:14.0 - 4.5
10:1> 4.5

Note: These values are illustrative and should be optimized for each specific antibody.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound-MMAE to a monoclonal antibody.

Experimental Workflow

Conjugation_Workflow Start Start: Purified Antibody Reduction 1. Antibody Reduction Start->Reduction Desalting1 2. Removal of Excess Reducing Agent Reduction->Desalting1 Conjugation 3. Conjugation Reaction Desalting1->Conjugation Purification 4. ADC Purification Conjugation->Purification Characterization 5. ADC Characterization (DAR, Purity, etc.) Purification->Characterization End End: Purified ADC Characterization->End

Caption: General workflow for antibody-drug conjugation.

I. Antibody Preparation and Reduction

This protocol describes the reduction of the interchain disulfide bonds of the antibody to generate free thiol groups necessary for conjugation.

Materials:

  • Purified monoclonal antibody in a suitable buffer (e.g., PBS)

  • Reducing Reagent (e.g., TCEP or DTT)

  • Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Desalting columns

Procedure:

  • Buffer Exchange: If the antibody is not in the recommended Reaction Buffer, perform a buffer exchange using a desalting column according to the manufacturer's instructions.

  • Antibody Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL using the Reaction Buffer.

  • Addition of Reducing Agent: Add a 10-fold molar excess of TCEP to the antibody solution. For example, for an antibody at 5 mg/mL (~33.3 µM), add TCEP to a final concentration of 333 µM.

  • Incubation: Gently mix and incubate the reaction at 37°C for 30 minutes to 2 hours. The optimal time may need to be determined empirically for each antibody.

  • Removal of Excess Reducing Agent: Immediately after incubation, remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent the quenching of the maleimide-activated drug-linker.

II. Conjugation of this compound-MMAE to the Reduced Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

  • Reduced antibody from Step I

  • This compound-MMAE reconstituted in a compatible solvent (e.g., DMSO)

  • Reaction Buffer

Procedure:

  • Reagent Preparation: If the this compound-MMAE is provided as a solid, reconstitute it in DMSO to a stock concentration of 10 mM.

  • Addition of Conjugation Reagent: Add the appropriate volume of the this compound-MMAE solution to the reduced antibody. The molar ratio of drug-linker to antibody will influence the final DAR and should be optimized (a 5:1 to 10:1 molar ratio is a good starting point).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any remaining maleimide groups.

III. Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC to remove unconjugated drug-linker and other reaction components.

Materials:

  • ADC reaction mixture from Step II

  • Purification system (e.g., size-exclusion chromatography (SEC) or desalting columns)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Purification: Purify the ADC from the reaction mixture using a desalting column or SEC. This separates the larger ADC from the smaller, unreacted drug-linker molecules.

  • Buffer Exchange: During purification, exchange the buffer to a suitable storage buffer (e.g., PBS).

IV. Characterization of the Purified ADC

Characterize the purified ADC to determine the protein concentration, drug-to-antibody ratio (DAR), and purity.

Methods:

  • Protein Concentration: Determine the protein concentration using a standard method such as a BCA assay or by measuring the absorbance at 280 nm.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the average DAR and the distribution of drug-loaded species.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in the purified ADC sample.

    • SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to confirm conjugation and assess purity.

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, including molar ratios, incubation times, and temperatures, may be necessary for specific antibodies and applications. All work with potent cytotoxic agents like MMAE should be performed in a properly equipped laboratory with appropriate safety precautions.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Mal-PEG4-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker component, which connects the antibody to the payload, is critical for the ADC's stability, efficacy, and safety. The Mal-PEG4-Val-Cit-PAB linker is a widely utilized cleavable linker system in ADC development.[][2] It comprises a maleimide group for conjugation to the antibody, a PEG4 spacer to enhance solubility, and a Valine-Citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][3][] This enzymatic cleavage within the target cell releases the p-aminobenzyl alcohol (PAB) spacer and, subsequently, the active cytotoxic drug.

These application notes provide detailed protocols for a suite of in vitro assays to characterize the cytotoxicity and mechanism of action of ADCs constructed with the this compound linker.

Mechanism of Action of this compound ADCs

The mechanism of action for an ADC with a this compound linker involves a series of sequential steps, beginning with target recognition and culminating in the induction of apoptosis in the cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Mechanism of action of a this compound ADC.

Experimental Protocols

A comprehensive in vitro evaluation of a this compound ADC should include assays to determine its potency, specificity, and mechanism of cell killing.

Cell Viability and Cytotoxicity Assays (MTT/MTS)

The MTT and MTS assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.

General Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow A 1. Cell Seeding (Antigen-positive & Antigen-negative cells) B 2. Overnight Incubation (Cell attachment) A->B C 3. ADC Treatment (Serial dilutions) B->C D 4. Incubation Period (e.g., 72-120 hours) C->D E 5. Addition of Viability Reagent (e.g., MTT, MTS) D->E F 6. Incubation (Formazan development) E->F G 7. Absorbance Measurement (Plate Reader) F->G H 8. Data Analysis (IC50 determination) G->H

General workflow for in vitro ADC cytotoxicity assays.

Detailed Protocol: MTT Assay

  • Materials:

    • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • ADC and unconjugated antibody (control)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.

    • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

    • Incubation: Incubate the plate for a period determined by the cell doubling time and drug mechanism (typically 72-120 hours).

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Detailed Protocol: MTS Assay

  • Procedure:

    • Follow steps 1-3 of the MTT protocol.

    • MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.

    • Incubation: Incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Record absorbance at 490 nm.

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic (4PL) curve fit.

Apoptosis Assay (Caspase-Glo® 3/7)

This assay determines if the ADC induces cell death via apoptosis by measuring the activity of caspases 3 and 7, key effector caspases.

Protocol: Caspase-Glo® 3/7 Assay

  • Materials:

    • Target cells (Ag+)

    • ADC

    • Caspase-Glo® 3/7 Reagent

    • 96-well white-walled plates

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well white-walled plate and incubate overnight.

    • ADC Treatment: Treat cells with the ADC at various concentrations for a predetermined time (e.g., 24, 48 hours).

    • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix contents by gentle shaking and incubate at room temperature for 1-2 hours.

    • Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis

An increase in luminescence compared to untreated cells indicates the induction of apoptosis.

Data Presentation

Quantitative data from the cytotoxicity and apoptosis assays should be summarized for clear comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineAntigen ExpressionADC ConstructIncubation Time (h)IC₅₀ (nM)
Cell Line AHighThis compound-Payload960.5 ± 0.1
Cell Line BLowThis compound-Payload9650 ± 5.2
Cell Line AHighUnconjugated Antibody96> 1000
Cell Line BLowUnconjugated Antibody96> 1000

Table 2: Apoptosis Induction (Caspase-3/7 Activity)

Treatment GroupConcentration (nM)Incubation Time (h)Caspase-3/7 Activity (Fold Change vs. Untreated)
Untreated Control-481.0
ADC1483.5 ± 0.4
ADC10488.2 ± 0.9
Unconjugated Antibody100481.1 ± 0.2

Additional Considerations

  • Bystander Effect: For ADCs with cleavable linkers and membrane-permeable payloads, assessing the bystander killing of neighboring antigen-negative cells is crucial. This can be evaluated using co-culture assays with fluorescently labeled antigen-negative cells.

  • Linker Stability: The stability of the linker can be assessed by incubating the ADC in plasma and quantifying the amount of intact ADC over time using methods like LC-MS/MS.

  • Internalization Assay: To confirm that the ADC is internalized by target cells, a prerequisite for payload release, internalization assays using fluorescently labeled ADCs can be performed.

References

Application Note and Protocol: Plasma Stability Assay for ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule, connected via a chemical linker. The stability of this linker in systemic circulation is a critical quality attribute that directly impacts the safety and efficacy of the ADC.[1][2][3] Premature cleavage of the linker in plasma can lead to off-target toxicity and a reduced therapeutic window, while a linker that is too stable may not efficiently release the payload at the target site.[1][3] This document provides a detailed protocol for assessing the in vitro plasma stability of ADCs, with a focus on those containing cleavable linkers.

Cleavable linkers are designed to release the cytotoxic payload in response to specific conditions within the target cell or tumor microenvironment, such as changes in pH or the presence of specific enzymes. Common classes of cleavable linkers include:

  • Enzyme-cleavable linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are substrates for lysosomal proteases such as Cathepsin B.

  • pH-sensitive linkers: Typically employing hydrazone bonds that are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

  • Redox-sensitive linkers: Utilizing disulfide bonds that are cleaved in the reducing intracellular environment due to higher concentrations of glutathione compared to the bloodstream.

This protocol outlines a comprehensive plasma stability assay using state-of-the-art analytical techniques to monitor ADC integrity and payload release over time.

Experimental Workflow

The following diagram illustrates the general workflow for the ADC plasma stability assay.

ADC Plasma Stability Assay Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC ADC Stock Solution Incubate Incubate ADC in Plasma (37°C, various time points) ADC->Incubate Plasma Plasma (Human, Mouse, Rat, etc.) Plasma->Incubate Quench Quench Reaction (e.g., Acetonitrile Precipitation) Incubate->Quench Immuno Immunoaffinity Capture of ADC (e.g., Protein A/G beads) Quench->Immuno Separate Separate Supernatant and Beads Immuno->Separate Elute Elute ADC from Beads Separate->Elute Beads Analyze_Payload Analyze Free Payload (LC-MS/MS) Separate->Analyze_Payload Supernatant Analyze_ADC Analyze Intact/Reduced ADC (LC-MS for DAR) Elute->Analyze_ADC DAR_calc Calculate Average DAR Analyze_ADC->DAR_calc Payload_quant Quantify Released Payload Analyze_Payload->Payload_quant Stability_profile Generate Stability Profile DAR_calc->Stability_profile Payload_quant->Stability_profile

Caption: A schematic overview of the ADC plasma stability assay workflow.

Mechanism of Linker Cleavage in Plasma

The stability of an ADC is largely dictated by the susceptibility of its linker to plasma components. The diagram below illustrates potential cleavage mechanisms for different linker types.

Linker Cleavage Mechanisms cluster_adc Intact ADC in Plasma cluster_mechanisms Potential Cleavage Pathways cluster_products Cleavage Products ADC Antibody-Linker-Payload Enzymatic Plasma Proteases/Esterases ADC->Enzymatic Chemical Hydrolysis (pH) / Reduction (Glutathione) ADC->Chemical Naked_Ab Unconjugated Antibody ADC->Naked_Ab Released_Payload Free Payload Enzymatic->Released_Payload Metabolites Linker-Payload Metabolites Enzymatic->Metabolites Chemical->Released_Payload

Caption: Mechanisms of premature payload release from ADCs in plasma.

Detailed Experimental Protocol

This protocol provides a generalized method for assessing the in vitro plasma stability of an ADC. Optimization may be required based on the specific ADC and analytical methods used.

1. Materials and Reagents:

  • Antibody-Drug Conjugate (ADC) of interest

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey), collected with an anticoagulant such as K2EDTA.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or Protein G magnetic beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.0)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Internal standard (for released payload quantification)

  • Enzymes for linker cleavage (if required for analysis, e.g., papain)

2. Equipment:

  • Incubator (37°C)

  • Magnetic rack

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap for intact mass analysis, Triple Quadrupole for quantification)

  • HPLC columns (e.g., reverse-phase C4 or C8 for intact/reduced ADC, C18 for released payload)

3. Procedure:

3.1. ADC Incubation in Plasma:

  • Thaw frozen plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates.

  • Prepare the ADC stock solution in PBS at a known concentration.

  • Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).

  • Prepare a control sample by spiking the ADC into PBS.

  • Incubate all samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.

3.2. Sample Preparation for Analysis:

3.2.1. Analysis of Intact ADC (DAR Measurement):

  • Thaw the plasma aliquots.

  • Perform immunoaffinity capture to isolate the ADC from plasma proteins. Add Protein A/G magnetic beads to the plasma sample and incubate to allow binding.

  • Place the tubes on a magnetic rack and discard the supernatant.

  • Wash the beads multiple times with wash buffer.

  • Elute the ADC from the beads using the elution buffer and immediately neutralize.

  • For analysis of reduced ADC, an optional reduction step can be performed using a reducing agent like DTT.

3.2.2. Analysis of Released Payload:

  • Thaw the plasma aliquots.

  • Perform protein precipitation by adding cold acetonitrile (containing an internal standard) to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3.3. LC-MS Analysis:

3.3.1. Intact/Reduced ADC Analysis:

  • Analyze the purified ADC samples by LC-MS to determine the average Drug-to-Antibody Ratio (DAR).

  • A decrease in the average DAR over time indicates payload loss. Mass spectrometry can also identify the nature of the drug loss, such as cleavage of the linker versus a reverse Michael reaction.

3.3.2. Released Payload Analysis:

  • Analyze the supernatant from the protein precipitation by LC-MS/MS.

  • Quantify the concentration of the released payload against a standard curve. This provides a direct measure of linker cleavage.

Data Presentation

Quantitative data should be summarized to facilitate comparison and interpretation.

Table 1: Average Drug-to-Antibody Ratio (DAR) Over Time

Time (hours)ADC in PBS (Average DAR)ADC in Human Plasma (Average DAR)ADC in Mouse Plasma (Average DAR)
03.983.983.98
13.973.903.75
63.963.753.40
243.953.502.80
483.943.202.10
963.922.801.50
1683.902.400.90

Table 2: Quantification of Released Payload in Plasma

Time (hours)Released Payload in Human Plasma (% of Total)Released Payload in Mouse Plasma (% of Total)
00.10.1
10.82.5
62.26.1
245.012.3
488.119.5
9612.526.8
16818.235.1

Conclusion

The plasma stability of an ADC is a critical parameter that must be thoroughly evaluated during preclinical development. This protocol provides a robust framework for assessing the stability of ADCs with cleavable linkers by monitoring changes in the average DAR and quantifying the release of the cytotoxic payload over time. The data generated from this assay are essential for selecting ADC candidates with an optimal stability profile, thereby improving the potential for clinical success. Different analytical strategies, including intact mass analysis and released drug analysis, can be employed to gain a comprehensive understanding of the ADC's behavior in a physiological environment.

References

Application Notes: Lysosomal Cleavage Assay for Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs).[1][2] Its widespread adoption is due to its remarkable stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often overexpressed in the tumor microenvironment.[2][] This targeted release of the cytotoxic payload within cancer cells is a critical mechanism for maximizing therapeutic efficacy while minimizing off-target toxicity.[] These application notes provide a comprehensive overview and detailed protocols for performing in vitro lysosomal cleavage assays to evaluate the performance of Val-Cit linkers.

Principle of the Assay

The core principle of the assay is to quantify the rate and extent of drug release from an ADC containing a Val-Cit linker upon exposure to lysosomal proteases. This is typically achieved by incubating the ADC with either purified cathepsin B or a lysosomal extract derived from target cells or tissues. The amount of released payload is then measured over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The cleavage of the Val-Cit linker by cathepsin B is the primary event that initiates the release of the payload. This enzymatic cleavage occurs between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC). Following cleavage, the PABC spacer spontaneously decomposes, releasing the unmodified active drug. While cathepsin B is the principal enzyme, other lysosomal cysteine proteases like cathepsins L, S, and F can also contribute to Val-Cit linker cleavage.

Comparative Performance of Dipeptide Linkers

The Val-Cit linker is often used as a benchmark for evaluating other protease-cleavable linkers. The following table summarizes the relative cleavage rates and key features of various dipeptide linkers.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Key Features & Considerations
Val-Cit BaselineBenchmark for efficient cleavage and stability. Susceptible to cleavage by mouse carboxylesterase Ces1C, which can complicate preclinical evaluation.
Val-Ala ~50%Exhibits lower hydrophobicity, which can reduce the propensity for ADC aggregation.
Phe-Lys ~30-fold faster (with isolated Cathepsin B)Rapidly cleaved by isolated cathepsin B, but cleavage rates are comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.
Glu-Val-Cit Slower than Val-CitA tripeptide linker designed for increased stability in mouse plasma.
cBu-Cit Similar to Val-Cit (Vmax/Km)A peptidomimetic linker with a cyclobutane modification that demonstrates enhanced specificity for cathepsin B.

Experimental Protocols

Two primary protocols are presented here: an assay using purified recombinant cathepsin B and an assay using a cellular lysosomal extract. The latter can provide a more physiologically relevant environment as it contains a mixture of lysosomal enzymes.

Protocol 1: In Vitro Cleavage Assay Using Purified Cathepsin B

This protocol is designed to quantify the rate of drug release from a Val-Cit linker-containing ADC in the presence of purified recombinant human Cathepsin B.

Materials and Reagents:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0-5.5)

  • Activating Solution (e.g., 100 mM DTT or 8 mM L-Cysteine in Assay Buffer, prepared fresh)

  • Quench Solution (e.g., acetonitrile with 0.1% trifluoroacetic acid or a specific protease inhibitor)

  • Microcentrifuge tubes or 96-well plate

  • Incubator set to 37°C

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Cathepsin B Activation: Prepare the activated cathepsin B solution by diluting the enzyme to a working concentration in freshly prepared Activating Solution. Incubate according to the manufacturer's instructions to ensure full activation of the enzyme.

  • Reaction Setup: In a microcentrifuge tube or well of a 96-well plate, combine the ADC solution with the Assay Buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM). Equilibrate the mixture to 37°C.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to the Quench Solution. This will precipitate the enzyme and halt the cleavage process.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.

  • Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate and the half-life of the linker.

Protocol 2: In Vitro Cleavage Assay Using Lysosomal Extract

This protocol assesses the stability and cleavage of an ADC in a complex enzymatic environment that more closely mimics the lysosome of a cell.

Materials and Reagents:

  • ADC with Val-Cit linker

  • Human liver lysosomes or lysosomal extract from a relevant cell line

  • Catabolic Buffer (to ensure metabolic activity, may be supplemented with cofactors like NADPH)

  • Quench Solution (e.g., acetonitrile with an internal standard)

  • Microcentrifuge tubes

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, incubate the ADC (e.g., at a final concentration of 0.05 mg/ml) with the lysosomal extract in the catabolic buffer.

  • Incubation: Place the samples in an incubator at 37°C for various time points (e.g., 0, 0.5, 1, 4, 8, 24 hours).

  • Heat Inactivation: At each time point, stop the reaction by heating the sample at 95°C for 5 minutes.

  • Protein Precipitation: Remove the protein from the samples by adding a protein precipitation solvent (e.g., acetonitrile).

  • Sample Clarification: Centrifuge the samples to pellet the precipitated proteins and lysosomal debris.

  • Analysis: Collect the supernatant and analyze by LC-MS/MS to measure the disappearance of the intact ADC and the appearance of the free payload.

  • Data Interpretation: Calculate the percentage of cleaved ADC at each time point to determine the rate of cleavage in the lysosomal environment.

Visualizations

ADC Internalization and Payload Release Pathway

The following diagram illustrates the process from ADC binding to a cancer cell to the final release of the cytotoxic payload within the lysosome.

ADC_Pathway cluster_cell Cancer Cell ADC 1. ADC Binding Endosome 2. Endocytosis & Endosome Formation ADC->Endosome Internalization Lysosome 3. Lysosomal Fusion Endosome->Lysosome Maturation Cleavage 4. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release 5. Payload Release & Cell Death Cleavage->Release

Caption: ADC internalization, lysosomal trafficking, and payload release pathway.

Experimental Workflow for In Vitro Cleavage Assay

This diagram outlines the key steps in a typical in vitro assay to measure Val-Cit linker cleavage.

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ADC Prepare ADC Solution Initiate Initiate Reaction: Combine ADC and Enzyme Prep_ADC->Initiate Prep_Enzyme Activate Cathepsin B or Prepare Lysosomal Extract Prep_Enzyme->Initiate Incubate Incubate at 37°C Initiate->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Data Quantify Released Payload and Calculate Cleavage Rate Analyze->Data

Caption: General experimental workflow for an in vitro ADC cleavage assay.

References

Application Notes and Protocols for the Use of Mal-PEG4-Val-Cit-PAB in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maleimide-PEG4-Valine-Citrulline-para-aminobenzylcarbamate (Mal-PEG4-Val-Cit-PAB) linker is a critical component in the development of targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed to be stable in systemic circulation and to selectively release its potent cytotoxic payload within the tumor microenvironment or inside cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by maximizing its efficacy against tumor cells while minimizing systemic toxicity.[1]

The this compound linker incorporates several key features:

  • Maleimide (Mal): A thiol-reactive group that allows for the covalent conjugation of the linker to cysteine residues on a monoclonal antibody (mAb).[2]

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the solubility, stability, and pharmacokinetic properties of the resulting ADC.[3]

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][4]

  • para-aminobenzylcarbamate (PAB): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the active cytotoxic payload in its unmodified form.

A commonly used cytotoxic payload with this linker is Monomethyl Auristatin E (MMAE), a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of ADCs utilizing the this compound linker, with a focus on MMAE as the payload.

Data Presentation

Table 1: In Vitro Cytotoxicity of an Exemplary ADC (Trastuzumab-Mal-PEG4-Val-Cit-PAB-MMAE)
Cell LineTarget AntigenIC50 (nM)Reference
SK-BR-3HER20.29
BT-474HER2~1N/A
MDA-MB-468HER2 (low expression)>100N/A

Note: IC50 values can vary depending on the specific antibody, cell line, and experimental conditions. The data presented is a compilation from various sources and should be interpreted as representative.

Table 2: In Vivo Efficacy of an Exemplary ADC in a Xenograft Model
Animal ModelTumor ModelADC DoseTumor Growth Inhibition (TGI)Reference
Nude MiceA549 (NSCLC) Xenograft1 mg/kgSignificant inhibition
Nude RatsN87 (Gastric Cancer) Xenograft1 mg/kg and 2.5 mg/kgDose-dependent inhibition

Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and other experimental parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound-MMAE Drug-Linker

This protocol outlines the key steps for the synthesis of the drug-linker construct.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Couple Fmoc-Valine to a solid-phase resin.

  • Deprotect the Fmoc group.

  • Couple Fmoc-Citrulline to the resin-bound Valine.

  • Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the Val-Cit dipeptide.

  • Cleave the Fmoc-Val-Cit-PAB-OH from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purify the product by reverse-phase HPLC.

Step 2: Coupling of MMAE to Fmoc-Val-Cit-PAB-OH

  • Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

  • Add a coupling agent such as HOBt (1.0 eq.) and a base like pyridine.

  • Stir the reaction at room temperature and monitor its progress by HPLC.

  • Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

Step 3: Fmoc Deprotection and Maleimide Functionalization

  • Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine to remove the Fmoc protecting group.

  • Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.

  • Activate Maleimide-PEG4 with an NHS ester.

  • React the NHS-activated Maleimide-PEG4 with the deprotected NH₂-Val-Cit-PAB-MMAE to yield the final product, this compound-MMAE.

  • Purify the final drug-linker by preparative HPLC.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the this compound-MMAE drug-linker to a monoclonal antibody via cysteine residues.

Step 1: Antibody Reduction

  • Prepare the monoclonal antibody in a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).

  • Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to reduce the interchain disulfide bonds. A typical molar ratio is 10:1 (TCEP:antibody).

  • Incubate for 30 minutes at room temperature.

  • Remove the excess TCEP using a desalting column.

Step 2: Conjugation Reaction

  • Dissolve the this compound-MMAE drug-linker in an organic co-solvent such as DMSO.

  • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Step 3: Purification and Characterization of the ADC

  • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterize the purified ADC to determine the protein concentration, DAR, and level of aggregation.

    • Protein Concentration: Measure the absorbance at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.

    • Aggregation: Analyze using size-exclusion chromatography (SEC).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the ADC on cancer cells.

  • Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 4: In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the ADC in a mouse xenograft model.

  • Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • Administer the treatments intravenously at the desired dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC ADC (Stable) Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage & Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Mechanism of action of an ADC with a cleavable linker.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Preclinical Evaluation A Drug-Linker Synthesis (this compound-MMAE) C Conjugation A->C B Antibody Production & Reduction B->C D Purification & Characterization (SEC, HIC) C->D E In Vitro Cytotoxicity (MTT Assay) D->E F In Vivo Efficacy (Xenograft Model) D->F

Caption: General experimental workflow for ADC development.

MMAE_Signaling_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP PARP->Apoptosis

References

Application Notes and Protocols for Bystander Effect Assay of ADCs with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies. Their efficacy can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload delivered by the ADC to an antigen-positive (Ag+) cancer cell can diffuse and kill neighboring antigen-negative (Ag-) cells within a heterogeneous tumor.[1][2][3] This is particularly crucial for treating tumors with varied antigen expression, where not all cancer cells can be directly targeted by the ADC.[4][5] The bystander effect is predominantly mediated by ADCs equipped with cleavable linkers, which release the payload in a form that can permeate cell membranes.

These application notes provide detailed protocols for two common in vitro methods to assess the bystander effect of ADCs with cleavable linkers: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .

Mechanism of Bystander Effect with Cleavable Linkers

The bystander effect of an ADC with a cleavable linker is a multi-step process:

  • Binding and Internalization: The ADC specifically binds to the target antigen on the surface of an Ag+ cancer cell and is internalized, typically through endocytosis.

  • Lysosomal Trafficking and Cleavage: The ADC-antigen complex is trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases (like Cathepsin B) or other chemical triggers cleave the linker, releasing the cytotoxic payload.

  • Payload Diffusion: The released, membrane-permeable payload can then diffuse out of the target Ag+ cell and into the tumor microenvironment.

  • Bystander Cell Killing: The diffused payload enters neighboring Ag- cells, where it exerts its cytotoxic effect, leading to their death.

Key Experimental Assays

Two primary in vitro assays are used to quantify the bystander effect:

  • Co-culture Bystander Assay: This assay directly measures the killing of Ag- cells when they are grown together with Ag+ cells in the presence of the ADC.

  • Conditioned Medium Transfer Assay: This method assesses whether the cytotoxic payload is released from the Ag+ cells into the culture medium and can subsequently kill a separate population of Ag- cells.

Protocol 1: Co-culture Bystander Assay

This protocol details the steps to evaluate the bystander effect by co-culturing Ag+ and Ag- cells.

1. Materials

  • Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3 or N87 cells)

  • Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein like GFP (e.g., HER2-negative MCF7-GFP cells) for easy identification.

  • ADC with a cleavable linker (e.g., Trastuzumab-vc-MMAE)

  • Isotype control ADC (non-binding ADC with the same linker-payload)

  • Free cytotoxic payload

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or high-content imaging system

  • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo®)

2. Experimental Procedure

  • Cell Seeding:

    • Monoculture Controls: Seed Ag+ cells alone and Ag- (GFP-labeled) cells alone into separate wells of a 96-well plate.

    • Co-culture: Seed a mixture of Ag+ and Ag- (GFP-labeled) cells in the same wells at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the course of the experiment.

    • Include wells with media only as a background control.

    • Incubate the plate at 37°C and 5% CO₂ overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the test ADC, isotype control ADC, and free payload in complete culture medium.

    • Remove the medium from the wells and add the ADC dilutions.

    • Include untreated wells for each cell seeding condition as a negative control.

  • Incubation:

    • Incubate the plate for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-120 hours).

  • Quantification of Bystander Effect:

    • Fluorescence Imaging: At the end of the incubation period, acquire images of the co-cultures using a fluorescence microscope. The GFP signal will specifically identify the Ag- cells.

    • Cell Viability of Bystander Cells: Quantify the number of viable GFP-positive Ag- cells in the co-culture wells treated with the ADC and compare it to the number in the untreated co-culture wells and the monoculture Ag- wells treated with the same ADC concentration. A significant reduction in the viability of Ag- cells in the co-culture setup compared to the monoculture indicates a bystander effect.

    • Overall Cell Viability: A standard cell viability assay (e.g., MTT, CellTiter-Glo®) can be performed to measure the viability of the total cell population in each well.

3. Data Presentation

Summarize the quantitative data in tables for clear comparison.

Table 1: Viability of Antigen-Negative (Ag-) Cells in Co-culture

Treatment GroupADC Concentration (nM)% Viability of Ag- Cells (Monoculture)% Viability of Ag- Cells (Co-culture 1:1 Ag+:Ag-)
Untreated Control0100100
Test ADC19875
109550
1009025
Isotype Control ADC1009998
Free Payload105552

Table 2: Overall Cell Viability in Co-culture (1:1 Ratio)

Treatment GroupADC Concentration (nM)% Overall Viability
Untreated Control0100
Test ADC185
1060
10030
Isotype Control ADC10097

Protocol 2: Conditioned Medium Transfer Assay

This protocol assesses the bystander effect by transferring the medium from ADC-treated Ag+ cells to a culture of Ag- cells.

1. Materials

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line

  • ADC with a cleavable linker

  • Isotype control ADC

  • Free cytotoxic payload

  • Complete cell culture medium

  • 6-well plates and 96-well plates

  • Centrifuge

  • 0.22 µm sterile filters

  • Reagents for cell viability assays (e.g., MTT, CellTiter-Glo®)

2. Experimental Procedure

  • Generation of Conditioned Medium:

    • Seed Ag+ cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a high concentration of the test ADC (e.g., 10x IC₅₀) or the isotype control ADC for 48-72 hours. Include an untreated well.

    • Collect the supernatant (conditioned medium) from each well.

    • Centrifuge the conditioned medium to pellet any detached cells and debris.

    • Filter the supernatant through a 0.22 µm sterile filter.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted with fresh medium).

    • Include controls of Ag- cells treated with fresh medium and fresh medium containing various concentrations of the free payload.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Quantification of Bystander Effect:

    • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

    • A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated or isotype ADC-treated cells, confirms a bystander effect.

3. Data Presentation

Table 3: Viability of Antigen-Negative (Ag-) Cells after Treatment with Conditioned Medium

Conditioned Medium Source% Viability of Ag- Cells
Untreated Ag+ Cells100
Test ADC-treated Ag+ Cells45
Isotype Control ADC-treated Ag+ Cells98
Fresh Medium + Free Payload (10 nM)50

Visualizations

Signaling Pathway of ADC Bystander Effect

Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_ag_pos Ag+ Cell Cytoplasm cluster_ag_neg Ag- Cell Cytoplasm ADC ADC Ag_pos Antigen-Positive (Ag+) Cell ADC->Ag_pos 1. Binding Internalization Internalization (Endocytosis) Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative (Ag-) Cell Payload_in_neg Payload Ag_neg->Payload_in_neg Payload_free Free Payload Payload_free->Ag_neg 6. Uptake Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_released Released Payload Lysosome->Payload_released 4. Linker Cleavage Payload_released->Payload_free 5b. Diffusion Apoptosis_pos Apoptosis Payload_released->Apoptosis_pos 5a. Cytotoxicity Apoptosis_neg Apoptosis Payload_in_neg->Apoptosis_neg 7. Cytotoxicity

Caption: Mechanism of ADC-mediated bystander effect.

Experimental Workflow: Co-culture Bystander Assay

Co_culture_Workflow start Start seed_cells Seed Cells in 96-well Plate (Monoculture & Co-culture) start->seed_cells overnight_incubation Overnight Incubation (37°C, 5% CO₂) seed_cells->overnight_incubation add_adc Add Serial Dilutions of ADC, Isotype Control, and Free Payload overnight_incubation->add_adc incubation_treatment Incubate for 72-120 hours add_adc->incubation_treatment quantify Quantify Bystander Effect incubation_treatment->quantify imaging Fluorescence Imaging (Identify Ag- cells) quantify->imaging Qualitative viability_assay Cell Viability Assay (e.g., MTT, CTG) quantify->viability_assay Quantitative end End imaging->end viability_assay->end

Caption: Workflow for the co-culture bystander assay.

Experimental Workflow: Conditioned Medium Transfer Assay

Conditioned_Medium_Workflow cluster_donor Donor Cells (Ag+) cluster_recipient Recipient Cells (Ag-) seed_donor Seed Ag+ cells in 6-well plate treat_donor Treat with ADC for 48-72h seed_donor->treat_donor collect_medium Collect & Filter Conditioned Medium treat_donor->collect_medium add_conditioned_medium Add Conditioned Medium collect_medium->add_conditioned_medium seed_recipient Seed Ag- cells in 96-well plate seed_recipient->add_conditioned_medium incubate_recipient Incubate for 48-72h add_conditioned_medium->incubate_recipient quantify_viability Quantify Cell Viability incubate_recipient->quantify_viability end End quantify_viability->end start Start start->seed_donor start->seed_recipient

Caption: Workflow for the conditioned medium transfer assay.

References

Application Notes and Protocols for the Characterization of Mal-PEG4-Val-Cit-PAB ADCs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety. The Mal-PEG4-Val-Cit-PAB linker is a sophisticated, cleavable linker system. The maleimide group allows for covalent attachment to cysteine residues on the antibody, the PEG4 spacer enhances solubility, and the Valine-Citrulline (Val-Cit) dipeptide provides a cleavage site for lysosomal proteases like Cathepsin B, ensuring targeted drug release within the cancer cell. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer.

Mass spectrometry (MS) is an indispensable tool for the comprehensive characterization of these complex molecules.[1][2] It provides crucial information on critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), drug load distribution, conjugation site, and the integrity of the payload and linker.[2] This document provides detailed application notes and protocols for the characterization of this compound ADCs using various mass spectrometry techniques.

Core Characterization Workflow

A multi-level mass spectrometry approach is essential for the thorough characterization of this compound ADCs. This typically involves intact mass analysis, subunit analysis, and peptide mapping to provide a comprehensive understanding of the ADC's structure and heterogeneity.[3]

ADC_Workflow Intact_ADC Intact this compound ADC Intact_MS Intact Mass Analysis (Native or Denaturing LC-MS) Intact_ADC->Intact_MS Subunit_Analysis Subunit Analysis (Reduced mAb) Intact_ADC->Subunit_Analysis Peptide_Mapping Peptide Mapping (Digestion) Intact_ADC->Peptide_Mapping DAR_Distribution Average DAR and Drug Load Distribution Intact_MS->DAR_Distribution HC_LC_Analysis Drug Load on Heavy and Light Chains Subunit_Analysis->HC_LC_Analysis Site_Occupancy Conjugation Site and Occupancy Peptide_Mapping->Site_Occupancy Intact_MS_Protocol Sample_Prep Sample Preparation (Optional Deglycosylation) LC_Separation Reversed-Phase LC (e.g., C4 column) Sample_Prep->LC_Separation Gradient elution with Acetonitrile/Formic Acid MS_Acquisition High-Resolution MS (Q-TOF or Orbitrap) LC_Separation->MS_Acquisition Positive ESI Data_Analysis Deconvolution and DAR Calculation MS_Acquisition->Data_Analysis Subunit_Analysis_Protocol Sample_Prep ADC Reduction (e.g., DTT or TCEP) LC_Separation Reversed-Phase LC (e.g., C4 column) Sample_Prep->LC_Separation MS_Acquisition High-Resolution MS (Q-TOF or Orbitrap) LC_Separation->MS_Acquisition Data_Analysis Deconvolution and Chain-specific DAR MS_Acquisition->Data_Analysis Peptide_Mapping_Protocol Sample_Prep Reduction, Alkylation, and Enzymatic Digestion LC_Separation Reversed-Phase LC (e.g., C18 column) Sample_Prep->LC_Separation MS_MS_Acquisition High-Resolution MS/MS (Data-Dependent Acquisition) LC_Separation->MS_MS_Acquisition Data_Analysis Database Searching and Site Occupancy Quantification MS_MS_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting poor Mal-PEG4-Val-Cit-PAB conjugation yield

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor yields or inconsistent results during Mal-PEG4-Val-Cit-PAB conjugation to thiol-containing molecules, such as antibodies with reduced interchain disulfides or engineered cysteine residues.

Troubleshooting Guide: Low Conjugation Yield

This section addresses the most common issue—low or no conjugation efficiency—by systematically breaking down potential causes and their solutions.

Question: I am observing very low or no conjugation. What are the likely causes?

Answer: Low conjugation yield is a frequent problem that can typically be traced back to one of three areas: the integrity of the maleimide linker, the availability of reactive thiols on your protein, or the reaction conditions. Follow this guide to diagnose the issue.

Diagram: Troubleshooting Workflow for Poor Conjugation Yield

TroubleshootingWorkflow start Start: Low or No Conjugation Yield reagent_check Problem Area 1: Reagent Integrity start->reagent_check thiol_check Problem Area 2: Thiol Availability start->thiol_check conditions_check Problem Area 3: Reaction Conditions start->conditions_check maleimide_hydrolysis Has the Maleimide linker hydrolyzed? reagent_check->maleimide_hydrolysis maleimide_solution Solution: - Prepare fresh linker solution in  anhydrous DMSO or DMF immediately  before use. - Store solid linker at -20°C or below,  protected from moisture. maleimide_hydrolysis->maleimide_solution Yes reduction_check Were disulfide bonds insufficiently reduced? thiol_check->reduction_check reoxidation_check Have free thiols re-oxidized? reduction_check->reoxidation_check No reduction_solution Solution: - Ensure complete reduction using an  adequate molar excess of TCEP. - Confirm reduction with Ellman's Reagent. - Remove reducing agent post-reduction. reduction_check->reduction_solution Yes reoxidation_solution Solution: - Degas all buffers thoroughly. - Work under an inert gas (N2 or Ar). - Include a chelating agent like EDTA  in the buffer. reoxidation_check->reoxidation_solution Yes ph_check Is the reaction buffer pH outside the 6.5-7.5 range? conditions_check->ph_check buffer_check Does the buffer contain competing nucleophiles (thiols, amines)? ph_check->buffer_check No ph_solution Solution: - Prepare fresh buffer and verify pH  is between 6.5 and 7.5. ph_check->ph_solution Yes buffer_solution Solution: - Use a thiol-free, non-amine buffer  (e.g., PBS, HEPES). - If DTT was used for reduction, ensure  its complete removal. buffer_check->buffer_solution Yes

Caption: Troubleshooting decision tree for low this compound conjugation yield.

Frequently Asked Questions (FAQs)

Reagent and Buffer Composition

Question: What is the optimal pH for maleimide conjugation and why is it so critical? Answer: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] This range represents a crucial balance:

  • Below pH 6.5 : The concentration of the reactive thiolate anion (S⁻) is low because the thiol group (-SH) remains mostly protonated, which significantly slows down the reaction rate.[3]

  • Above pH 7.5 : The maleimide ring becomes increasingly susceptible to hydrolysis, where it reacts with water to form a non-reactive maleamic acid, thus "inactivating" your linker.[2][4] Additionally, side reactions with primary amines, such as those on lysine residues, become more prevalent at higher pH, leading to non-specific conjugation. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

Question: How should I prepare and store my this compound linker? Answer: The maleimide group is sensitive to moisture.

  • Long-Term Storage : Store the solid linker at -20°C or -80°C in a desiccated environment.

  • Stock Solutions : Prepare stock solutions in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store these stock solutions at -20°C or -80°C for up to one month.

  • Working Solutions : Aqueous solutions of the linker should be prepared immediately before use and should not be stored. When taking the solid reagent out of the freezer, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Question: Which reducing agent is best for reducing antibody disulfide bonds prior to conjugation? Answer: Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a potent, thiol-free reducing agent. However, it is crucial to note that TCEP can react directly with the maleimide group, which can reduce conjugation efficiency. Therefore, it is highly recommended to remove excess TCEP after the reduction step using a desalting column or dialysis.

Dithiothreitol (DTT) is another common reducing agent, but it contains thiol groups and will directly compete with the antibody's cysteines for reaction with the maleimide. If DTT is used, it must be completely removed before adding the maleimide linker, typically via size exclusion chromatography (desalting columns) or dialysis.

Reaction Conditions and Side Reactions

Question: What is the recommended molar ratio of the this compound linker to my antibody? Answer: A molar excess of the maleimide linker is generally required to drive the reaction to completion. A good starting point is a 5:1 to 20:1 molar ratio of linker to protein. The optimal ratio is empirical and depends on the number of available thiols and the reactivity of your specific antibody. It is advisable to perform small-scale optimization experiments with varying molar ratios to find the ideal condition for your system.

Question: What are the common side reactions I should be aware of? Answer: Besides the desired thioether bond formation, several side reactions can reduce your yield and create product heterogeneity.

Diagram: Desired Reaction vs. Potential Side Reactions

ReactionPathways Reactants Reduced Antibody (Thiol) + Mal-PEG4-Linker DesiredProduct Stable Thioether Conjugate (Desired Product) Reactants->DesiredProduct pH 6.5 - 7.5 (Optimal Path) Hydrolysis Maleimide Hydrolysis (Inactive Linker) Reactants->Hydrolysis Aqueous Buffer (especially pH > 7.5) AmineReaction Reaction with Amines (Non-specific Conjugation) Reactants->AmineReaction pH > 7.5 RetroMichael Retro-Michael Reaction (Deconjugation) DesiredProduct->RetroMichael Thiol Exchange in vivo

Caption: Key reaction pathways in maleimide-thiol conjugation.

  • Maleimide Hydrolysis : As discussed, the maleimide ring can open in the presence of water, rendering the linker inactive. This is accelerated at higher pH.

  • Reaction with Amines : At pH values above 7.5, primary amines (e.g., from lysine residues) can react with the maleimide, leading to non-specific labeling and loss of selectivity.

  • Thiazine Rearrangement : If conjugating to an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure. This can be avoided by performing the conjugation at a more acidic pH (~5) or by acetylating the N-terminal amine.

  • Retro-Michael Reaction : The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols. This can lead to the payload being transferred to other thiol-containing molecules, such as serum albumin, in an in vivo setting.

Data Summary Tables

Table 1: Recommended Reaction Parameters for Maleimide Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Critical for balancing thiol reactivity with maleimide stability.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours is common; 4°C overnight can be used for sensitive proteins.
Reaction Time 30 minutes to OvernightDependent on reactants, temperature, and concentration. Monitor reaction progress if possible.
Maleimide:Protein Molar Ratio 5:1 to 20:1A 10:1 to 20:1 ratio is a common starting point for optimization.
Protein Concentration 1 - 10 mg/mLA common concentration range used for conjugation reactions.
Buffer Type PBS, HEPES, TrisMust be free of thiols and primary/secondary amines. Degassing is highly recommended.
Additives 1-10 mM EDTARecommended to chelate metal ions that can catalyze thiol oxidation.

Table 2: Quick Troubleshooting Reference

ProblemPotential CauseRecommended Solution
Low or No Conjugation Hydrolyzed maleimide linkerPrepare fresh linker solution in anhydrous DMSO immediately before use.
Incomplete disulfide reductionIncrease molar excess of TCEP; confirm reduction with Ellman's reagent. Remove TCEP before conjugation.
Re-oxidation of free thiolsDegas all buffers and consider working under an inert gas atmosphere. Add EDTA to buffers.
Incorrect buffer pHPrepare fresh buffer and verify pH is within the optimal 6.5-7.5 range.
Competing thiols in bufferEnsure complete removal of DTT if used. Use a thiol-free buffer.
Inconsistent Results Variable maleimide hydrolysisStandardize the time the linker is in aqueous solution before starting the reaction. Use fresh aliquots of stock solution.
High Aggregation High Drug-to-Antibody Ratio (DAR)Optimize and potentially lower the maleimide:protein molar ratio.
Hydrophobic payloadConsider using a more hydrophilic PEG spacer if aggregation is a persistent issue.

Experimental Protocols

Protocol 1: Antibody Disulfide Bond Reduction with TCEP
  • Prepare Antibody Solution : Dissolve the antibody to be conjugated in a degassed reaction buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2) to a final concentration of 5-10 mg/mL.

  • Add Reducing Agent : Prepare a fresh stock solution of TCEP in the reaction buffer. Add the TCEP stock solution to the antibody solution to achieve a final molar excess of 10-50 fold over the antibody.

  • Incubate : Flush the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at 37°C for 60-90 minutes.

  • Remove Excess TCEP : Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the degassed reaction buffer.

  • Proceed Immediately : The reduced antibody is prone to re-oxidation and should be used immediately in the conjugation reaction.

Protocol 2: Conjugation of this compound Linker
  • Prepare Linker Solution : Just before use, dissolve the this compound-Payload in anhydrous DMSO to a concentration of 10-20 mM.

  • Initiate Conjugation : Add the required volume of the linker-payload stock solution to the freshly prepared, reduced antibody solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v).

  • Incubate : Protect the reaction from light. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction : Add a thiol-containing reagent like N-acetylcysteine or glutathione to a final concentration that is in 20-fold excess over the initial amount of maleimide linker. This will react with any remaining unreacted maleimide groups. Incubate for an additional 20-30 minutes.

  • Purify the Conjugate : Remove unreacted linker-payload, quenching agent, and any aggregates by purification methods such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF).

  • Analyze Conjugate : Characterize the final Antibody-Drug Conjugate (ADC) to determine purity, aggregation, and the average Drug-to-Antibody Ratio (DAR) using appropriate analytical techniques like HIC-HPLC, RP-HPLC, SEC, and Mass Spectrometry.

References

How to prevent aggregation of ADCs with hydrophobic linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ADC aggregation, particularly when using hydrophobic linkers.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic linkers?

ADC aggregation is a common challenge primarily driven by an increase in the overall surface hydrophobicity of the antibody after conjugation.[1][2] Key factors include:

  • Hydrophobic Payloads and Linkers: The cytotoxic drugs (payloads) used in ADCs are often highly hydrophobic.[][4] When these molecules are attached to the antibody via a hydrophobic linker, they create "hydrophobic patches" on the antibody's surface. These patches can interact between different ADC molecules, leading to self-association, aggregation, and in some cases, precipitation.[4]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic linker-payload molecules are attached to each antibody. This increases the overall hydrophobicity of the ADC, which often correlates with a higher propensity to aggregate. ADCs with a high DAR (e.g., 8 or more) can exhibit faster clearance rates and reduced efficacy due to aggregation.

  • Conjugation Process Conditions: The conditions used during the conjugation reaction can themselves induce stress and aggregation. The use of organic co-solvents to dissolve the hydrophobic linker-payload can disrupt the antibody's structure. Furthermore, unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or improper salt concentrations, can decrease stability and promote aggregation.

  • Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation than others, and this tendency can be amplified by the attachment of hydrophobic moieties.

Q2: What are the main strategies to prevent or reduce hydrophobicity-driven aggregation?

Preventing aggregation requires a multi-faceted approach that involves optimizing the ADC's components, the manufacturing process, and the final formulation.

  • Linker and Payload Modification: The most direct strategy is to reduce the hydrophobicity of the linker-payload. This can be achieved by incorporating hydrophilic moieties into the linker design. Commonly used hydrophilic groups include polyethylene glycol (PEG), sulfonate groups, and charged amino acids. PEGylation, in particular, can create a "shielding" effect around the hydrophobic payload, improving solubility and in-vivo stability.

  • Formulation Optimization: The final buffer formulation is critical for long-term stability. Key strategies include optimizing the pH and ionic strength and adding stabilizing excipients. Common stabilizers that help prevent aggregation include surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine, glycine).

  • Conjugation Process Control: Minimizing stress during conjugation is crucial. One innovative approach is to immobilize the antibodies on a solid support during the conjugation step. This physically separates the ADC molecules, preventing them from interacting and aggregating while the hydrophobic linker-payload is attached.

  • Control of Drug-to-Antibody Ratio (DAR): Maintaining a lower or optimal DAR can minimize the increase in surface hydrophobicity. Site-specific conjugation technologies can help produce more homogeneous ADCs with a consistent DAR, which often leads to improved stability and pharmacokinetics compared to randomly conjugated ADCs.

Troubleshooting Guide: Aggregation Detected

If you have detected aggregation in your ADC sample, this guide provides a systematic approach to identifying the cause and implementing a solution.

Diagram: Troubleshooting Flowchart for ADC Aggregation

ADC_Aggregation_Troubleshooting start Aggregation Detected (e.g., by SEC, DLS) check_dar Step 1: Review DAR and Hydrophobicity start->check_dar dar_high Is DAR high (e.g., >4)? Is linker-payload highly hydrophobic? check_dar->dar_high reduce_dar Solution A: - Optimize conjugation for lower DAR - Use site-specific conjugation dar_high->reduce_dar Yes modify_linker Solution B: - Incorporate hydrophilic spacers (PEG) - Add charged groups (sulfonates) dar_high->modify_linker Yes check_formulation Step 2: Evaluate Formulation Buffer dar_high->check_formulation No form_suboptimal Is buffer pH near pI? Are excipients absent or suboptimal? check_formulation->form_suboptimal optimize_form Solution C: - Screen pH and salt concentration - Add stabilizers (Polysorbate, Trehalose, Arginine) form_suboptimal->optimize_form Yes check_process Step 3: Analyze Conjugation & Storage Conditions form_suboptimal->check_process No process_harsh Are organic solvents used? Are there temperature/physical stresses? check_process->process_harsh optimize_process Solution D: - Minimize co-solvents - Consider immobilization ('Lock-Release') - Control temperature and agitation process_harsh->optimize_process Yes no_issue If issues persist, consider re-engineering mAb or selecting a different payload. process_harsh->no_issue No

Caption: A decision tree for troubleshooting ADC aggregation.

Quantitative Data & Linker Design
Q3: How does modifying the linker with hydrophilic spacers like PEG quantitatively impact aggregation?

Incorporating hydrophilic spacers, such as Polyethylene Glycol (PEG), into the linker is a highly effective strategy to counteract the hydrophobicity of the payload. This modification improves ADC solubility, reduces aggregation, and can enhance pharmacokinetic properties. The configuration and length of the PEG chain are important design considerations.

Diagram: Mechanism of Aggregation Prevention by Hydrophilic Linkers

ADC_Aggregation_Mechanism cluster_0 Scenario A: Hydrophobic Linker cluster_1 Scenario B: Hydrophilic (PEG) Linker ADC1 ADC Molecule 1 Linker1 Hydrophobic Linker-Payload ADC1->Linker1 conjugation ADC2 ADC Molecule 2 Linker2 Hydrophobic Linker-Payload ADC2->Linker2 conjugation Aggregate Aggregation Linker1->Aggregate Hydrophobic Interaction Linker2->Aggregate ADC3 ADC Molecule 3 Linker3 Hydrophilic (PEG) Linker-Payload ADC3->Linker3 conjugation ADC4 ADC Molecule 4 Linker4 Hydrophilic (PEG) Linker-Payload ADC4->Linker4 conjugation Stable Stable & Soluble Linker3->Stable Shielding Effect Linker4->Stable

Caption: How hydrophilic linkers prevent aggregation.

A study comparing different PEG linker architectures on a trastuzumab-DM1 ADC (DAR ~8) demonstrated significant differences in stability under thermal stress.

Linker TypePEG Configuration% Monomer Remaining (after thermal stress)Key Finding
SMCC (Kadcyla-like)No PEG~60%Standard non-PEGylated linker shows significant aggregation.
Linear PEG24Linear~75%A linear PEG chain improves stability over a non-PEG linker.
Pendant PEG12 x 2 Branched (Pendant) >95% A branched structure with two shorter PEG chains provides superior stability and prevents aggregation most effectively.

Data synthesized from findings presented in literature, such as those exploring pendant PEG linkers.

This data illustrates that not only the presence but also the architectural presentation of the hydrophilic polymer is critical for maximizing the stability of a highly loaded ADC.

Experimental Protocols & Analytical Methods
Q4: What are the standard analytical methods to detect and quantify ADC aggregation?

Several biophysical techniques are essential for characterizing ADC aggregation. The most common and critical method is Size Exclusion Chromatography (SEC).

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for separating and quantifying ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic size.

  • Analytical Ultracentrifugation (AUC): AUC measures the sedimentation rate of molecules in solution, providing data on size, shape, and aggregation state directly in the formulation buffer without a stationary phase, making it an excellent complementary technique to SEC.

  • Dynamic Light Scattering (DLS): DLS is a rapid technique used to measure the size distribution of particles in a solution, making it useful for detecting the presence of large aggregates.

  • Hydrophobic Interaction Chromatography (HIC): While primarily used to determine the drug distribution and average DAR, HIC separates species based on hydrophobicity and can also provide an indirect assessment of aggregation propensity.

Diagram: General Experimental Workflow for Aggregation Analysis

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_sec 2. SEC Analysis cluster_analysis 3. Data Analysis prep_sample Dilute ADC to ~1 mg/mL in mobile phase buffer filter_sample Filter sample through 0.22 µm low-protein binding filter prep_sample->filter_sample equilibrate Equilibrate SEC column (e.g., TSKgel G3000SWxl) with mobile phase inject Inject ~50 µL of prepared sample filter_sample->inject equilibrate->inject run_sec Run at constant flow rate (e.g., 0.5 mL/min) inject->run_sec detect Monitor absorbance at 280 nm run_sec->detect chromatogram Obtain chromatogram detect->chromatogram integrate Integrate peaks corresponding to: - High Molecular Weight (HMW) species - Monomer - Fragments chromatogram->integrate calculate Calculate % Area for each species (% Aggregate = Area_HMW / Area_Total) integrate->calculate

Caption: Workflow for ADC aggregation analysis using SEC.

Detailed Protocol: Size Exclusion Chromatography (SEC) for ADC Aggregation

This protocol provides a general method for quantifying ADC aggregates. It may require optimization based on the specific properties of the ADC.

Objective: To separate and quantify high-molecular-weight (HMW) species from the ADC monomer.

Materials:

  • ADC sample

  • SEC Column (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm)

  • HPLC or UPLC system with UV detector (280 nm)

  • Mobile Phase Buffer: Phosphate-buffered saline (PBS), pH 7.4. For hydrophobic ADCs, an organic modifier may be needed. A common starting point is 150 mM sodium phosphate buffer with 5-15% isopropanol or acetonitrile.

  • Low-protein-binding syringe filters (0.22 µm)

Methodology:

  • System Preparation:

    • Install the SEC column onto the HPLC/UPLC system.

    • Equilibrate the column with the mobile phase at a consistent flow rate (e.g., 0.5 mL/min for HPLC) until a stable baseline is achieved. This may take at least 3-5 column volumes.

  • Sample Preparation:

    • Carefully thaw the ADC sample if frozen.

    • Dilute the ADC to a final concentration of approximately 1.0 mg/mL using the mobile phase. It is crucial to use the mobile phase for dilution to avoid buffer mismatch effects.

    • Filter the diluted sample through a 0.22 µm low-protein-binding filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the equilibrated column.

    • Run the separation isocratically for a sufficient time to allow all species, including potential fragments, to elute (e.g., 20-30 minutes).

    • Monitor the elution profile by measuring absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks in the resulting chromatogram. HMW species (aggregates) will elute first, followed by the main monomer peak, and then any low-molecular-weight fragments.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Expected Results: A successful separation will show a large, sharp peak for the monomer and smaller, earlier-eluting peaks for any dimers or HMW species. For a stable ADC preparation, the aggregate percentage should be low (typically <5%). An increase in the area of the HMW peaks upon stress (e.g., thermal or agitation) indicates physical instability.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Mal-PEG4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) when using the Mal-PEG4-Val-Cit-PAB linker in antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: The this compound linker is a chemically sophisticated molecule designed for controlled drug release in ADCs. Each component has a specific function:

  • Maleimide (Mal): This group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues of the antibody, forming a stable covalent bond.[1][2]

  • PEG4: The four-unit polyethylene glycol (PEG) spacer is hydrophilic and serves to increase the solubility of the ADC, reduce aggregation, and potentially improve pharmacokinetic properties.[][4][5]

  • Valine-Citrulline (Val-Cit): This dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells. This enzymatic cleavage allows for selective drug release in the target cell.

  • p-Aminobenzylcarbamate (PAB): This self-immolative spacer connects the Val-Cit dipeptide to the drug. Following Val-Cit cleavage, the PAB group undergoes a 1,6-elimination reaction to release the unmodified, active drug.

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) and why is it important?

A2: The optimal DAR is a critical parameter that balances therapeutic efficacy with safety and pharmacokinetic properties. A low DAR may result in insufficient potency, while a high DAR can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation. Generally, a DAR of 2 to 4 is considered ideal for many ADCs. However, the optimal DAR should be determined empirically for each specific ADC.

Q3: How does the this compound linker contribute to ADC stability?

A3: The linker's design is crucial for ADC stability. The Val-Cit dipeptide is designed to be stable in systemic circulation and is cleaved by intracellular proteases like cathepsin B. The thioether bond formed between the maleimide group and the antibody's cysteine is also relatively stable. However, it's important to be aware of potential premature linker cleavage, especially in preclinical mouse models due to the presence of carboxylesterase Ces1c.

Q4: What are the common methods for determining DAR?

A4: Several analytical techniques can be used to determine the average DAR and the distribution of different DAR species. Common methods include:

  • Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on their hydrophobicity, which correlates with the DAR.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also separate different DAR species and is often coupled with mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides precise mass measurements of the intact ADC or its subunits, allowing for accurate DAR determination.

  • UV/Vis Spectroscopy: A simpler method that can estimate the average DAR by measuring the absorbance at two different wavelengths (one for the antibody and one for the drug).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with the this compound linker.

Issue 1: Low Average Drug-to-Antibody Ratio (DAR)

Symptoms:

  • HIC or RP-HPLC analysis shows a large peak corresponding to unconjugated antibody.

  • LC-MS data indicates a lower average molecular weight than expected for the conjugated antibody.

  • UV/Vis spectroscopy calculations result in a low DAR value.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Incomplete Antibody Reduction Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Verify the number of free thiols per antibody using Ellman's assay.
Suboptimal Conjugation Reaction Conditions Optimize reaction pH (typically 6.5-7.5 for maleimide-thiol conjugation), temperature (room temperature or 4°C), and reaction time. Perform small-scale pilot experiments to determine the optimal conditions for your specific antibody.
Insufficient Molar Ratio of Linker-Payload Increase the molar excess of the this compound-drug conjugate to the antibody. A 5:1 to 20:1 molar ratio is a common starting point.
Linker-Payload Instability or Degradation Use a fresh batch of the linker-payload and ensure it has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Confirm the purity and activity of the linker-payload before use.
Hydrolysis of the Maleimide Group Maintain the pH of the reaction buffer between 6.5 and 7.5 to minimize maleimide hydrolysis.
Presence of Interfering Substances Ensure the antibody is in a suitable buffer (e.g., PBS) free of substances that can interfere with the conjugation reaction. Perform a buffer exchange if necessary.
Issue 2: High Average Drug-to-Antibody Ratio (DAR) and Aggregation

Symptoms:

  • HIC analysis shows a shift to later retention times and the presence of high molecular weight species.

  • Size Exclusion Chromatography (SEC) reveals the presence of aggregates.

  • Visible precipitation or cloudiness in the ADC solution.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Excessive Molar Ratio of Linker-Payload Decrease the molar ratio of the linker-payload to the antibody during the conjugation reaction.
Hydrophobicity of the Payload The inherent hydrophobicity of the payload can be exacerbated by a high DAR. The PEG4 spacer in the linker helps to mitigate this, but for highly hydrophobic drugs, further optimization may be needed.
Suboptimal Formulation Buffer Screen different formulation buffers with varying pH and excipients to find conditions that minimize aggregation.
Harsh Conjugation or Purification Conditions Avoid high temperatures and extreme pH during the conjugation and purification steps, as these can lead to antibody denaturation and aggregation.
Issue 3: Premature Cleavage of the Val-Cit Linker

Symptoms:

  • In vivo studies in mice show unexpected toxicity or reduced efficacy.

  • In vitro plasma stability assays show a decrease in DAR over time.

Possible Causes and Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Enzymatic Cleavage in Mouse Plasma The Val-Cit linker is susceptible to cleavage by the mouse carboxylesterase Ces1c. For preclinical studies in mice, consider using mouse strains with lower Ces1c activity or alternative linkers such as those containing a glutamic acid-valine-citrulline (Glu-Val-Cit) sequence, which shows increased stability.
Cleavage by Neutrophil Elastase The Val-Cit linker can also be cleaved by human neutrophil elastase, which could lead to off-target toxicity.
Instability of the PAB Spacer The self-immolation of the PAB spacer can be influenced by the electronic properties of the attached payload.

Experimental Protocols

Protocol 1: Antibody Reduction

Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Desalting column

Procedure:

  • Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add the reducing agent to the antibody solution. A final concentration of 1-5 mM TCEP is a good starting point.

  • Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • Proceed immediately to the conjugation step.

Protocol 2: Conjugation with this compound-Payload

Objective: To conjugate the maleimide-functionalized linker-payload to the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • This compound-payload dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Immediately after desalting, adjust the pH of the reduced antibody solution to 6.5-7.5 if necessary.

  • Add the this compound-payload solution to the reduced antibody at a desired molar excess (e.g., 5- to 10-fold molar excess over the antibody).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding a quenching reagent, such as N-acetylcysteine, at a 2-fold molar excess relative to the initial amount of linker-payload. This will cap any unreacted maleimide groups.

  • Incubate for an additional 20-30 minutes.

Protocol 3: ADC Purification

Objective: To remove unconjugated linker-payload, quenching reagent, and any aggregates.

Materials:

  • Crude ADC solution from Protocol 2

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography)

  • Appropriate buffers for the chosen purification method

Procedure:

  • Purify the crude ADC using a suitable chromatography method. SEC is commonly used to separate the ADC from smaller molecules and aggregates.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Collect the fractions containing the purified ADC.

  • Perform buffer exchange into a suitable formulation buffer.

  • Analyze the purified ADC for DAR, aggregation, and purity.

Visualizations

ADC_Conjugation_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody add_reducing_agent Add Reducing Agent (TCEP/DTT) mAb->add_reducing_agent incubation_reduction Incubate (37°C, 60-90 min) add_reducing_agent->incubation_reduction desalting_reduction Remove Excess Reducing Agent incubation_reduction->desalting_reduction reduced_mAb Reduced Antibody desalting_reduction->reduced_mAb add_linker Add Linker-Payload reduced_mAb->add_linker linker_payload This compound-Payload linker_payload->add_linker incubation_conjugation Incubate (RT or 4°C) add_linker->incubation_conjugation quench Quench Reaction (N-acetylcysteine) incubation_conjugation->quench crude_adc Crude ADC quench->crude_adc purify Purify (e.g., SEC) crude_adc->purify analyze Analyze (DAR, Aggregation) purify->analyze purified_adc Purified ADC analyze->purified_adc

Caption: Experimental workflow for ADC conjugation.

Linker_Cleavage_Mechanism ADC Antibody-Drug Conjugate (in Tumor Cell Lysosome) CathepsinB Cathepsin B ADC->CathepsinB Enzymatic Recognition Cleavage Cleavage of Val-Cit CathepsinB->Cleavage Intermediate Antibody-Linker-PAB-Drug Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation of PAB Intermediate->SelfImmolation ReleasedDrug Active Drug Released SelfImmolation->ReleasedDrug

Caption: Linker cleavage and drug release mechanism.

DAR_Troubleshooting start Problem with DAR? low_dar Low DAR start->low_dar Yes high_dar High DAR / Aggregation start->high_dar Yes incomplete_reduction Incomplete Reduction? low_dar->incomplete_reduction excessive_linker Excessive Linker? high_dar->excessive_linker optimize_reduction Optimize Reducing Agent/Time incomplete_reduction->optimize_reduction Yes suboptimal_conditions Suboptimal Reaction? incomplete_reduction->suboptimal_conditions No optimize_conditions Optimize pH, Temp, Time suboptimal_conditions->optimize_conditions Yes insufficient_linker Insufficient Linker? suboptimal_conditions->insufficient_linker No increase_linker_ratio Increase Molar Ratio insufficient_linker->increase_linker_ratio Yes decrease_linker_ratio Decrease Molar Ratio excessive_linker->decrease_linker_ratio Yes hydrophobic_payload Hydrophobic Payload? excessive_linker->hydrophobic_payload No optimize_formulation Optimize Formulation Buffer hydrophobic_payload->optimize_formulation Yes

Caption: Troubleshooting decision tree for DAR optimization.

References

Technical Support Center: Off-Target Toxicity Issues with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target toxicity issues associated with Val-Cit linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target toxicity with Val-Cit linkers?

A1: The primary cause of off-target toxicity with Val-Cit linkers is the premature cleavage of the linker in systemic circulation, leading to the early release of the cytotoxic payload.[1][2][3] This premature release can result in the cytotoxic drug acting on healthy, non-target cells, causing toxicity.

Q2: Which enzymes are responsible for the premature cleavage of Val-Cit linkers?

A2: The Val-Cit linker is susceptible to cleavage by several non-target enzymes. In human plasma, human neutrophil elastase (NE), a serine protease, has been identified as a key enzyme responsible for cleaving the peptide bond between valine and citrulline.[1] In preclinical mouse models, a carboxylesterase known as Ces1c can also lead to premature linker cleavage, which complicates the translation of in vivo study results.

Q3: What are the common toxicities observed due to premature payload release from Val-Cit linkers?

A3: A common dose-limiting toxicity associated with ADCs using Val-Cit linkers, particularly with payloads like MMAE, is myelosuppression, which includes neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia. This is often attributed to the released payload affecting rapidly dividing hematopoietic cells in the bone marrow. Ocular toxicities have also been reported with some ADCs.

Q4: How does the "bystander effect" contribute to off-target toxicity?

A4: The "bystander effect" refers to the ability of a cell-permeable payload, once released from the ADC, to diffuse out of the target cell and kill neighboring cells. While this can be advantageous for treating heterogeneous tumors where not all cells express the target antigen, premature release of the payload in circulation can lead to a negative bystander effect, where the payload damages healthy, non-target bystander cells.

Q5: Can the hydrophobicity of the Val-Cit linker and its payload contribute to toxicity?

A5: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with hydrophobic payloads like monomethyl auristatin E (MMAE), can lead to ADC aggregation. This aggregation can alter the pharmacokinetic properties of the ADC, leading to faster clearance and potentially increased off-target uptake, which can contribute to toxicity.

Troubleshooting Guides

Issue 1: High levels of premature payload release observed in plasma stability assays.

Potential Causes:

  • Enzymatic degradation: The Val-Cit linker is being cleaved by proteases present in the plasma sample (e.g., neutrophil elastase in human plasma, Ces1c in mouse plasma).

  • Chemical instability: The linker may be unstable under the specific assay conditions (e.g., pH, temperature).

Troubleshooting Steps:

  • Confirm Enzyme Specificity: If possible, use specific enzyme inhibitors in your assay to confirm which proteases are responsible for the cleavage. For example, serine protease inhibitors should reduce cleavage by neutrophil elastase.

  • Modify the Linker: Consider using a more stable linker design. The addition of a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase stability in mouse plasma by making it more resistant to Ces1c.

  • Optimize Conjugation Site: The site of conjugation on the antibody can impact linker stability. Site-specific conjugation to a less solvent-exposed site may protect the linker from enzymatic degradation.

Issue 2: Inconsistent or poor efficacy in preclinical mouse models.

Potential Causes:

  • Linker instability in mouse plasma: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c leads to reduced delivery of the payload to the tumor.

  • Rapid ADC clearance: Aggregation due to hydrophobicity can lead to faster clearance of the ADC.

Troubleshooting Steps:

  • Assess In Vitro Stability First: Before conducting in vivo studies, perform an in vitro plasma stability assay using mouse plasma to determine the stability of your ADC.

  • Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the concentration of both the total antibody and the intact ADC over time. A more rapid clearance of the intact ADC compared to the total antibody is indicative of in vivo instability.

  • Consider Alternative Linkers: For preclinical mouse studies, using a more stable linker like Glu-Val-Cit may provide a more accurate assessment of the ADC's potential efficacy.

Issue 3: Observed neutropenia or other hematological toxicities in vivo.

Potential Causes:

  • Premature payload release: Cleavage of the Val-Cit linker by neutrophil elastase in circulation releases the cytotoxic payload, which can then damage neutrophil precursors in the bone marrow.

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and higher systemic exposure to the free payload.

Troubleshooting Steps:

  • Optimize the DAR: A lower DAR (e.g., 2 or 4) can improve the pharmacokinetic profile, reduce clearance, and potentially lessen toxicity.

  • Linker Engineering: Explore linker designs that are more resistant to cleavage by neutrophil elastase. For instance, modifying the P2 amino acid in the peptide sequence has been shown to impact susceptibility to neutrophil elastase.

  • Payload Selection: If possible, consider using a less membrane-permeable payload to reduce the bystander effect on healthy hematopoietic cells.

Data Presentation

Table 1: Comparison of Linker Stability in Plasma

Linker TypePlasma SourceKey Cleavage EnzymeRelative StabilityReference(s)
Val-CitHumanNeutrophil ElastaseModerate
Val-CitMouseCarboxylesterase (Ces1c)Low
Glu-Val-CitMouseCarboxylesterase (Ces1c)High
Val-AlaHumanCathepsin B (intracellular)High (in plasma)
Non-cleavableHuman/MouseN/A (requires lysosomal degradation)Very High

Table 2: Common Toxicities Associated with Val-Cit-MMAE ADCs

ToxicityPotential MechanismMitigation StrategyReference(s)
NeutropeniaPremature MMAE release by neutrophil elastase damaging neutrophil precursors.Linker modification, DAR optimization.
ThrombocytopeniaOff-target effect of released MMAE on platelet precursors.DAR optimization, payload selection.
AnemiaOff-target effect of released MMAE on red blood cell precursors.DAR optimization.
HepatotoxicityUptake of aggregated or cleared ADC by liver cells.Reduce hydrophobicity (lower DAR, hydrophilic linkers).

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC with a Val-Cit linker in plasma.

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)

  • Freshly collected human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Method for quantifying intact ADC (e.g., ELISA, LC-MS)

Methodology:

  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in the plasma. Prepare a control sample by diluting the ADC to the same concentration in PBS.

  • Incubation: Incubate both the plasma and PBS samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Quenching: Immediately stop the reaction in the collected aliquots, for example, by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins or by freezing at -80°C.

  • Analysis: Analyze the samples to measure the concentration of the intact ADC. This can be done using a payload-specific ELISA or an immunoaffinity capture LC-MS method.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma. A shorter half-life indicates lower stability.

Protocol 2: In Vitro Bystander Effect Assay

Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line

  • ADC of interest

  • Isotype control ADC

  • Cell culture reagents and plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Methodology:

  • Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The ratio of the two cell types should be optimized for the specific assay.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC. Add the ADCs to the co-culture and incubate for 72-96 hours.

  • Cell Viability Measurement: At the end of the incubation period, measure cell viability using a standard assay like MTT.

  • Data Analysis: Compare the viability of the co-culture treated with the ADC to the viability of the antigen-negative cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of the co-culture compared to the antigen-negative monoculture indicates a bystander effect.

Visualizations

cluster_circulation Systemic Circulation cluster_tissues Healthy Tissues ADC ADC Free Payload Prematurely Released Payload ADC->Free Payload Cleavage NE Neutrophil Elastase NE->ADC Ces1c Carboxylesterase 1c (mouse) Ces1c->ADC Healthy Cells Healthy Cells (e.g., Neutrophil Precursors) Free Payload->Healthy Cells Toxicity Off-Target Toxicity (e.g., Neutropenia) Healthy Cells->Toxicity Start Inconsistent In Vivo Results / Toxicity Assess Stability 1. Conduct In Vitro Plasma Stability Assay Start->Assess Stability Stable Linker Stable? Assess Stability->Stable Unstable Linker Unstable Stable->Unstable No Investigate Other Investigate Other Factors (e.g., Target-related toxicity) Stable->Investigate Other Yes Modify Linker 2. Modify Linker (e.g., Glu-Val-Cit) Unstable->Modify Linker Optimize DAR 3. Optimize DAR (e.g., lower to 2 or 4) Modify Linker->Optimize DAR Site Specific 4. Site-Specific Conjugation Optimize DAR->Site Specific Re-evaluate Re-evaluate In Vivo Site Specific->Re-evaluate

References

Technical Support Center: Troubleshooting Premature Cleavage of Mal-PEG4-Val-Cit-PAB in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the premature cleavage of Maleimide-PEG4-Valine-Citrulline-PAB (Mal-PEG4-Val-Cit-PAB) linkers in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature cleavage of Val-Cit-PAB linkers in plasma?

The premature cleavage of Val-Cit-PAB linkers in plasma is a significant concern as it can lead to off-target toxicity and reduced therapeutic efficacy. The primary culprits are plasma enzymes that recognize and cleave the peptide sequence.

  • Human Neutrophil Elastase: This serine protease, found in human plasma, is known to cleave the amide bond between valine and citrulline in the Val-Cit linker.[1][2][3][4][5] This cleavage can lead to the premature release of the cytotoxic payload. Dose-limiting toxicities such as neutropenia and thrombocytopenia observed in patients treated with Val-Cit-based ADCs are often attributed to this off-target cleavage.

  • Carboxylesterase 1c (Ces1c): In preclinical studies involving murine models, carboxylesterase 1c (Ces1c) is a major contributor to the instability of Val-Cit linkers. This enzyme is more abundant in mouse plasma than in human plasma, leading to rapid payload release and potential misinterpretation of an ADC's therapeutic window during preclinical evaluation.

Q2: What are the consequences of premature linker cleavage?

Premature release of the cytotoxic payload has two major negative consequences:

  • Reduced Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy of the ADC is diminished.

  • Increased Off-Target Toxicity: The systemic release of a potent cytotoxic agent can lead to damage to healthy tissues and result in adverse effects, such as neutropenia and thrombocytopenia.

Q3: How does the maleimide-PEG portion of the linker affect stability?

The maleimide group is used to conjugate the linker to cysteine residues on the antibody. The resulting thiosuccinimide bond can be susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. This can lead to deconjugation of the entire linker-payload complex from the antibody. The PEG spacer can help to shield the hydrophobic payload and improve the ADC's pharmacokinetic properties.

Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental evaluation of ADC linker stability.

Issue 1: High levels of free payload are detected in an in vitro plasma stability assay.

Possible CauseTroubleshooting Steps
Enzymatic Cleavage by Plasma Proteases Include appropriate controls: Run parallel experiments with the ADC in buffer alone to distinguish between plasma-mediated and inherent ADC instability. Use enzyme inhibitors: If specific proteases are suspected, include their inhibitors in the plasma incubation to see if cleavage is reduced. For example, a serine protease inhibitor could be used to investigate the role of neutrophil elastase.
Retro-Michael Reaction of Maleimide Monitor deconjugation: In addition to free payload, analyze the plasma samples for the presence of unconjugated antibody to assess if the entire linker-drug is detaching. Consider stabilized maleimides: For future ADC designs, explore the use of self-stabilizing maleimides that undergo hydrolysis to form a more stable ring-opened structure, which is resistant to deconjugation.
Assay Artifacts Optimize assay conditions: Ensure that the pH (7.4) and temperature (37°C) of the incubation are physiological to avoid artificial degradation. Verify plasma quality: Use fresh, properly handled plasma to avoid freeze-thaw cycles that can affect enzyme activity.

Issue 2: Inconsistent or unexpected results in preclinical mouse models.

Possible CauseTroubleshooting Steps
Cleavage by Mouse Carboxylesterase (Ces1c) Modify the linker: Consider synthesizing an ADC with a linker that is more resistant to Ces1c cleavage, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker. The addition of the hydrophilic glutamic acid residue has been shown to significantly increase stability in mouse plasma. Use Ces1c knockout mice: To definitively confirm the role of Ces1c, conduct studies in Ces1c knockout mice and compare the ADC's stability to that in wild-type mice.
Payload Hydrophobicity Leading to Aggregation Optimize the drug-to-antibody ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate. Incorporate hydrophilic linkers: Using linkers with longer PEG chains or other hydrophilic moieties can help to mask the hydrophobicity of the payload. Formulation optimization: Screen different buffer conditions and excipients to find a formulation that minimizes aggregation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.

  • Plasma Preparation: Thaw frozen plasma (human or mouse) at 37°C. Centrifuge to remove any cryoprecipitates.

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in a control buffer (e.g., PBS, pH 7.4).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots.

  • Sample Processing for Free Payload Analysis: To stop the reaction and precipitate proteins, add a threefold excess of cold acetonitrile to the plasma aliquots. Vortex and centrifuge at high speed. Collect the supernatant for analysis.

  • Sample Processing for Intact ADC Analysis: To measure the average Drug-to-Antibody Ratio (DAR), the ADC can be captured from the plasma using Protein A or anti-human Fc magnetic beads. After washing, the ADC is eluted and analyzed.

  • Quantification:

    • Free Payload: Analyze the supernatant from step 4 by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload.

    • Intact ADC (Average DAR): Analyze the eluted ADC from step 5 by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t1/2) of the ADC in plasma.

Visualizations

Premature Cleavage of Val-Cit Linker in Plasma ADC This compound-ADC in Circulation Neutrophil_Elastase Human Neutrophil Elastase ADC->Neutrophil_Elastase Cleavage of Val-Cit bond Ces1c Mouse Carboxylesterase 1c (in preclinical models) ADC->Ces1c Cleavage of Val-Cit bond Free_Payload Premature Release of Free Payload Neutrophil_Elastase->Free_Payload Ces1c->Free_Payload Off_Target_Toxicity Off-Target Toxicity (e.g., Neutropenia) Free_Payload->Off_Target_Toxicity Reduced_Efficacy Reduced Therapeutic Efficacy Free_Payload->Reduced_Efficacy Troubleshooting Workflow for Premature Payload Release Start High Free Payload Detected in Plasma Stability Assay Check_Controls Is payload release also observed in buffer control? Start->Check_Controls Inherent_Instability Investigate inherent ADC instability Check_Controls->Inherent_Instability Yes Plasma_Mediated Cleavage is plasma-mediated Check_Controls->Plasma_Mediated No Enzyme_Inhibitors Test with specific enzyme inhibitors Plasma_Mediated->Enzyme_Inhibitors Identify_Enzyme Identify responsible enzyme class Enzyme_Inhibitors->Identify_Enzyme Inhibition observed Check_Deconjugation Is unconjugated antibody detected? Enzyme_Inhibitors->Check_Deconjugation No inhibition Modify_Linker Modify linker sequence (e.g., Glu-Val-Cit) Identify_Enzyme->Modify_Linker Maleimide_Instability Investigate maleimide instability Check_Deconjugation->Maleimide_Instability Yes Stabilize_Maleimide Use stabilized maleimides Maleimide_Instability->Stabilize_Maleimide

References

Technical Support Center: Improving the Stability of Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the stability of maleimide conjugation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: My maleimide conjugate is losing its payload over time in storage or in vivo. What is happening and how can I fix it?

Answer:

The instability of your conjugate is likely due to the reversibility of the maleimide-thiol linkage. The thiosuccinimide bond formed can undergo a retro-Michael reaction, leading to deconjugation. This is particularly problematic in biological environments rich in thiols like glutathione, which can lead to thiol exchange and off-target effects.[1][2][3]

Here are the primary causes and solutions to enhance stability:

  • Cause 1: Retro-Michael Reaction and Thiol Exchange: The bond between the maleimide and the thiol is susceptible to breaking, especially in the presence of other thiols.[2][3] This can lead to the transfer of the conjugated molecule to other thiol-containing species, such as serum albumin.

  • Solution 1: Promote Thiosuccinimide Ring Hydrolysis. Hydrolysis of the thiosuccinimide ring opens it to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction. You can promote this by:

    • Post-conjugation incubation: After the initial conjugation, incubate the conjugate in a buffer at a slightly basic pH (e.g., pH 8-9) for a controlled period to facilitate hydrolysis. However, be mindful that prolonged exposure to high pH can be detrimental to some proteins.

    • Use of "self-hydrolyzing" maleimides: These next-generation maleimides are engineered with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring shortly after conjugation, even at neutral pH. For instance, maleimides incorporating a basic amino group adjacent to the maleimide can achieve rapid hydrolysis.

  • Solution 2: Employ Next-Generation Maleimides (NGMs). NGMs are designed to form more stable conjugates.

    • Disulfide re-bridging NGMs: These reagents react with the two thiols of a reduced disulfide bond, re-bridging them and creating a more stable linkage. This approach is particularly useful for antibody-drug conjugates (ADCs) by targeting the interchain disulfide bonds.

    • N-Aryl Maleimides: Substituting the nitrogen of the maleimide ring with an aryl group can accelerate both the conjugation reaction and the subsequent stabilizing hydrolysis of the thiosuccinimide ring.

    • Diiodomaleimides: These NGMs offer rapid conjugation and increased hydrolytic stability of the unreacted maleimide, making them suitable for complex conjugations, such as those involving sterically hindered sites.

  • Solution 3: Transcyclization. A newer strategy involves designing the maleimide conjugate to undergo an intramolecular reaction (transcyclization) that forms a more stable ring structure, effectively locking the conjugate and preventing the retro-Michael reaction. This is particularly effective for peptides with an N-terminal cysteine.

Question: I am observing low or no conjugation efficiency. What are the possible reasons?

Answer:

Low conjugation efficiency can stem from several factors related to your reagents and reaction conditions.

  • Cause 1: Maleimide Hydrolysis. Maleimides are susceptible to hydrolysis, especially at pH values above 7.5. Once the ring is opened, the maleimide is no longer reactive towards thiols.

    • Solution: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately. Avoid storing maleimides in aqueous buffers for extended periods.

  • Cause 2: Incomplete Reduction of Disulfide Bonds. Maleimides react with free thiols (-SH), not with disulfide bonds (-S-S-).

    • Solution: Ensure complete reduction of disulfide bonds by using an appropriate reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is also effective but must be removed before conjugation to prevent it from reacting with the maleimide.

  • Cause 3: Suboptimal pH. The pH of the reaction is critical. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.

    • Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction.

    • Above pH 7.5, the maleimide is more prone to hydrolysis, and side reactions with amines (e.g., lysine residues) become more likely.

  • Cause 4: Incorrect Stoichiometry. An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.

    • Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins. However, this should be optimized for your specific molecules.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a problem for maleimide conjugates?

A1: The retro-Michael reaction is the reverse of the initial conjugation reaction. It leads to the cleavage of the thiosuccinimide bond, releasing the conjugated molecule. This is a significant issue as it can lead to the premature release of a drug from an antibody-drug conjugate (ADC), potentially causing off-target toxicity and reducing the therapeutic efficacy of the conjugate. The presence of other thiols, like glutathione in the blood, can then react with the released maleimide, making the deconjugation effectively irreversible.

Q2: How does hydrolysis improve the stability of a maleimide conjugate?

A2: Hydrolysis of the thiosuccinimide ring, which is formed during the conjugation of a thiol to a maleimide, results in the formation of a succinamic acid thioether. This ring-opened structure is no longer susceptible to the retro-Michael reaction and subsequent thiol exchange. Therefore, promoting controlled hydrolysis after conjugation is a key strategy to lock the conjugate in a stable form.

Q3: What are "next-generation maleimides" (NGMs) and what advantages do they offer?

A3: Next-generation maleimides are a class of reagents designed to overcome the stability issues of traditional maleimides. They offer several advantages:

  • Enhanced Stability: They form more robust and stable conjugates that are less prone to deconjugation.

  • Site-Selectivity: Some NGMs, like dibromomaleimides, can re-bridge the disulfide bonds of a protein, allowing for site-selective conjugation with a defined drug-to-antibody ratio (DAR).

  • Improved Pharmacokinetics: The increased stability of conjugates made with NGMs can lead to improved plasma half-lives and better efficacy in vivo.

Q4: Can I perform the conjugation at a higher pH to speed up the reaction?

A4: While the reaction rate might increase at a higher pH, it is generally not recommended to perform maleimide conjugation above pH 7.5. This is because the maleimide group becomes increasingly susceptible to hydrolysis at higher pH, which deactivates it. Additionally, the selectivity for thiols over amines decreases, leading to a higher chance of side reactions with lysine residues. The optimal pH range of 6.5-7.5 provides a good balance between reaction rate and specificity.

Q5: My peptide has an N-terminal cysteine. Are there any special considerations for conjugation?

A5: Yes. When a peptide with an N-terminal cysteine is conjugated to a maleimide, the initial thiosuccinimide adduct can undergo an intramolecular rearrangement to form a more stable thiazine structure. This rearrangement is more prominent at physiological or higher pH. While this can be an advantage in terms of stability, it's important to be aware of this potential transformation. To avoid this, you can perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or acetylate the N-terminal cysteine.

Data Summary

Table 1: Comparison of Stability for Different Maleimide Conjugates
Maleimide TypeConditionStability OutcomeReference
N-alkyl maleimide MMAE ADCIncubation in thiol-containing buffer and serum at 37°C for 7 days35-67% deconjugation
N-aryl maleimide MMAE ADCIncubation in thiol-containing buffer and serum at 37°C for 7 days<20% deconjugation
"Self-hydrolyzing" ADCIncubation in N-acetyl cysteine buffer (pH 8, 37°C) for two weeksNo measurable drug loss
Control (maleimidocaproyl) ADCIncubation in N-acetyl cysteine buffer (pH 8, 37°C) for two weeks~50% drug loss
Transcyclized Conjugate (5a)Incubation with 10-fold excess GSH at 25°C for 25 hoursNo significant GSH-adduct formation
N-acetylated, open-chain conjugate (5b)Incubation with 10-fold excess GSH at 25°C for 25 hoursDistinct thiol-exchange with GSH observed
Table 2: Half-lives of Thiosuccinimide Ring Hydrolysis for Different N-Substituted Maleimide Conjugates
N-SubstituentConditionHydrolysis Half-life (t₁/₂)Reference
N-aminoethyl (positively charged)pH 7.4, 37°C~0.4 hours
N-alkylpH 7.4, 37°C> 1 week
Maleimide-PEG derived ADCNeutral storage bufferHydrolysis observed
Maleimidocaproyl ADCNeutral storage bufferNo hydrolysis observed

Experimental Protocols

Protocol 1: General Maleimide Conjugation to a Protein
  • Protein Preparation and Reduction:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

    • If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP.

    • Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to a stock concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.

    • Gently mix and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light, especially when using fluorescently labeled maleimides.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
  • Perform Conjugation: Follow steps 1-3 of the "General Maleimide Conjugation to a Protein" protocol.

  • Purification: Purify the conjugate using SEC or buffer exchange into a buffer at pH 7.0-7.5 to remove excess maleimide and reducing agents.

  • Induce Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.0-9.0 using a suitable buffer (e.g., borate buffer).

    • Incubate the solution at room temperature or 37°C. The incubation time will need to be optimized for your specific conjugate but can range from a few hours to overnight. Monitor the hydrolysis progress using mass spectrometry if possible.

  • Final Buffer Exchange: Once hydrolysis is complete, exchange the buffer back to a neutral pH storage buffer (e.g., PBS pH 7.4).

Protocol 3: Disulfide Re-bridging with a Dibromomaleimide (DBM)
  • Antibody Reduction:

    • To a solution of the antibody (e.g., IgG1) in a suitable buffer (e.g., borate buffered saline), add a 2-10 fold molar excess of TCEP.

    • Incubate at room temperature for 30-60 minutes to reduce the interchain disulfide bonds.

  • Conjugation:

    • Add the DBM reagent (dissolved in a minimal amount of organic solvent like DMSO) to the reduced antibody solution. A slight molar excess of the DBM reagent per disulfide bond is typically used.

    • The conjugation reaction is typically rapid and can be complete in under an hour.

  • Hydrolysis for Stabilization:

    • Allow the conjugate to stand in the reaction buffer (or a buffer at pH ~7.5) for at least 2 hours at room temperature to ensure complete hydrolysis of the maleimide ring, which "locks" the bridge in a stable form.

  • Purification:

    • Purify the re-bridged conjugate using SEC to remove any unreacted reagents and byproducts.

Visualizations

G cluster_instability Maleimide Conjugate Instability Pathway cluster_stability Strategies for Improving Stability Maleimide_Thiol Maleimide-Thiol Adduct (Thiosuccinimide) Retro_Michael Retro-Michael Reaction Maleimide_Thiol->Retro_Michael Reversible Hydrolysis Hydrolysis Maleimide_Thiol->Hydrolysis Irreversible Transcyclization Transcyclization Maleimide_Thiol->Transcyclization Intramolecular Rearrangement Deconjugated_Products Deconjugated Maleimide + Free Thiol Retro_Michael->Deconjugated_Products Thiol_Exchange Thiol Exchange Exchanged_Product Exchanged Thiol Adduct (e.g., with Glutathione) Thiol_Exchange->Exchanged_Product Deconjugated_Products->Thiol_Exchange Presence of other thiols Stable_Adduct Stable Ring-Opened Adduct (Succinamic Acid Thioether) Hydrolysis->Stable_Adduct NGM Next-Generation Maleimides (NGMs) Stable_NGM_Adduct Stable NGM Conjugate (e.g., Re-bridged Disulfide) NGM->Stable_NGM_Adduct Conjugation Stable_Cyclized_Adduct Stable Transcyclized Product Transcyclization->Stable_Cyclized_Adduct

Caption: Pathways of maleimide conjugate instability and stabilization.

G start Start: Protein with Disulfide Bonds reduction 1. Reduction (e.g., TCEP) start->reduction reduced_protein Protein with Free Thiols reduction->reduced_protein conjugation 2. Conjugation (Maleimide Reagent, pH 6.5-7.5) reduced_protein->conjugation unstable_conjugate Initial Thiosuccinimide Conjugate conjugation->unstable_conjugate stabilization 3. Stabilization Step (e.g., Hydrolysis) unstable_conjugate->stabilization stable_conjugate Stable Conjugate stabilization->stable_conjugate purification 4. Purification (e.g., SEC) stable_conjugate->purification final_product Final Stable Conjugate purification->final_product

Caption: General workflow for stable maleimide conjugation.

G issue Low Conjugation Yield? check_maleimide Is Maleimide Reagent Freshly Prepared in Anhydrous Solvent? issue->check_maleimide Start Here check_reduction Is Disulfide Reduction Complete? (e.g., Ellman's Assay) check_maleimide->check_reduction Yes solution_maleimide Prepare fresh maleimide solution. check_maleimide->solution_maleimide No check_ph Is Reaction pH between 6.5 and 7.5? check_reduction->check_ph Yes solution_reduction Ensure complete reduction (optimize TCEP concentration/time). check_reduction->solution_reduction No check_stoichiometry Is Maleimide:Thiol Ratio Optimized? check_ph->check_stoichiometry Yes solution_ph Adjust buffer to optimal pH range. check_ph->solution_ph No solution_stoichiometry Optimize molar ratio of maleimide to thiol. check_stoichiometry->solution_stoichiometry No success Improved Yield check_stoichiometry->success Yes solution_maleimide->check_maleimide solution_reduction->check_reduction solution_ph->check_ph solution_stoichiometry->check_stoichiometry

References

Technical Support Center: Synthesis of Mal-PEG4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Mal-PEG4-Val-Cit-PAB, a critical linker used in the development of Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the this compound linker and its conjugation to antibodies.

Issue 1: Low Yield of the Final Product

  • Question: We are experiencing a low overall yield in our multi-step synthesis of this compound. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors throughout the synthesis. Here's a breakdown of common causes and troubleshooting steps:

    • Incomplete Reactions: Ensure each reaction step goes to completion by monitoring with appropriate analytical techniques (TLC, LC-MS, or NMR). If a reaction is sluggish, consider increasing the reaction time, temperature (if stability permits), or the equivalents of the coupling reagents.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. See the FAQ section for common side reactions and how to minimize them.

    • Suboptimal Coupling Reagents: The choice of peptide coupling reagents (e.g., HATU, HBTU) and bases (e.g., DIPEA) is critical. Ensure they are of high purity and used in the correct stoichiometry. For instance, in the coupling of the protected citrulline with 4-aminobenzyl alcohol, HATU has been shown to be effective.[1]

    • Purification Losses: Each purification step can lead to product loss. Optimize your purification methods (e.g., flash chromatography, HPLC) by carefully selecting the stationary and mobile phases to achieve good separation with minimal loss.

    • Instability of Intermediates: Some intermediates may be unstable. It is advisable to use them immediately in the next step or store them under appropriate conditions (e.g., inert atmosphere, low temperature).

Issue 2: Presence of Diastereomers in the Final Product

  • Question: Our final product shows two or more closely related peaks on HPLC, suggesting the presence of diastereomers. How can we prevent this?

  • Answer: The most likely source of diastereomers is epimerization at the chiral center of the citrulline residue during the coupling reactions.[1]

    • Choice of Protecting Group and Coupling Method: The combination of protecting groups and coupling reagents can influence the extent of epimerization. An alternative synthetic route that has been shown to avoid undesirable epimerization involves incorporating the para-aminobenzyl alcohol (PAB) moiety via HATU coupling followed by the dipeptide formation.[1]

    • Reaction Conditions: Prolonged reaction times or the use of strong bases can promote epimerization. It is crucial to carefully control the reaction conditions. For Fmoc-protected l-citrulline, carrying out the reaction in the presence of 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) is recommended, as excess base can lead to significant Fmoc deprotection and lower yields.[1]

    • Synthetic Strategy: A modified route involving the synthesis of Fmoc-Cit-PABOH or Cbz-Cit-PABOH first, followed by deprotection and coupling with Fmoc-Val-OSu, has been reported to yield the dipeptide as a single diastereomer.[1]

Issue 3: Instability of the Maleimide Group

  • Question: We observe a loss of the maleimide functionality in our final linker product upon storage or during conjugation. What is happening and how can we mitigate this?

  • Answer: The maleimide group is susceptible to two main degradation pathways: hydrolysis and retro-Michael addition.

    • Hydrolysis: The succinimide ring of the maleimide can undergo hydrolysis to form a ring-opened succinamic acid derivative. This can be minimized by storing the maleimide-containing linker in a dry, inert atmosphere at low temperatures (-20°C is recommended).

    • Retro-Michael Addition: The thioether bond formed between the maleimide and a thiol is reversible. This can lead to the detachment of the linker from the payload or the transfer of the payload to other thiol-containing molecules like serum albumin. To address this, one strategy is to intentionally hydrolyze the succinimide ring to the more stable succinamic acid form after conjugation, which is resistant to the retro-Michael reaction. This can be achieved by treating the ADC at a slightly alkaline pH (e.g., pH 9), though this may affect the antibody's integrity.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the most critical steps in the synthesis of the Val-Cit-PAB portion of the linker?

    • A1: The most critical steps are the peptide couplings. It is essential to use high-purity amino acid derivatives and efficient coupling reagents to ensure high yields and minimize side reactions, particularly epimerization of the citrulline residue. The choice of protecting groups (e.g., Fmoc, Boc, Cbz) and the order of assembly are also crucial for a successful synthesis.

  • Q2: What is a recommended synthetic strategy to avoid epimerization?

    • A2: A reported high-yielding and reproducible method that avoids epimerization involves a six-step synthesis from L-Citrulline with an overall yield of 50%. This route incorporates the para-aminobenzyl alcohol (PAB) spacer via HATU coupling to a protected L-Citrulline, followed by dipeptide formation.

  • Q3: What purification techniques are most effective for the intermediates and the final this compound product?

    • A3: Purification typically involves column chromatography on silica gel for intermediates and reverse-phase HPLC for the final product to ensure high purity. The choice of the mobile phase will depend on the polarity of the compound.

Conjugation to Antibodies

  • Q4: What is the optimal pH for the maleimide-thiol conjugation reaction?

    • A4: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines (like lysine residues) become more prevalent. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

  • Q5: How can I prevent the re-oxidation of thiols on the antibody before conjugation?

    • A5: To prevent the re-oxidation of free thiols, it is recommended to degas your buffers to remove dissolved oxygen. Including a chelating agent like EDTA (1-5 mM) in your reaction buffer can sequester metal ions that catalyze thiol oxidation. Working with solutions on ice can also help slow down the oxidation process.

  • Q6: What is the typical molar ratio of the this compound linker to the antibody for conjugation?

    • A6: An excess of the maleimide-containing linker is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, the optimal ratio should be determined empirically for each specific antibody and linker system to achieve the desired drug-to-antibody ratio (DAR).

Product Stability and Storage

  • Q7: How should I store the this compound linker?

    • A7: The linker should be stored at -20°C under a dry, inert atmosphere and protected from light. It is advisable to aliquot the compound to avoid repeated freeze-thaw cycles, which can degrade the maleimide group. Stock solutions should be freshly prepared before use.

  • Q8: What causes the instability of the final antibody-drug conjugate (ADC), and how can it be improved?

    • A8: The primary cause of instability in maleimide-based ADCs is the retro-Michael reaction, which leads to premature drug release. This can result in off-target toxicity and reduced efficacy. The stability of the thioether bond is relative and can be influenced by the local microenvironment. To improve stability, newer generations of maleimide-based linkers have been developed that promote the hydrolysis of the succinimide ring to the more stable maleamic acid form, effectively locking the payload onto the antibody.

Quantitative Data Summary

ParameterValue/RangeReference
Optimal pH for Maleimide-Thiol Conjugation6.5 - 7.5
Relative Reaction Rate (Thiol vs. Amine at pH 7.0)~1000:1
Recommended Molar Excess of Maleimide Linker10-20 fold
Recommended Storage Temperature for Linker-20°C

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-PABOH (Epimerization-Resistant Method)

This protocol is adapted from a reported high-yield synthesis that avoids epimerization.

  • Synthesis of Fmoc-Cit-PABOH (17):

    • To a solution of Fmoc-L-Citrulline (1.0 equiv.) in DMF, add HATU (1.2 equiv.) and DIPEA (1.0 equiv.).

    • Stir the mixture for 10 minutes at room temperature.

    • Add 4-aminobenzyl alcohol (1.1 equiv.) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PABOH.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Cit-PABOH in DMF.

    • Add triethylamine (20 equiv.) and stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude Cit-PABOH.

  • Coupling with Fmoc-Val-OSu:

    • Dissolve the crude Cit-PABOH in DMF.

    • Add Fmoc-Val-OSu (1.1 equiv.) to the solution.

    • Stir the reaction at room temperature overnight.

    • Work up the reaction as described in step 1.

    • Purify the crude product by flash column chromatography to yield Fmoc-Val-Cit-PABOH as a single diastereomer.

Protocol 2: General Procedure for Antibody Conjugation

  • Antibody Reduction (if necessary):

    • If conjugating to interchain cysteines, partially reduce the antibody with a reducing agent like TCEP or DTT. The amount of reducing agent should be carefully optimized to achieve the desired number of free thiols.

    • Remove the excess reducing agent by buffer exchange using a desalting column.

  • Conjugation Reaction:

    • Prepare the antibody solution in a conjugation buffer (e.g., phosphate buffer, pH 7.0-7.4, containing EDTA).

    • Prepare a stock solution of this compound-payload in a water-miscible organic solvent like DMSO.

    • Add the desired molar excess of the linker-payload solution to the antibody solution with gentle mixing.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other impurities using size exclusion chromatography (SEC) or other suitable chromatographic techniques.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizations

Synthesis_Workflow cluster_synthesis Linker Synthesis cluster_conjugation ADC Conjugation Fmoc_Cit Fmoc-L-Citrulline HATU HATU, DIPEA Fmoc_Cit->HATU PAB_OH 4-Aminobenzyl Alcohol PAB_OH->HATU Fmoc_Cit_PABOH Fmoc-Cit-PABOH HATU->Fmoc_Cit_PABOH TEA Triethylamine (Fmoc Deprotection) Fmoc_Cit_PABOH->TEA Cit_PABOH Cit-PABOH TEA->Cit_PABOH Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH Cit_PABOH->Fmoc_Val_Cit_PABOH Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH Deprotection_Coupling Deprotection & Coupling Steps Fmoc_Val_Cit_PABOH->Deprotection_Coupling Final_Linker This compound-OH Deprotection_Coupling->Final_Linker Mal_PEG4 Maleimide-PEG4-NHS ester Mal_PEG4->Deprotection_Coupling Conjugation Conjugation pH 6.5-7.5 Final_Linker->Conjugation Antibody Antibody (mAb) Reduction Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced mAb (with -SH) Reduction->Reduced_Ab Reduced_Ab->Conjugation ADC This compound-ADC Conjugation->ADC

Caption: Synthetic workflow for this compound and its conjugation to an antibody.

Maleimide_Instability cluster_degradation Degradation Pathways cluster_products Resulting Products cluster_stabilization Stabilization Thioether Thioether Adduct (Succinimide Ring) Retro_Michael Retro-Michael Addition (Reversible) Thioether->Retro_Michael Reversible Hydrolysis Hydrolysis Thioether->Hydrolysis Free_Thiol Free Thiol + Maleimide Retro_Michael->Free_Thiol Ring_Opened Ring-Opened Product (Succinamic Acid) Hydrolysis->Ring_Opened Stable_Adduct Stable Adduct (Resistant to Retro-Michael) Ring_Opened->Stable_Adduct

Caption: Degradation pathways and stabilization of the maleimide-thiol linkage.

References

Overcoming steric hindrance in Mal-PEG4-Val-Cit-PAB conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mal-PEG4-Val-Cit-PAB conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to steric hindrance, during their antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound conjugation?

A: Steric hindrance refers to the spatial obstruction that arises when the bulky three-dimensional structures of the antibody and the this compound drug-linker prevent the maleimide group and the target thiol group (from a reduced cysteine residue) from approaching each other effectively.[1] This can lead to lower-than-expected conjugation efficiency and an inconsistent drug-to-antibody ratio (DAR). The PEG4 spacer in the linker is designed to create distance and flexibility to help overcome this issue.[2]

Q2: What are the primary indicators that steric hindrance is negatively impacting my conjugation reaction?

A: Common signs of steric hindrance include:

  • Low Drug-to-Antibody Ratio (DAR): The average number of drug-linker molecules conjugated per antibody is lower than theoretically possible.[1]

  • Incomplete Conjugation: A significant fraction of the antibody remains unconjugated, even when using a molar excess of the drug-linker.[1]

  • Reaction Stalls: The conjugation reaction plateaus prematurely, with unreacted antibody and drug-linker still present.

  • Heterogeneous Product: The final ADC product is a mixture with a wide range of DARs, complicating purification and characterization.

Q3: My conjugation yield is low. Besides steric hindrance, what are other common causes?

A: Low conjugation efficiency can stem from several factors:

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous buffers at pH levels above 7.5.[3] A hydrolyzed maleimide is unreactive towards thiols. It is recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF at -20°C.

  • Thiol Oxidation: Free sulfhydryl groups on the antibody can re-oxidize to form disulfide bonds, which are unreactive with maleimides. This can be minimized by using degassed buffers and including a chelating agent like EDTA to sequester metal ions that catalyze oxidation.

  • Incorrect pH: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At this pH, the reaction with thiols is highly chemoselective and about 1,000 times faster than with amines. Above pH 7.5, the competing reaction with amine groups (e.g., on lysine residues) becomes more significant.

  • Insufficient Molar Excess of Drug-Linker: A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this may need to be optimized for your specific antibody and reaction conditions.

Q4: How can I confirm that the disulfide bonds on my antibody have been sufficiently reduced prior to conjugation?

A: The extent of antibody reduction can be assessed using techniques such as Ellman's assay to quantify free thiol groups or by analyzing the antibody fragments using SDS-PAGE under non-reducing conditions. An IgG1 antibody, upon complete reduction of its four interchain disulfide bonds, will yield two heavy chains and two light chains. Partial reduction will result in a mixture of intact antibody, half-antibody (H2L), and other fragments.

Q5: What is the role of the PEG4 spacer in the this compound linker?

A: The polyethylene glycol (PEG) spacer serves multiple purposes. It is hydrophilic, which can help to improve the solubility of the drug-linker and the final ADC, potentially reducing aggregation. Critically, it acts as a flexible arm to increase the distance between the maleimide group and the bulky cytotoxic drug, which helps to mitigate steric hindrance and facilitate access to the conjugation site on the antibody.

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

This is one of the most common issues and can be caused by a variety of factors, including steric hindrance. The following troubleshooting steps can help to improve your DAR.

start Low DAR Observed check_reduction Verify Antibody Reduction (Ellman's Assay / SDS-PAGE) start->check_reduction check_maleimide Assess Maleimide Activity (Fresh Reagent / Proper Storage) start->check_maleimide optimize_ratio Optimize Molar Ratio (Increase Drug-Linker Excess) check_reduction->optimize_ratio Reduction OK check_maleimide->optimize_ratio Maleimide OK optimize_conditions Adjust Reaction Conditions (pH, Temperature, Time) optimize_ratio->optimize_conditions add_cosolvent Incorporate Organic Co-solvent (e.g., 5-10% DMSO) optimize_conditions->add_cosolvent success Improved DAR optimize_conditions->success Improved longer_linker Consider Longer PEG Spacer (e.g., PEG8, PEG12) add_cosolvent->longer_linker Still Low add_cosolvent->success Improved longer_linker->success

Caption: A logical workflow for troubleshooting low DAR.

ParameterCondition ACondition BCondition CExpected Outcome
Molar Ratio (Linker:Ab) 5:110:120:1Increasing molar excess generally leads to a higher DAR, until available sites are saturated.
Reaction Time (hours) 1412 (at 4°C)Longer reaction times can increase DAR, but also risk maleimide hydrolysis.
pH 6.07.08.0pH 6.5-7.5 is optimal for thiol-maleimide reaction. Higher pH increases risk of side reactions with amines.
Co-solvent (DMSO) 0%5%15%A small percentage of co-solvent can improve solubility of the drug-linker and may help disrupt non-covalent interactions that contribute to steric hindrance.
  • Antibody Preparation: Partially reduce the antibody using a suitable reducing agent like TCEP or DTT, following an established protocol. Immediately remove the reducing agent using a desalting column equilibrated in a degassed reaction buffer (e.g., PBS with 2mM EDTA, pH 7.2).

  • Drug-Linker Preparation: Dissolve the this compound-payload in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the reduced antibody solution, add the DMSO stock of the drug-linker to achieve the desired molar excess (e.g., 10-fold).

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.

    • For example, to achieve a 5% final DMSO concentration, add 5 µL of the drug-linker stock to a 95 µL antibody solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.

  • Quenching and Purification: Quench the reaction by adding a small molecule thiol like N-acetyl cysteine to react with any excess maleimide. Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Issue 2: Product Aggregation and Precipitation

Aggregation can occur during or after the conjugation reaction, leading to product loss and a heterogeneous final product.

start Aggregation Observed check_hydrophobicity Assess Payload Hydrophobicity start->check_hydrophobicity lower_dar Optimize for Lower DAR check_hydrophobicity->lower_dar High add_excipients Incorporate Stabilizing Excipients (e.g., Arginine, Polysorbate) check_hydrophobicity->add_excipients Moderate lower_dar->add_excipients change_linker Switch to More Hydrophilic Linker (e.g., Longer PEG chain) add_excipients->change_linker Aggregation Persists result Reduced Aggregation add_excipients->result Improved change_linker->result

Caption: Decision tree for addressing ADC aggregation issues.

LinkerAverage DAR% Aggregation (by SEC)Reference
Val-Cit-PAB~7up to 80%
Glucuronide-PAB~7< 5%
Val-Ala-PAB~7< 1.8%

Note: This table illustrates that linker chemistry and the resulting ADC hydrophobicity can significantly impact aggregation. While this compound is the focus, these data highlight the principle.

  • Prepare ADC: Synthesize the ADC as per your standard protocol. After purification, buffer exchange the ADC into your formulation buffer (e.g., 20 mM Histidine, pH 6.0).

  • Set up Screening Conditions: Aliquot the purified ADC into separate tubes. To each tube, add a different excipient from a concentrated stock solution.

    • Example Excipients:

      • L-Arginine (e.g., 50 mM, 100 mM)

      • Sucrose (e.g., 5%, 10%)

      • Polysorbate 20 (e.g., 0.01%, 0.02%)

      • Control (no excipient)

  • Incubation and Analysis:

    • Incubate the samples under stress conditions (e.g., 37°C for 24 hours) and at the intended storage temperature (e.g., 4°C).

    • Analyze the samples for aggregation at various time points using size-exclusion chromatography (SEC-HPLC).

  • Evaluation: Compare the percentage of high molecular weight species (aggregates) in each sample to the control to identify the most effective stabilizing excipient.

General Experimental Workflow

The following diagram outlines the complete process from antibody reduction to the final purified ADC.

cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification & Analysis antibody Monoclonal Antibody (in Buffer) reduction Add Reducing Agent (e.g., TCEP, DTT) antibody->reduction purify_ab Remove Reducing Agent (Desalting Column) reduction->purify_ab reduced_ab Reduced Antibody (Free Thiols) purify_ab->reduced_ab conjugation Mix and Incubate (pH 6.5-7.5, RT or 4°C) reduced_ab->conjugation drug_linker This compound-Drug (in DMSO) drug_linker->conjugation quench Quench Reaction (e.g., N-acetyl cysteine) conjugation->quench crude_adc Crude ADC Mixture quench->crude_adc purify_adc Purify ADC (SEC / HIC) crude_adc->purify_adc analysis Characterize ADC (DAR, Purity, Aggregation) purify_adc->analysis final_adc Purified ADC analysis->final_adc

Caption: Overall workflow for ADC synthesis and purification.

References

Technical Support Center: Mitigating Hydrophobicity-Induced Aggregation of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with hydrophobicity-induced aggregation of Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues that may arise during ADC development and experimentation.

Q1: My ADC is precipitating out of solution after conjugation. What are the likely causes and immediate troubleshooting steps?

A1: Immediate precipitation following conjugation is often a strong indicator of hydrophobicity-induced aggregation.

  • Likely Causes:

    • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, leading to a greater tendency to aggregate and precipitate.[1]

    • Hydrophobic Payloads and Linkers: The conjugation of highly hydrophobic small molecule drugs and linkers to the antibody surface creates patches that drive self-association to minimize contact with the aqueous environment.[1][2]

    • Conjugation Process Conditions: The use of organic co-solvents to dissolve hydrophobic payloads can partially denature the antibody, exposing hydrophobic regions.[2] Suboptimal buffer conditions, such as pH or ionic strength, can also contribute to instability.

  • Immediate Troubleshooting Steps:

    • Centrifugation and Solubilization: Gently centrifuge the sample to pellet the precipitate. Attempt to redissolve the pellet in a small volume of a different, aggregation-reducing formulation buffer (see Formulation Strategies section).

    • Characterize the Precipitate: If possible, analyze the precipitate and the supernatant separately using methods like SDS-PAGE or SEC to confirm if the precipitate is indeed the aggregated ADC.

    • Review Conjugation Protocol: Critically evaluate the amount of organic co-solvent used. Minimize the percentage of organic solvent and the exposure time of the antibody to it.

Q2: I'm observing a high molecular weight (HMW) shoulder or peak during Size Exclusion Chromatography (SEC) analysis. How can I confirm it's aggregation and what should I do?

A2: A HMW shoulder or distinct peak in your SEC chromatogram is a classic sign of ADC aggregation.

  • Confirmation:

    • Orthogonal Methods: Employ an orthogonal analytical technique to confirm the presence of aggregates. Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in the solution. Analytical Ultracentrifugation (AUC) is a powerful method for quantifying different species and detecting aggregation.

    • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique allows for the absolute determination of the molar mass of the eluting species, definitively confirming if the HMW peak consists of dimers, trimers, or larger aggregates.

  • Next Steps:

    • Quantify the Aggregate Percentage: Determine the relative area of the HMW peak to quantify the extent of aggregation.

    • Investigate the Cause: Systematically investigate the potential causes listed in Q1. Consider factors like the specific antibody, linker-payload chemistry, and conjugation conditions.

    • Purification: If the aggregation level is low, it may be possible to remove the aggregates using preparative SEC or Hydrophobic Interaction Chromatography (HIC). However, the primary goal should be to prevent their formation.

Q3: My ADC shows increased aggregation upon storage or stress (e.g., freeze-thaw, elevated temperature). How can I improve its stability?

A3: ADC instability during storage or under stress is a common challenge. Improving stability involves optimizing the formulation.

  • Formulation Optimization:

    • pH and Buffer System: The pH of the formulation is critical. Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability and minimum aggregation.

    • Excipients: The addition of specific excipients can significantly enhance stability.

      • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and stabilizers.

      • Surfactants (e.g., polysorbate 20, polysorbate 80): Prevent surface-induced aggregation.

      • Amino Acids (e.g., arginine, proline): Can increase solubility and prevent aggregation.

    • Ionic Strength: The salt concentration can influence protein-protein interactions.

  • Stress Testing: Perform accelerated stability studies by subjecting the ADC in different formulations to thermal stress (e.g., incubation at 40°C) to quickly identify the most stable conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles of ADC aggregation.

Q4: What are the primary drivers of hydrophobicity-induced ADC aggregation?

A4: The primary drivers stem from the modification of the antibody with a hydrophobic payload.

  • Physicochemical Properties of ADC Components:

    • Antibody Choice: Some monoclonal antibodies have a higher intrinsic propensity to aggregate.

    • Payload and Linker Hydrophobicity: The attachment of hydrophobic payloads and linkers is the main contributor. This increases the overall surface hydrophobicity of the antibody, leading to self-association to shield these hydrophobic regions from the aqueous solvent.

  • Drug-to-Antibody Ratio (DAR):

    • A higher number of conjugated drug molecules (higher DAR) generally results in increased hydrophobicity and a greater tendency for aggregation. ADCs with high DARs often exhibit faster plasma clearance.

  • Conjugation Chemistry:

    • Site of Conjugation: Non-specific conjugation, for instance to lysine residues, can lead to a heterogeneous mixture of ADC species, some of which may be more prone to aggregation. Site-specific conjugation methods can produce more homogeneous ADCs with potentially improved stability.

    • Conjugation Process: Conditions during the conjugation reaction, such as the use of organic solvents and suboptimal buffer conditions, can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.

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Diagram illustrating the main drivers of ADC aggregation.

Q5: How can the choice of linker and payload impact ADC aggregation?

A5: The linker and payload are critical determinants of an ADC's hydrophobicity.

  • Payload Selection: Inherently hydrophobic payloads like certain auristatins and maytansinoids significantly increase the aggregation propensity of the ADC. Selecting more hydrophilic payloads, or structurally modifying existing ones to increase their solubility, can mitigate this.

  • Linker Design:

    • Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker design is a key strategy to counteract the hydrophobicity of the payload.

      • Polyethylene Glycol (PEG) Spacers: PEGylation of the linker can effectively shield hydrophobic regions, improve solubility, and reduce aggregation.

      • Charged Groups: Introducing negatively charged groups like sulfonates into the linker can also increase hydrophilicity.

    • Self-immolative Moieties: Some components of the linker, like the commonly used p-aminobenzyl alcohol (PAB) group, are themselves hydrophobic and can contribute to aggregation.

Q6: What are the most effective strategies to prevent hydrophobicity-induced aggregation during ADC development?

A6: A multi-pronged approach, starting from the design phase through to formulation, is most effective.

  • Component Design and Selection:

    • Antibody Engineering: Where possible, select or engineer antibody scaffolds with high intrinsic stability and low aggregation propensity.

    • Hydrophilic Payloads and Linkers: As discussed in Q5, prioritize the use of hydrophilic components to reduce the overall hydrophobicity of the ADC.

  • Conjugation Strategy:

    • Site-Specific Conjugation: This approach yields a more homogeneous product with a defined DAR, which can lead to more predictable and often lower aggregation profiles compared to random conjugation methods.

    • Immobilized Conjugation: Performing the conjugation reaction while the antibodies are immobilized on a solid support can physically prevent them from interacting and aggregating during the process.

  • Formulation Development:

    • Systematic Screening: Conduct comprehensive screening of pH, buffers, and excipients to identify a formulation that provides long-term stability and minimizes aggregation.

  • Process Optimization:

    • Minimize Stress: Reduce exposure to physical and thermal stress throughout the manufacturing and handling process.

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Workflow for mitigating ADC aggregation.

Data Summary

The following tables summarize key quantitative data related to ADC aggregation.

Table 1: Impact of DAR on ADC Aggregation

ADC ConstructAverage DARAggregation (%) at 40°CReference
Trastuzumab-vc-MMAE3.5Increased HMW species observed
Model ADCDAR 6More prone to aggregation
Model ADCDAR 8More prone to aggregation
Glucuronide-linked ADCN/A<5%
Dipeptide-linked ADCN/AUp to 80%

Table 2: Analytical Techniques for ADC Aggregation Analysis

TechniquePrinciple of Separation/MeasurementKey Information Provided
Size Exclusion Chromatography (SEC) Hydrodynamic volumeQuantification of monomers, dimers, and higher-order aggregates.
SEC with Multi-Angle Light Scattering (SEC-MALS) Hydrodynamic volume and light scatteringAbsolute molecular weight determination of species.
Hydrophobic Interaction Chromatography (HIC) Surface hydrophobicitySeparation of ADC species with different DARs; relative hydrophobicity assessment.
Analytical Ultracentrifugation (AUC) Sedimentation coefficientHighly sensitive detection and quantification of aggregates.
Dynamic Light Scattering (DLS) Particle size distributionRapid assessment of the presence of aggregates and size heterogeneity.

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by SEC-MALS

This protocol outlines a general procedure for analyzing ADC aggregation using Size Exclusion Chromatography coupled with Multi-Angle Light Scattering.

  • System Preparation:

    • Equilibrate the SEC column (e.g., TSKgel G3000SWxl) and MALS/RI detectors with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a consistent flow rate (e.g., 0.5 mL/min).

    • Ensure the system is stable with a flat baseline for both detectors.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume (e.g., 50-100 µL) of the prepared sample onto the SEC column.

    • Collect the UV (280 nm), light scattering, and refractive index data throughout the elution.

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA) to analyze the data.

    • Determine the molar mass for each eluting peak.

    • Calculate the percentage of monomer, dimer, and other high molecular weight species based on the peak areas from the UV or RI chromatogram.

Protocol 2: Assessment of ADC Hydrophobicity by HIC

This protocol provides a general method for evaluating the relative hydrophobicity of ADC species.

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): Prepare a high-salt buffer, for example, 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): Prepare a low-salt buffer, for example, 50 mM sodium phosphate, pH 7.0.

  • System Preparation:

    • Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Data Acquisition:

    • Inject the sample onto the equilibrated column.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The retention time of the ADC peaks is directly related to their hydrophobicity; later eluting peaks correspond to more hydrophobic species (often higher DAR species). Compare the retention times of different ADC batches or formulations to assess relative differences in hydrophobicity.

References

Technical Support Center: Enhancing the Therapeutic Index of Mal-PEG4-Val-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of Maleimide-PEG4-Valine-Citrulline-PAB-based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the therapeutic index of Mal-PEG4-Val-Cit-PAB ADCs?

A1: The therapeutic index of this compound ADCs is primarily limited by two main factors:

  • Off-Target Toxicity: This can arise from the premature cleavage of the Val-Cit linker in circulation before the ADC reaches the tumor site. While the Val-Cit linker is designed for cleavage by lysosomal proteases like cathepsin B, which are upregulated in tumor cells, it can also be susceptible to cleavage by other proteases found in plasma, such as neutrophil elastase.[1][2] This premature release of the cytotoxic payload can lead to systemic toxicity, affecting healthy tissues and narrowing the therapeutic window.[3]

  • ADC Aggregation: The hydrophobicity of the payload can lead to the aggregation of ADC molecules.[][5] Aggregation can alter the pharmacokinetic properties of the ADC, leading to rapid clearance from circulation and reduced tumor accumulation. Furthermore, aggregates can be immunogenic and may cause adverse reactions. The this compound linker itself can contribute to hydrophobicity, especially when conjugated with highly hydrophobic payloads.

Q2: How does the PEG4 component of the linker contribute to the ADC's properties?

A2: The polyethylene glycol (PEG) component of the linker, in this case, a chain of four ethylene glycol units (PEG4), serves several important functions to improve the overall properties of the ADC:

  • Increased Hydrophilicity: The PEG spacer increases the hydrophilicity of the ADC, which can help to mitigate aggregation caused by hydrophobic payloads. This improved solubility is crucial for maintaining the stability of the ADC during formulation and in circulation.

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the ADC, PEGylation can prolong its circulation half-life, allowing for greater tumor accumulation.

  • Reduced Immunogenicity: The PEG chain can shield the protein from the immune system, potentially reducing the immunogenicity of the ADC.

The length of the PEG chain is a critical parameter, with longer chains generally providing better solubility and pharmacokinetic properties, though this can sometimes be accompanied by a decrease in in vitro potency.

Q3: What are the known off-target cleavage mechanisms for the Val-Cit linker?

A3: While the Val-Cit dipeptide is a well-established cathepsin B substrate for intracellular payload release, it is also susceptible to cleavage by other proteases, leading to off-target toxicity. Known off-target cleavage mechanisms include:

  • Neutrophil Elastase: This serine protease, primarily found in neutrophils, can cleave the Val-Cit linker, leading to premature payload release in the bloodstream. This is a significant concern as it can contribute to hematological toxicities.

  • Carboxylesterases: Certain carboxylesterases, particularly in rodent models (e.g., Ces1c), have been shown to cleave Val-containing peptide linkers, which can lead to discrepancies in preclinical stability studies between species.

  • Other Cathepsins: The Val-Cit linker shows sensitivity to a variety of cathepsins (e.g., Cathepsin K and L), not all of which are exclusively overexpressed in tumor cells, potentially leading to off-target cleavage in normal tissues.

Q4: How can the stability of the Val-Cit linker be improved?

A4: Several strategies can be employed to enhance the stability of the Val-Cit linker and reduce off-target cleavage:

  • Linker Modification:

    • Alternative Dipeptides: Replacing Val-Cit with other dipeptide sequences that are less susceptible to off-target proteases while still being efficiently cleaved by tumor-associated enzymes is an active area of research.

    • Tripeptide Linkers: Incorporating a third amino acid, such as in the glutamic acid-glycine-citrulline (EGCit) linker, has been shown to increase stability against neutrophil protease-mediated degradation.

    • Novel Chemical Structures: Introducing structures like cyclobutane-1,1-dicarboxamide (cBu) can create linkers that are predominantly dependent on cathepsin B for cleavage, thereby increasing selectivity.

  • Site-Specific Conjugation: Conjugating the linker-payload to specific, less solvent-accessible sites on the antibody can help to sterically hinder access by circulating proteases, thus improving linker stability.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Causes Troubleshooting Steps
Inefficient Antibody Reduction - Verify Reducing Agent Activity: Ensure that the reducing agent (e.g., TCEP, DTT) is fresh and active. Prepare solutions immediately before use. - Optimize Molar Ratio: Empirically determine the optimal molar excess of the reducing agent. A typical starting point is a 2.5 to 5-fold molar excess over the antibody. - Optimize Reduction Conditions: Adjust the incubation time and temperature. A common starting point is 1-2 hours at 37°C.
Maleimide Hydrolysis - Control pH: Maintain the pH of the conjugation reaction between 6.5 and 7.5. Higher pH values can lead to rapid hydrolysis of the maleimide group. - Minimize Reaction Time: While ensuring complete conjugation, avoid unnecessarily long reaction times that increase the risk of hydrolysis. Monitor the reaction progress using techniques like RP-HPLC.
Insufficient Linker-Payload - Increase Molar Ratio: Increase the molar excess of the this compound-payload to the antibody. A 5:1 to 10:1 molar ratio is a common starting point.
Poor Accessibility of Cysteine Residues - Antibody Engineering: If using engineered cysteine residues, ensure they are in a location that is accessible for conjugation after reduction. - Denaturation/Refolding: In some cases, partial denaturation and refolding of the antibody may be necessary to expose the cysteine residues, though this carries the risk of aggregation.
Issue 2: High Levels of ADC Aggregation
Possible Causes Troubleshooting Steps
Hydrophobic Payload - Incorporate Hydrophilic Linkers: If not already using a PEGylated linker, consider incorporating one. For highly hydrophobic payloads, a longer PEG chain (e.g., PEG8, PEG12) may be necessary to improve solubility. - Formulation Optimization: Add stabilizing excipients, such as polysorbates or sugars, to the formulation buffer to reduce non-specific interactions and aggregation.
High DAR - Optimize Conjugation Conditions: Aim for a lower average DAR by reducing the molar ratio of the linker-payload during conjugation. While a higher DAR can increase potency, it often leads to greater aggregation. - Site-Specific Conjugation: Utilize site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR, which can have better biophysical properties.
Unfavorable Buffer Conditions - pH Optimization: Ensure the pH of the buffer is not close to the isoelectric point (pI) of the antibody, as this can minimize solubility and promote aggregation. - Ionic Strength: Optimize the salt concentration in the buffer. Both too low and too high salt concentrations can lead to aggregation.
Organic Solvents in Conjugation - Minimize Organic Solvent: Use the minimum amount of organic solvent (e.g., DMSO) necessary to dissolve the linker-payload. High concentrations of organic solvents can denature the antibody and cause aggregation. - Slow Addition: Add the linker-payload solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the organic solvent.
Issue 3: Premature Payload Release in Plasma Stability Assays
Possible Causes Troubleshooting Steps
Linker Instability - Alternative Linker Chemistry: If premature cleavage is significant, consider alternative linker technologies with improved stability, such as tripeptide linkers or linkers with non-natural amino acids. - Site-Specific Conjugation: As mentioned previously, conjugating at less solvent-exposed sites can protect the linker from enzymatic degradation.
Assay Artifacts - Use of Appropriate Plasma: Be aware of species-specific differences in plasma enzymes. For example, rodent plasma contains carboxylesterases that can cleave certain peptide linkers more readily than human plasma. Use human plasma for clinically relevant stability data. - Proper Sample Handling: Immediately inhibit proteolytic activity upon sample collection by adding protease inhibitors and freezing the samples at -80°C.
Maleimide-Thiol Exchange - Ring-Opening of Succinimide: Hydrolysis of the succinimide ring after conjugation can increase the stability of the thioether bond and reduce the likelihood of retro-Michael reactions. This can be promoted by incubating the ADC at a slightly basic pH after the initial conjugation. - Alternative Conjugation Chemistries: Explore alternative thiol-reactive chemistries that form more stable linkages, such as those based on dibromomaleimides.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Efficacy
PEG Chain LengthIn Vitro Cytotoxicity (vs. no PEG)In Vivo Tumor Growth Inhibition (%)Reference
2 and 4 PEG unitsNot specified35-45%
8, 12, and 24 PEG unitsNot specified75-85%
4 kDa4.5-fold reductionNot directly comparable
10 kDa22-fold reductionMost ideal in vivo efficacy
Table 2: Comparison of Different Linker Technologies on Therapeutic Index
Linker TypeMaximum Tolerated Dose (MTD)In Vivo EfficacyTherapeutic Index (MTD/MED)Reference
Val-Cit-PBD2.5 mg/kgSimilar to novel disulfide-ADCNot specified
Novel Disulfide-PBD10 mg/kgSimilar to Val-Cit-PBDHigher than Val-Cit-PBD
SMCC-DM1Not specifiedLess active than CX-DM150-fold lower than CX-DM1
CX-DM1 (triglycyl)Not specifiedMore active than SMCC-DM150-fold higher than SMCC-DM1
Val-Cit-MMAEIC50: 14.3 pmol/LLess effective than β-galactosidase-cleavable linkerNot specified
β-galactosidase-cleavable-MMAEIC50: 8.8 pmol/L57-58% tumor volume reductionHigher than Val-Cit-MMAE

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or antibody. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Plasma Stability Assay using LC-MS

This protocol describes a method to assess the stability of an ADC in plasma by quantifying the amount of intact ADC over time.

Materials:

  • This compound ADC

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Preparation: Immediately precipitate the plasma proteins by adding 3 volumes of cold protein precipitation solution to 1 volume of the plasma sample. Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant using an appropriate LC-MS method to quantify the amount of intact ADC and any released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining at each time point relative to the amount at time zero. Calculate the half-life of the ADC in plasma.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Tumor cell line that expresses the target antigen

  • Matrigel (optional)

  • This compound ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC treatment group).

  • Dosing: Administer the ADC and controls via the appropriate route (typically intravenously) at the desired dose and schedule.

  • Monitoring: Measure tumor volumes with calipers and record the body weight of the mice 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Plot the mean tumor volume and body weight for each group over time.

Mandatory Visualizations

Signaling Pathway and ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment & Cell ADC ADC (this compound) Premature_Cleavage Premature Cleavage (e.g., by Neutrophil Elastase) ADC->Premature_Cleavage Linker Instability Binding Binding ADC->Binding ADC->Binding Free_Payload Free Cytotoxic Payload Premature_Cleavage->Free_Payload Off_Target_Toxicity Off-Target Toxicity Free_Payload->Off_Target_Toxicity Tumor_Cell Tumor Cell (Antigen-Positive) Antigen Target Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Cathepsin_B Cathepsin B Released_Payload Released Payload Cathepsin_B->Released_Payload Val-Cit Cleavage Apoptosis Apoptosis Released_Payload->Apoptosis

Caption: Mechanism of action and off-target toxicity pathway for a this compound ADC.

Experimental Workflow for ADC Plasma Stability Assessment

Plasma_Stability_Workflow start Start incubation Incubate ADC in Plasma (37°C) start->incubation sampling Collect Aliquots at Time Points (0, 1, 6, 24, 48, 72, 168h) incubation->sampling precipitation Protein Precipitation (e.g., Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis quantification Quantify Intact ADC and Free Payload analysis->quantification data_analysis Data Analysis: Calculate Half-Life quantification->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing ADC plasma stability using LC-MS.

Logical Relationship for Troubleshooting Low DAR

Low_DAR_Troubleshooting problem Low Drug-to-Antibody Ratio (DAR) cause1 Inefficient Antibody Reduction problem->cause1 cause2 Maleimide Hydrolysis problem->cause2 cause3 Insufficient Linker-Payload problem->cause3 solution1a Verify Reducing Agent Activity cause1->solution1a solution1b Optimize Reduction Conditions (Molar Ratio, Time, Temp) cause1->solution1b solution2a Control Reaction pH (6.5-7.5) cause2->solution2a solution2b Minimize Reaction Time cause2->solution2b solution3a Increase Linker-Payload Molar Ratio cause3->solution3a

Caption: Troubleshooting logic for addressing a low Drug-to-Antibody Ratio (DAR).

References

Validation & Comparative

A Comparative Guide to Mal-PEG4-Val-Cit-PAB and SMCC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of two widely used linker technologies in the development of Antibody-Drug Conjugates (ADCs): the enzymatically cleavable Mal-PEG4-Val-Cit-PAB linker and the non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. Understanding the distinct characteristics and performance metrics of these linkers is crucial for the rational design of effective and safe ADC therapeutics.

Introduction to ADC Linkers

The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its properties profoundly influence the ADC's stability in circulation, mechanism of drug release, pharmacokinetics, and overall therapeutic index.[1] The choice between a cleavable and a non-cleavable linker is a key decision in ADC design, each offering a different approach to payload delivery.

  • This compound is a cleavable linker system.[2][3] It is designed to be stable in the systemic circulation and to release its payload upon entering the target cancer cell through specific enzymatic cleavage.[]

  • SMCC is a non-cleavable linker.[5] It forms a stable covalent bond between the antibody and the payload. The release of the active payload metabolite relies on the complete lysosomal degradation of the antibody backbone after internalization.

Structural and Mechanistic Overview

The fundamental difference between these two linkers lies in their chemical structure and mechanism of payload release.

This compound Linker: This is a multi-component system:

  • Maleimide (Mal): A reactive group that forms a stable covalent bond with thiol groups on the antibody, typically from reduced cysteine residues.

  • PEG4: A hydrophilic polyethylene glycol spacer that enhances the solubility and pharmacokinetics of the ADC.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the payload in its unmodified, active form.

SMCC Linker: This linker facilitates a direct and stable connection:

  • It is a hetero-bifunctional crosslinker containing an NHS ester and a maleimide group. The NHS ester reacts with amine groups on lysine residues of the antibody, while the maleimide group reacts with thiol groups on the payload, forming a stable thioether bond.

  • Because the thioether bond is not cleavable by enzymes, the payload is released as a linker-amino acid adduct after the entire antibody is degraded within the lysosome.

G cluster_0 This compound (Cleavable) Mechanism cluster_1 SMCC (Non-Cleavable) Mechanism ADC_VC ADC in Circulation (Stable) Internalization_VC Internalization into Target Cell ADC_VC->Internalization_VC 1. Binding to Antigen Lysosome_VC Lysosome Internalization_VC->Lysosome_VC 2. CathepsinB Cathepsin B Lysosome_VC->CathepsinB Cleavage Val-Cit Cleavage CathepsinB->Cleavage 3. Enzymatic Action PAB_Elimination PAB Self-Immolation Cleavage->PAB_Elimination 4. Payload_Release_VC Active Payload Released PAB_Elimination->Payload_Release_VC 5. Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_VC->Bystander_Effect 6. Diffusion out of cell ADC_SMCC ADC in Circulation (Highly Stable) Internalization_SMCC Internalization into Target Cell ADC_SMCC->Internalization_SMCC 1. Binding to Antigen Lysosome_SMCC Lysosome Internalization_SMCC->Lysosome_SMCC 2. Proteases Lysosomal Proteases Lysosome_SMCC->Proteases Degradation Antibody Degradation Proteases->Degradation 3. Proteolysis Payload_Release_SMCC Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_Release_SMCC 4. No_Bystander No Bystander Effect (Membrane Impermeable) Payload_Release_SMCC->No_Bystander

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Comparative Performance Data

The choice of linker technology has a significant impact on key ADC performance attributes. The following tables summarize quantitative data comparing these two linker types.

Table 1: Stability and Drug Release Characteristics

ParameterThis compoundSMCCKey Considerations
Release Mechanism Enzymatic (Cathepsin B)Proteolytic DegradationVal-Cit cleavage is dependent on enzyme levels in the tumor.
Plasma Stability Generally stable in human plasma, but can be susceptible to premature cleavage by carboxylesterases in mouse plasma.Highly stable in plasma due to the robust thioether bond.Linker stability is crucial to minimize off-target toxicity.
Released Product Unmodified, parent payloadPayload-linker-amino acid adductThe activity of the released product must be confirmed.
Bystander Effect Yes, the released membrane-permeable payload can kill adjacent antigen-negative tumor cells.No/Limited, the charged amino acid adduct is generally membrane-impermeable.The bystander effect can be advantageous in heterogeneous tumors.

Table 2: Efficacy and Therapeutic Index

ParameterThis compoundSMCCKey Considerations
In Vitro Potency (IC₅₀) Often shows high potency. For example, an ADC with a Val-Cit linker showed an IC₅₀ of 14.3 pM.Potent, but may be less so than cleavable counterparts if the payload-adduct has reduced activity. An IC₅₀ of 609 pM was reported for a non-cleavable ADC in one study.Potency is highly dependent on the specific antibody, target, and payload combination.
In Vivo Efficacy Can be highly efficacious, but premature drug release in some preclinical models (e.g., mouse) can affect outcomes.Often demonstrates strong in vivo efficacy due to high plasma stability.A higher therapeutic index is the ultimate goal.
Drug-to-Antibody Ratio (DAR) The hydrophobic nature of the Val-Cit-PAB component can lead to aggregation at high DARs (typically limited to DAR 3-4).Can often achieve higher DARs without significant aggregation, depending on the payload's properties.DAR is a critical quality attribute that impacts efficacy and safety.
Therapeutic Index The bystander effect can widen the therapeutic window, but off-target toxicity from premature release can narrow it.Generally high stability leads to a good safety profile, but the lack of a bystander effect may limit efficacy in some tumor models.The balance between efficacy and toxicity determines the therapeutic index.

Experimental Protocols

Here are detailed methodologies for key experiments used to evaluate ADC performance.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the dose-dependent cytotoxic effect of an ADC on antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to determine its potency (IC₅₀) and target specificity.

  • Materials:

    • Ag+ and Ag- cancer cell lines

    • Complete cell culture medium

    • ADC and unconjugated antibody (as a control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

    • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Replace the medium in the wells with the ADC dilutions. Include untreated cells as a control.

    • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for a tubulin inhibitor).

    • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

    • Solubilization: Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC₅₀ value using suitable software (e.g., GraphPad Prism).

G start Start seed_cells 1. Seed Antigen-Positive & Antigen-Negative Cells (96-well plates) start->seed_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_adc 3. Prepare Serial Dilutions of ADC and Controls incubate_overnight->prepare_adc treat_cells 4. Add ADC Dilutions to Cells prepare_adc->treat_cells incubate_treatment 5. Incubate for 72-96h treat_cells->incubate_treatment add_mtt 6. Add MTT Reagent incubate_treatment->add_mtt incubate_mtt 7. Incubate for 1-4h add_mtt->incubate_mtt add_sds 8. Add Solubilization Buffer incubate_mtt->add_sds incubate_final 9. Incubate Overnight add_sds->incubate_final read_plate 10. Read Absorbance (570nm) incubate_final->read_plate analyze_data 11. Calculate % Viability and Determine IC₅₀ read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for an in vitro ADC cytotoxicity (MTT) assay.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker and the extent of premature payload release in plasma using LC-MS/MS.

  • Materials:

    • ADC of interest

    • Human and/or mouse plasma

    • LC-MS/MS system

    • Incubator (37°C)

  • Procedure:

    • Incubation: Incubate the ADC at a defined concentration (e.g., 10 µM) in plasma at 37°C.

    • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

    • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

    • LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.

  • Data Analysis:

    • Plot the percentage of intact ADC remaining or the amount of free payload released over time to determine the stability profile and half-life of the ADC in plasma.

Conclusion

The choice between a this compound and an SMCC linker is a critical decision in ADC development that must be guided by the specific therapeutic goals and the biological context of the target.

  • The This compound linker is a sophisticated, cleavable system that offers the potential for a bystander effect, which can be a powerful tool against heterogeneous tumors. However, its susceptibility to premature cleavage in certain preclinical models and the potential for aggregation at high DARs require careful consideration.

  • The SMCC linker provides a robust, stable, and straightforward approach to ADC construction. Its high plasma stability minimizes the risk of systemic toxicity from prematurely released payload, often resulting in a favorable therapeutic index. However, the lack of a bystander effect may limit its efficacy in tumors with varied antigen expression.

Ultimately, the optimal linker strategy is context-dependent. A thorough in vitro and in vivo evaluation, including assessments of stability, cytotoxicity, and efficacy, is essential to select the most suitable linker for a given ADC candidate and to maximize its clinical potential.

References

A Head-to-Head Comparison: Mal-PEG4-Val-Cit-PAB vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by dictating stability, payload release mechanism, and overall efficacy. This guide provides an objective comparison of the cleavable Mal-PEG4-Val-Cit-PAB linker and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual diagrams to inform rational ADC design.

At a Glance: Key Differences

FeatureThis compound (Cleavable)Non-Cleavable Linkers (e.g., SMCC-based)
Mechanism of Release Enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases (e.g., Cathepsin B).[1][]Proteolytic degradation of the antibody backbone within the lysosome.[3]
Released Payload Unmodified, potent cytotoxic agent (e.g., MMAE).[]Cytotoxic agent attached to the linker and an amino acid residue.[3]
Plasma Stability Generally considered stable, but can be susceptible to premature cleavage in certain preclinical models (e.g., mouse plasma).Typically exhibit higher plasma stability, leading to reduced premature drug release.
Bystander Effect High potential due to the release of a membrane-permeable payload.Low to negligible, as the released payload is typically charged and less membrane-permeable.
Efficacy in Heterogeneous Tumors Potentially more effective due to the ability to kill neighboring antigen-negative cells.Efficacy is primarily restricted to antigen-positive cells.
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.Generally lower potential for off-target toxicity due to higher stability and a limited bystander effect.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from preclinical studies to illustrate the performance differences between ADCs constructed with cleavable Val-Cit linkers and non-cleavable linkers. It is important to note that direct head-to-head comparisons with identical antibodies and payloads under the same experimental conditions are limited in the literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity of MMAE- and DM1-Based ADCs

ADC ConstructLinker TypePayloadTarget Cell LineIC50Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAESK-BR-3 (HER2+)14.3 pM
Trastuzumab-β-gal-MMAECleavable (β-galactosidase)MMAESK-BR-3 (HER2+)8.8 pM
Kadcyla® (T-DM1)Non-cleavable (SMCC)DM1SK-BR-3 (HER2+)Noted to be potent
Anti-HER2-sulfatase-MMAECleavable (Sulfatase)MMAEHER2+ cells61 - 111 pM
Non-cleavable-MMAE ADCNon-cleavableMMAEHER2+ cells609 pM

Table 2: Plasma Stability of ADCs with Cleavable vs. Non-Cleavable Linkers

ADC ConstructLinker TypeSpeciesStability MetricReference
Trastuzumab-vc-MMAECleavable (Val-Cit)Human>100 hours (half-life)
Anti-HER2-va-MMAECleavable (Val-Ala)MouseHydrolyzed within 1 hour
Anti-HER2-sulfatase-MMAECleavable (Sulfatase)Mouse>7 days
T-DM1Non-cleavable (SMCC)RatStable over the study period
Trastuzumab-Exo-linker ADCCleavable (Exo-linker)RatSuperior DAR retention over 7 days vs. T-DXd

Table 3: In Vivo Efficacy of ADCs in Xenograft Models

ADC ConstructLinker TypeTumor ModelEfficacy OutcomeReference
Erbitux-vc-PAB-MMAECleavable (Val-Cit)Mouse XenograftEffective tumor growth inhibition
Trastuzumab-β-gal-MMAECleavable (β-galactosidase)NCI-N87 Xenograft57-58% reduction in tumor volume
C16 Site A-PEG6-C2-MMADNon-cleavableBxPC3 XenograftStrong tumor growth inhibition
Exo-linker ADCCleavable (Exo-linker)NCI-N87 XenograftComparable tumor inhibition to T-DXd

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable This compound (Cleavable Linker) cluster_non_cleavable Non-Cleavable Linker cleavable_adc ADC binds to target antigen cleavable_internalization Internalization via endocytosis cleavable_adc->cleavable_internalization cleavable_lysosome Trafficking to lysosome cleavable_internalization->cleavable_lysosome cleavable_cleavage Enzymatic cleavage of Val-Cit linker cleavable_lysosome->cleavable_cleavage cleavable_release Release of free, membrane-permeable payload (e.g., MMAE) cleavable_cleavage->cleavable_release cleavable_cytotoxicity Payload induces cytotoxicity in target cell cleavable_release->cleavable_cytotoxicity cleavable_bystander Payload diffuses to neighboring antigen- negative cells (Bystander Effect) cleavable_release->cleavable_bystander cleavable_bystander_cytotoxicity Cytotoxicity in neighboring cells cleavable_bystander->cleavable_bystander_cytotoxicity non_cleavable_adc ADC binds to target antigen non_cleavable_internalization Internalization via endocytosis non_cleavable_adc->non_cleavable_internalization non_cleavable_lysosome Trafficking to lysosome non_cleavable_internalization->non_cleavable_lysosome non_cleavable_degradation Proteolytic degradation of the antibody non_cleavable_lysosome->non_cleavable_degradation non_cleavable_release Release of payload- linker-amino acid complex non_cleavable_degradation->non_cleavable_release non_cleavable_cytotoxicity Complex induces cytotoxicity in target cell non_cleavable_release->non_cleavable_cytotoxicity non_cleavable_no_bystander Complex is membrane- impermeable, limited bystander effect non_cleavable_cytotoxicity->non_cleavable_no_bystander

Caption: Mechanisms of payload release for cleavable and non-cleavable linker ADCs.

General Workflow for In Vitro and In Vivo ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Start invitro_cell_culture Cell Culture (Antigen-positive & Antigen-negative lines) invitro_start->invitro_cell_culture invitro_stability Plasma Stability Assay (LC-MS) invitro_start->invitro_stability invitro_cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro_cell_culture->invitro_cytotoxicity invitro_bystander Bystander Effect Assay (Co-culture) invitro_cell_culture->invitro_bystander invitro_end End invitro_cytotoxicity->invitro_end invitro_bystander->invitro_end invitro_stability->invitro_end invivo_start Start invivo_xenograft Xenograft Model Establishment invivo_start->invivo_xenograft invivo_treatment ADC Administration invivo_xenograft->invivo_treatment invivo_monitoring Tumor Volume & Body Weight Monitoring invivo_treatment->invivo_monitoring invivo_analysis Data Analysis (Tumor Growth Inhibition) invivo_monitoring->invivo_analysis invivo_end End invivo_analysis->invivo_end

Caption: Workflow for preclinical evaluation of ADC efficacy and stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a non-linear regression analysis.

Plasma Stability Assay (LC-MS)

Objective: To evaluate the stability of an ADC in plasma and quantify the premature release of the cytotoxic payload.

Methodology:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 1 mg/mL) in plasma (human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation:

    • For intact ADC analysis: Use immunocapture techniques to isolate the ADC from the plasma.

    • For free payload analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) to extract the free payload.

  • LC-MS Analysis:

    • Analyze the intact ADC to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates payload loss.

    • Quantify the concentration of the free payload in the extracted samples.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile. Calculate the half-life of the ADC in plasma.

In Vivo Efficacy Study (Xenograft Model)

Objective: To assess the anti-tumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 1-5 x 10^6 cells) into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, vehicle control, and unconjugated antibody intravenously at specified doses and schedules.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.

Bystander Killing Assay (Co-Culture)

Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the plates for 72-120 hours.

  • Quantification: Measure the viability of the fluorescent Ag- cells using a fluorescence plate reader or flow cytometry.

  • Data Analysis: A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conclusion

The choice between a cleavable linker like this compound and a non-cleavable linker is a critical decision in ADC development, with each offering distinct advantages and disadvantages. Cleavable linkers can provide a potent bystander effect, which is beneficial for treating heterogeneous tumors, but may have lower plasma stability. Non-cleavable linkers generally offer enhanced stability and a better safety profile but lack the bystander killing effect. The optimal choice depends on the specific target, the tumor microenvironment, and the desired therapeutic outcome. A thorough preclinical evaluation using the standardized experimental protocols outlined in this guide is essential for the rational design and selection of the most promising ADC candidate for clinical development.

References

In Vivo Efficacy of Mal-PEG4-Val-Cit-PAB ADCs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The Mal-PEG4-Val-Cit-PAB linker system is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), offering a cleavable mechanism for the targeted release of cytotoxic payloads within tumor cells. This guide provides an objective comparison of the in vivo efficacy of ADCs utilizing this linker against those with alternative linker technologies, supported by preclinical data. The aim is to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.

The Val-Cit (valine-citrulline) dipeptide within the linker is engineered for selective cleavage by lysosomal proteases, such as cathepsin B, which are highly active within the tumor microenvironment and intracellular lysosomes.[] This enzymatic targeting minimizes premature payload release in systemic circulation, thereby enhancing the therapeutic window. The p-aminobenzyl carbamate (PAB) component acts as a self-immolative spacer, ensuring the efficient and traceless release of the active drug following Val-Cit cleavage.[]

Comparative In Vivo Performance of ADC Linkers

The selection of a linker is critical to the overall performance of an ADC. Efficacy is often a balance between linker stability in circulation and the efficiency of payload release at the target site. Below is a summary of preclinical in vivo data comparing Val-Cit-based ADCs with other prominent linker classes.

Linker TypeADC ExampleTumor ModelKey In Vivo Efficacy ResultsReference
Val-Cit (Cleavable) Trastuzumab-vc-MMAEJIMT-1 (Low HER2 Breast Cancer Xenograft)Demonstrated dose-dependent tumor growth inhibition. Superior efficacy compared to lower drug-to-antibody ratio (DAR) conjugates.[2][3]
Non-Cleavable (e.g., SMCC) Trastuzumab-SMCC-DM1EGFR and EpCAM Xenograft ModelsGenerally shows high stability. In a comparative study, a cleavable triglycyl-DM1 ADC at 3 mg/kg was more active than a 15 mg/kg dose of the SMCC-DM1 ADC, suggesting context-dependent superiority of cleavable linkers.
Glucuronide (Cleavable) Anti-CD70-glucuronide-MMAFRenal Cell Carcinoma XenograftEfficacious at 0.75 mg/kg and well-tolerated at 25 mg/kg. Glucuronide linkers are noted for their hydrophilicity, which can improve ADC pharmacokinetics.
Tandem-Cleavage (Glucuronide-Val-Cit) Anti-CD79b-glucuronide-vc-MMAEGranta 519 B-cell Lymphoma XenograftAt an equivalent payload dose, this ADC resulted in complete tumor regression in 6/6 animals, compared to 3/6 for the conventional vc-MMAE ADC. This design enhances linker stability and tolerability.

Signaling Pathways and Experimental Workflows

To understand the journey of a this compound ADC from administration to therapeutic action, it is crucial to visualize its mechanism and the experimental process for its validation.

ADC_MOA cluster_circulation Systemic Circulation cluster_cell Tumor Cell ADC This compound-ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Figure 1: Mechanism of Action of a Val-Cit-PAB ADC.

The validation of in vivo efficacy follows a structured experimental workflow, typically involving xenograft models.

Exp_Workflow cluster_setup Model Development cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A Tumor Cell Line Culture B Implantation into Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E ADC Administration (e.g., IV) D->E F Tumor Volume & Body Weight Measurement E->F Repeated Measures G Data Analysis (TGI, Survival Curves) F->G H Toxicity Assessment G->H

Figure 2: Standard workflow for in vivo ADC efficacy studies.

Detailed Experimental Protocols

Reproducibility and accurate comparison of ADC efficacy rely on detailed and standardized experimental protocols.

Objective: To evaluate the in vivo anti-tumor efficacy of a this compound ADC compared to alternative linker ADCs and control groups in a human tumor xenograft mouse model.

Materials:

  • Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the ADC's target antigen (e.g., HER2-positive NCI-N87 gastric cancer cells for a trastuzumab-based ADC).

  • Test Articles:

    • This compound ADC

    • Alternative Linker ADC 1 (e.g., Non-cleavable SMCC-linker)

    • Alternative Linker ADC 2 (e.g., Glucuronide-linker)

    • Vehicle Control (e.g., formulation buffer)

    • Unconjugated Antibody (optional control)

  • Reagents: Matrigel, cell culture media, sterile PBS.

  • Equipment: Calipers, analytical balance, sterile syringes and needles.

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-2 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=6-10 mice per group) to ensure a similar mean tumor volume across all groups.

  • ADC Administration:

    • Administer the ADCs and control articles, typically via intravenous (IV) injection into the tail vein.

    • Dosing can be a single administration or a multi-dose regimen (e.g., once weekly for 3 weeks), with doses expressed in mg/kg. Dosing should be based on equivalent payload concentrations when comparing different ADCs.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and mouse body weights at least twice weekly.

    • Monitor the general health and behavior of the animals daily.

    • Body weight loss exceeding 20% is a common endpoint criterion for toxicity.

  • Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups.

    • Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.

    • Survival curves may also be generated as a primary or secondary endpoint.

Conclusion

The this compound linker remains a robust and widely used platform for ADC development, demonstrating significant in vivo efficacy. However, the field is continually evolving, with novel linker technologies such as tandem-cleavage systems showing promise for enhancing stability and improving the therapeutic index. Non-cleavable linkers and alternative cleavable systems like glucuronide-based linkers also offer distinct advantages depending on the specific therapeutic context. The choice of linker should be guided by rigorous preclinical comparative studies, considering the antibody, payload, and target biology to optimize the balance between efficacy and safety.

References

A Comparative Analysis of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability in circulation and the efficiency of payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples. This guide provides an objective comparison of Val-Cit and Val-Ala linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

Both Val-Cit and Val-Ala linkers are designed for cleavage by lysosomal proteases, primarily cathepsin B, which is overexpressed in many tumor cells.[1][2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity.[1][2] While both linkers have demonstrated preclinical and clinical success, they exhibit key differences in their physicochemical properties that can impact ADC development and performance. Notably, Val-Ala linkers tend to be less hydrophobic, which can lead to reduced aggregation, particularly with high drug-to-antibody ratios (DAR).[1] Conversely, Val-Cit linkers have a longer history of clinical validation and are a cornerstone of several approved ADCs.

Quantitative Performance Comparison

The selection between Val-Cit and Val-Ala linkers often involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental settings.

ParameterVal-Cit LinkerVal-Ala LinkerSpeciesComments
Plasma Stability StableStableHumanBoth linkers exhibit high stability in human plasma, a critical feature for clinical translation. One study reported a half-life of over 230 days for a Val-Cit ADC.
UnstableMore stable than Val-CitMouseVal-Cit linkers are susceptible to premature cleavage by mouse carboxylesterase Ces1c, which can complicate preclinical evaluation. Val-Ala exhibits improved, though not complete, stability in mouse plasma.
Cathepsin B Cleavage Rate HigherLower (approximately half the rate of Val-Cit in some studies)N/AVal-Cit's faster cleavage may lead to more rapid payload release inside the tumor cell.
Hydrophobicity More hydrophobicLess hydrophobicN/AThe lower hydrophobicity of Val-Ala is a significant advantage, particularly when conjugating lipophilic payloads.
Aggregation Prone to aggregation at high DARsLess aggregation, allowing for higher DARsN/AWith Val-Cit, achieving a DAR > 4 can be challenging due to aggregation. Val-Ala linkers can enable the production of ADCs with a DAR up to ~7.4 with limited aggregation (<10%).
In Vivo Efficacy Effective, but can be limited by instability in mouse modelsHas shown better performance in some preclinical modelsMouseThe improved stability of Val-Ala in mouse models can lead to better translatability of preclinical data.

Mechanism of Action: Intracellular Payload Release

Both Val-Cit and Val-Ala linkers are cleaved by lysosomal proteases following the internalization of the ADC into the target cancer cell. The general mechanism involves the ADC binding to a target antigen on the cancer cell surface, leading to internalization and trafficking to the lysosome. The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome facilitate the enzymatic cleavage of the dipeptide linker. This cleavage often triggers a self-immolative cascade, releasing the unmodified, active cytotoxic payload into the cytoplasm to exert its cell-killing effect.

ADC Mechanism of Action General Mechanism of ADC Action with Cleavable Linkers ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cytotoxicity Cell Death Payload_Release->Cytotoxicity ADC Linker Evaluation Workflow Workflow for Evaluating ADC Linker Performance cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Plasma_Stability Plasma Stability Assay Cleavage_Assay Cathepsin B Cleavage Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Pharmacokinetics Pharmacokinetics (PK) Study Cytotoxicity_Assay->Pharmacokinetics Aggregation_Analysis Aggregation Analysis (SEC) Aggregation_Analysis->Pharmacokinetics Efficacy_Study Xenograft Efficacy Study Pharmacokinetics->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis Data Analysis and Candidate Selection Toxicity_Study->Data_Analysis Linker_Selection Linker Selection (Val-Cit vs. Val-Ala) ADC_Synthesis ADC Synthesis Linker_Selection->ADC_Synthesis ADC_Synthesis->Plasma_Stability ADC_Synthesis->Cleavage_Assay ADC_Synthesis->Cytotoxicity_Assay ADC_Synthesis->Aggregation_Analysis

References

In Vitro Validation of Cathepsin B-Mediated Cleavage of Mal-PEG4-Val-Cit-PAB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals vested in the field of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. The Mal-PEG4-Val-Cit-PAB linker is a widely utilized enzyme-cleavable linker designed for selective release of the payload within the lysosomal compartment of target cancer cells, primarily through the action of cathepsin B. This guide provides an objective comparison of the in vitro performance of the this compound linker against other alternatives, supported by experimental data and detailed protocols.

Comparative Performance of Cathepsin B-Cleavable Linkers

The Val-Cit dipeptide within the this compound linker is the primary recognition site for cathepsin B. Upon internalization of the ADC into the target cell, it is trafficked to the lysosome where the high concentration of cathepsin B facilitates the cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PAB) spacer. This initiates a self-immolative cascade that results in the release of the active drug.[1] However, the Val-Cit linker is not exclusively cleaved by cathepsin B; other cathepsins such as K and L have also been shown to process this linker.[2] This broader substrate specificity could potentially lead to off-target toxicities.[2]

Several alternative linkers have been developed to enhance specificity for cathepsin B, improve plasma stability, or alter physicochemical properties such as hydrophobicity. The following table summarizes the in vitro performance of this compound in comparison to other notable cleavable linkers.

LinkerKey FeaturesIn Vitro Performance HighlightsReference
This compound Benchmark cathepsin B-cleavable dipeptide linker with a PEG4 spacer to enhance solubility.High cleavage efficiency by cathepsin B. Serves as a standard for comparison.
Val-Ala Dipeptide alternative to Val-Cit.Cleaved by cathepsin B at approximately half the rate of Val-Cit. Exhibits lower hydrophobicity, which can reduce ADC aggregation, especially with high drug-to-antibody ratios (DARs).
cBu-Cit Peptidomimetic linker incorporating a cyclobutane-1,1-dicarboxamide structure.Demonstrates enhanced specificity for cathepsin B over other cathepsins.
Glu-Val-Cit Tripeptide linker designed to improve stability.Offers increased stability in mouse plasma compared to the Val-Cit linker.
Sulfatase-cleavable linkers Cleaved by sulfatase enzymes, which are overexpressed in certain tumors.High plasma stability (over 7 days).
Fe(II)-cleavable linkers Utilize a 1,2,4-trioxolane scaffold that is cleaved in the presence of ferrous iron.In vitro cytotoxicity in antigen-positive cells is similar to that of Val-Cit linker-containing ADCs.

Experimental Protocols

Accurate in vitro validation of linker cleavage is paramount for the preclinical assessment of ADCs. Below are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate and extent of drug release from an ADC containing the this compound linker upon incubation with purified cathepsin B.

Materials:

  • ADC construct with this compound linker

  • Recombinant human cathepsin B

  • Activation Buffer (e.g., 30 mM DTT, 15 mM EDTA in water)

  • Assay Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Quench Solution (e.g., acetonitrile with an internal standard)

  • 96-well microplate

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Activate Cathepsin B: Incubate the cathepsin B stock solution with the activation buffer for 15 minutes at room temperature.

  • Prepare Reaction Mixture: In a 96-well plate, dilute the activated cathepsin B and the ADC construct to their final concentrations in the pre-warmed assay buffer (37°C).

  • Initiate Reaction: Start the cleavage reaction by adding the ADC solution to the wells containing the activated cathepsin B.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction in specific wells by adding the quench solution.

  • Analysis: Analyze the samples from each time point by LC-MS/MS to quantify the concentration of the released payload and the remaining intact ADC.

  • Data Interpretation: Calculate the percentage of drug release at each time point and determine the cleavage half-life (t½) of the linker.

Plasma Stability Assay

Objective: To assess the stability of the this compound linker in human plasma to predict its stability in systemic circulation.

Materials:

  • ADC construct with this compound linker

  • Human plasma

  • Incubator set to 37°C

  • Sample preparation reagents for plasma protein precipitation (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Incubation: Add the ADC construct to human plasma at a defined concentration.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), take aliquots of the plasma sample.

  • Sample Preparation: Process the plasma aliquots to precipitate proteins and extract the ADC and any released payload.

  • Analysis: Quantify the amount of intact ADC and released payload in each sample using LC-MS/MS.

  • Data Interpretation: Determine the stability of the linker by calculating the percentage of intact ADC remaining over time.

Visualizing the Process

Diagrams are essential for illustrating the complex mechanisms and workflows involved in ADC research.

Cathepsin B-Mediated Cleavage of this compound cluster_lysosome Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (Internalized) CathepsinB Cathepsin B ADC->CathepsinB Trafficking Cleavage Cleavage of Val-Cit Linker CathepsinB->Cleavage Enzymatic Action SelfImmolation PAB Spacer Self-Immolation Cleavage->SelfImmolation Initiates Payload Released Cytotoxic Payload SelfImmolation->Payload Releases

Caption: Mechanism of payload release via cathepsin B cleavage.

In Vitro Cathepsin B Cleavage Assay Workflow cluster_workflow Experimental Workflow ReagentPrep 1. Prepare Reagents (ADC, Cathepsin B, Buffers) EnzymeActivation 2. Activate Cathepsin B ReagentPrep->EnzymeActivation ReactionSetup 3. Set up Reaction (ADC + Activated Enzyme) EnzymeActivation->ReactionSetup Incubation 4. Incubate at 37°C (Time Course) ReactionSetup->Incubation Quenching 5. Quench Reaction (At each time point) Incubation->Quenching Analysis 6. LC-MS/MS Analysis Quenching->Analysis DataInterpretation 7. Data Interpretation (Cleavage Rate, t½) Analysis->DataInterpretation

Caption: Workflow for in vitro cathepsin B cleavage assay.

References

A Head-to-Head Comparison of PEGylated ADC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of antibody-drug conjugates (ADCs), directly influencing their stability, pharmacokinetics (PK), efficacy, and toxicity. Among the various linker technologies, discrete polyethylene glycol (PEG) linkers have emerged as a valuable tool to optimize ADC performance. Their hydrophilicity helps to mitigate the aggregation of ADCs carrying hydrophobic payloads and can improve the overall pharmacological properties of the conjugate.[1] This guide provides a comparative analysis of different PEGylated linkers in ADC development, supported by experimental data and detailed methodologies to aid in the selection of the optimal linker for a specific application.

The Impact of PEG Linker Properties on ADC Performance

The introduction of PEG chains into ADC linkers offers several advantages over non-PEGylated or hydrophobic linkers. Hydrophilic PEG linkers can overcome issues associated with hydrophobic linkers, such as ADC aggregation, loss of affinity for the target antigen, and rapid clearance from circulation.[2] This allows for a higher drug-to-antibody ratio (DAR) without compromising the physicochemical properties of the ADC.[2][3] The length and architecture of the PEG linker are key determinants of an ADC's behavior, influencing its solubility, stability, pharmacokinetics, and ultimately, its therapeutic index.[4]

Key Advantages of PEGylated Linkers:
  • Improved Hydrophilicity and Reduced Aggregation: PEGylation increases the water solubility of the ADC, preventing the formation of aggregates that can lead to immunogenicity and altered pharmacokinetic profiles.

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers reduces non-specific interactions, leading to a longer circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules to the antibody, potentially leading to enhanced potency.

  • Improved Stability: The flexible PEG chain can sterically hinder enzymatic degradation of the linker and payload, contributing to the overall stability of the ADC in circulation.

Comparative Performance Data of PEGylated ADC Linkers

The following tables summarize quantitative data from various preclinical studies, comparing the performance of ADCs with different PEG linker lengths and architectures.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity
ADC ConfigurationTarget Cell LineIC50 (nM)Fold Change vs. No PEGReference
Affibody-MMAE (No PEG)HER2-positive~10-
Affibody-PEG4k-MMAEHER2-positive~454.5-fold reduction
Affibody-PEG10k-MMAEHER2-positive~22522.5-fold reduction
αCD30-PEGx-MMAE (DAR 8)CD30+ lymphoma linesComparable EC50s across different PEG lengthsNo significant effect

Note: The effect of PEG linker length on in vitro potency can be dependent on the specific targeting moiety, payload, and overall ADC design.

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
ADC ConfigurationAnimal ModelClearance Rate (mL/day/kg)Plasma Half-life (t1/2)Reference
Non-binding IgG-Linker-MMAE (No PEG, DAR 8)RatHigh-
Non-binding IgG-PEG4-Linker-MMAE (DAR 8)RatModerately High-
Non-binding IgG-PEG8-Linker-MMAE (DAR 8)RatLow (approaching parental antibody)-
Non-binding IgG-PEG12-Linker-MMAE (DAR 8)RatLow (approaching parental antibody)-
Non-binding IgG-PEG24-Linker-MMAE (DAR 8)RatLow (approaching parental antibody)-
Affibody-MMAE (No PEG)Mouse-2.5-fold shorter than PEG4k
Affibody-PEG4k-MMAEMouse-Extended
Affibody-PEG10k-MMAEMouse-11.2-fold longer than no PEG

Note: Generally, increasing the PEG length leads to a decrease in clearance and a longer plasma half-life. A threshold may be reached where further increases in PEG length do not significantly impact clearance.

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture
ADC Configuration (Trastuzumab-DM1)Key FindingReference
Linear 24-unit PEG oligomerHigher aggregation tendency, faster clearance
Two pendant 12-unit PEG chains (Amide-coupled)Best performing, lower aggregation, slower clearance

Note: The configuration and positioning of the PEG unit within the linker structure are crucial for achieving ADCs with improved stability and pharmacokinetics.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs with discrete PEG linkers. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibody. The final product is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity.

In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC.

  • Incubation: Incubate the cells for a defined period (e.g., 96 hours).

  • Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).

In Vivo Efficacy Study in Xenograft Model
  • Animal Model: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize mice into treatment groups and administer the ADC, vehicle control, and other relevant controls via an appropriate route (e.g., intravenous).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships between linker properties and ADC performance.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ab_mod Antibody Modification Conj Conjugation Ab_mod->Conj DL_prep Drug-Linker Preparation DL_prep->Conj Pur_Char Purification & Characterization Conj->Pur_Char Treatment_vitro ADC Treatment Pur_Char->Treatment_vitro Treatment_vivo ADC Administration Pur_Char->Treatment_vivo Cell_culture Cell Culture Cell_culture->Treatment_vitro Viability_assay Viability Assay Treatment_vitro->Viability_assay IC50_det IC50 Determination Viability_assay->IC50_det Xenograft Xenograft Model Establishment Xenograft->Treatment_vivo Monitoring Tumor & Weight Monitoring Treatment_vivo->Monitoring TGI_calc TGI Calculation Monitoring->TGI_calc

Caption: Experimental workflow for the preclinical evaluation of an antibody-drug conjugate.

Linker_Properties_Performance cluster_properties PEG Linker Properties cluster_performance ADC Performance Characteristics Length Length (e.g., PEG4, PEG8, PEG24) PK Pharmacokinetics (Longer t1/2, Lower Clearance) Length->PK Longer length improves Cytotoxicity In Vitro Cytotoxicity (Potentially Reduced) Length->Cytotoxicity Longer length may decrease Architecture Architecture (Linear vs. Pendant) Architecture->PK Pendant may improve Stability Stability (Reduced Aggregation) Architecture->Stability Pendant may improve Hydrophilicity Hydrophilicity Hydrophilicity->PK Hydrophilicity->Stability DAR Achievable DAR (Higher) Hydrophilicity->DAR Efficacy In Vivo Efficacy (Improved TGI) PK->Efficacy Stability->Efficacy DAR->Efficacy

Caption: Relationship between discrete PEG linker properties and ADC performance characteristics.

Conclusion

The strategic incorporation of hydrophilic PEG linkers is a powerful tool for optimizing the performance of ADCs. As demonstrated by the compiled experimental data, increasing the length and modifying the architecture of PEG linkers can significantly enhance ADC hydrophilicity, reduce aggregation, improve pharmacokinetic profiles, and ultimately lead to superior in vivo efficacy. However, a potential trade-off with in vitro potency may exist, highlighting the importance of optimizing the PEG linker for each specific antibody, payload, and target combination. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of novel ADC candidates, facilitating the development of safer and more effective cancer therapeutics.

References

A Comparative Guide to the Plasma Stability of Mal-PEG4-Val-Cit-PAB in Human vs. Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the cytotoxic payload at the target site. This guide provides a comparative analysis of the stability of the Mal-PEG4-Val-Cit-PAB linker in human and mouse plasma, supported by experimental data and protocols.

The this compound linker is a widely used cleavable linker system in ADC development. It comprises a maleimide group for conjugation to the antibody, a PEG4 spacer to enhance solubility, and a Val-Cit-PAB (valine-citrulline-p-aminobenzyl carbamate) peptide sequence that is designed to be cleaved by lysosomal proteases, such as cathepsin B, within the target cancer cell.

Key Findings on Plasma Stability

A consistent body of evidence from preclinical studies demonstrates a significant difference in the stability of Val-Cit-containing linkers in human plasma compared to mouse plasma. Generally, these linkers exhibit high stability in human plasma but are considerably less stable in mouse plasma. This discrepancy is primarily attributed to the activity of a specific murine enzyme, carboxylesterase 1c (Ces1c), which can recognize and cleave the Val-Cit motif.[1] This enzymatic activity is not prominent in human plasma, leading to the observed difference in stability.

Quantitative Data Summary

The following table summarizes representative data on the stability of ADCs containing Val-Cit linkers in human and mouse plasma. While specific data for the exact this compound linker is often embedded within broader ADC studies, the data for Val-Cit-containing ADCs provides a strong surrogate for understanding its behavior.

Plasma SourceCompound/ADCTime PointPercent Remaining / DARHalf-Life (t½)Reference
Human Plasma ADC with Val-Cit linker28 daysNo significant degradationNot Applicable[1]
Mouse Plasma ADC with Val-Cit linker7 daysSignificant DAR loss observedNot specifiediQ Biosciences
Human Plasma Ab095–vc–MMAE ADC6 days<1% of theoretical starting amount of unconjugated MMAENot specifiedACS Omega
Mouse Plasma Ab095–vc–MMAE ADC6 daysSignificantly higher concentrations of free MMAE compared to humanNot specifiedACS Omega

Note: DAR stands for Drug-to-Antibody Ratio. A decrease in DAR indicates cleavage of the linker and release of the drug.

Signaling Pathways and Experimental Workflow

The workflow for assessing the plasma stability of an ADC like one containing the this compound linker is a multi-step process. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Stock Solution Incubate_Human Incubate ADC in Human Plasma at 37°C ADC->Incubate_Human Incubate_Mouse Incubate ADC in Mouse Plasma at 37°C ADC->Incubate_Mouse Human_Plasma Human Plasma Human_Plasma->Incubate_Human Mouse_Plasma Mouse Plasma Mouse_Plasma->Incubate_Mouse Aliquots_Human Collect Aliquots at 0, 1, 6, 24, 48, 72h Incubate_Human->Aliquots_Human Aliquots_Mouse Collect Aliquots at 0, 1, 6, 24, 48, 72h Incubate_Mouse->Aliquots_Mouse Immuno_Capture Immunoaffinity Capture of ADC Aliquots_Human->Immuno_Capture Aliquots_Mouse->Immuno_Capture LCMS_Analysis LC-MS Analysis of DAR and Free Payload Immuno_Capture->LCMS_Analysis Data_Analysis Data Analysis and Half-Life Calculation LCMS_Analysis->Data_Analysis

Experimental workflow for ADC plasma stability assay.

Experimental Protocols

A detailed methodology for assessing the plasma stability of an ADC with a this compound linker is provided below. This protocol is based on established methods for evaluating ADC stability in plasma.[2][3]

Objective: To determine and compare the stability of an ADC containing the this compound linker in human and mouse plasma by monitoring the drug-to-antibody ratio (DAR) and the release of the free payload over time.

Materials:

  • ADC with this compound linker

  • Pooled human plasma (e.g., from BioIVT)

  • Pooled mouse plasma (e.g., CD-1 or C57BL/6, from BioIVT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or anti-human IgG magnetic beads

  • Incubator or shaking water bath at 37°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Reagents for sample processing (e.g., acetonitrile for protein precipitation, glycine for elution)

Procedure:

  • Preparation of ADC Solutions: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Incubation:

    • Thaw frozen human and mouse plasma at 37°C.

    • In separate tubes, dilute the ADC stock solution into the human and mouse plasma to a final concentration of approximately 0.1 to 1 mg/mL.

    • A control sample should be prepared by diluting the ADC in PBS.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots from each incubation mixture at specified time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further reaction until analysis.

  • Sample Processing (Immunoaffinity Capture):

    • Thaw the plasma aliquots.

    • Add Protein A or anti-human IgG magnetic beads to each aliquot to capture the ADC.

    • Incubate to allow for binding.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer).

  • LC-MS Analysis:

    • Analyze the eluted ADC samples by LC-MS to determine the average DAR. A decrease in the average DAR over time indicates linker cleavage.

    • The supernatant from the immunoaffinity capture step can also be analyzed by LC-MS to quantify the amount of free payload released into the plasma.

  • Data Analysis:

    • Plot the average DAR or the percentage of remaining conjugated ADC against time for both human and mouse plasma.

    • Calculate the half-life (t½) of the ADC in each plasma type by fitting the data to a suitable kinetic model.

This comprehensive guide underscores the critical importance of selecting the appropriate preclinical species for evaluating ADCs with Val-Cit linkers. The marked instability in mouse plasma necessitates careful interpretation of efficacy and toxicity data from murine models and highlights the value of using human plasma stability data for more accurate prediction of clinical performance.

References

Efficacy of Mal-PEG4-Val-Cit-PAB Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Antibody-Drug Conjugates (ADCs) utilizing the Maleimide-PEG4-Valine-Citrulline-para-aminobenzylcarbamate (Mal-PEG4-Val-Cit-PAB) linker system. The focus is on the cytotoxic effects of these ADCs, primarily those carrying the potent anti-tubulin agent Monomethyl Auristatin E (MMAE), across a range of cancer cell lines. The data presented is collated from multiple studies to offer a broad perspective on the performance of this linker-payload combination in various cancer contexts.

Data Presentation: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ADCs that employ a Val-Cit-PAB-MMAE linker system. It is important to note that the specific antibody, and in some cases minor variations in the linker, differ between studies. These differences are clearly indicated to provide an objective comparison. The data consistently demonstrates a correlation between target antigen expression and the cytotoxic potency of the ADC.

Antibody/Targeting MoietyLinker SystemCancer Cell LineTarget Antigen StatusIC50 ValueReference
Anti-HER2 Affibody-Fc(Not specified)-MMAESK-BR-3HER2-positive134 pM[1]
Anti-HER2 Affibody-Fc(Not specified)-MMAEMDA-MB-453HER2-positive1.9 nM[1]
Anti-HER2 Affibody-Fc(Not specified)-MMAET-47-DHER2-negative45.7 nM[1]
Anti-HER2 Affibody-Fc(Not specified)-MMAEMDA-MB-231HER2-negative98.2 nM[1]
Anti-HER2 DiaffibodyMC-Val-Cit-PABC-MMAESK-BR-3HER2-positive0.5 nM
Anti-HER2 DiaffibodyMC-Val-Cit-PABC-MMAEMDA-MB-453HER2-positiveNot specified
Anti-HER2 DiaffibodyMC-Val-Cit-PABC-MMAET-47-DHER2-positive (low)5.5 nM
H32 (Anti-HER2)VCMMAENCI-N87HER2-positive~0.03 - 0.07 nM[2]
H32 (Anti-HER2)VCMMAESK-BR-3HER2-positive~0.03 - 0.07 nM
H32 (Anti-HER2)VCMMAEBT474HER2-positive~0.02 - 0.1 nM
mil40 (Anti-HER2)Cys-linker-MMAEBT-474HER2-positiveNot specified
mil40 (Anti-HER2)Cys-linker-MMAEHCC1954HER2-positiveNot specified
mil40 (Anti-HER2)Cys-linker-MMAENCI-N87HER2-positiveNot specified
mil40 (Anti-HER2)Cys-linker-MMAEMCF-7HER2-negativeNot specified
mil40 (Anti-HER2)Cys-linker-MMAEMDA-MB-468HER2-negativeNot specified
scFv-425 (Anti-EGFR)BG-GLA-PEG4-Val-Cit-PAB-MMAEMDA-MB-468EGFR-high114.7 - 740.4 nM
scFv-425 (Anti-EGFR)BG-GLA-PEG4-Val-Cit-PAB-MMAEMDA-MB-231EGFR-high114.7 - 740.4 nM
scFv-425 (Anti-EGFR)BG-GLA-PEG4-Val-Cit-PAB-MMAEHs578TEGFR-high114.7 - 740.4 nM
scFv-EpCAMBG-GLA-PEG4-Val-Cit-PAB-MMAEMDA-MB-453EpCAM-high135.2 - 981.7 nM
scFv-EpCAMBG-GLA-PEG4-Val-Cit-PAB-MMAEMDA-MB-468EpCAM-high135.2 - 981.7 nM
scFv-EpCAMBG-GLA-PEG4-Val-Cit-PAB-MMAEMCF7EpCAM-high135.2 - 981.7 nM

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key in vitro assays used to evaluate the efficacy of ADCs.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • ADC constructs and control antibodies

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (typically 72-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • For XTT assay: Prepare the XTT working solution according to the manufacturer's instructions and add it to each well. Incubate for 2-4 hours.

  • Solubilization (for MTT assay): After incubation with MTT, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

ADC Internalization Assay (Flow Cytometry)

This assay quantifies the uptake of an ADC into target cells over time.

Materials:

  • Target cancer cell lines

  • Fluorescently labeled ADC (e.g., with a pH-sensitive dye like pHrodo™) and control antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Trypsin or other cell detachment solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • ADC Incubation: Treat cells with the fluorescently labeled ADC at a specific concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a negative control, incubate a set of cells with the labeled ADC at 4°C to inhibit active internalization.

  • Cell Harvesting: At each time point, wash the cells with cold PBS to stop internalization. Detach the cells using trypsin and neutralize with complete medium.

  • Staining (Optional): A viability dye can be added to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in mean fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Visualizations

Signaling Pathway of MMAE

MMAE_Pathway cluster_cell Cancer Cell ADC ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_free Free MMAE Lysosome->MMAE_free Linker Cleavage Tubulin Tubulin Dimers MMAE_free->Tubulin Inhibition Microtubules Microtubules MMAE_free->Microtubules Disruption Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for MMAE-based ADCs.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight (Cell Adhesion) A->B C 3. Treat with Serial Dilutions of ADC and Controls B->C D 4. Incubate for 72-96 hours C->D E 5. Add MTT/XTT Reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Add Solubilization Solution (for MTT) F->G H 8. Read Absorbance (Microplate Reader) G->H I 9. Data Analysis: Calculate % Viability and IC50 H->I ADC_Logic cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Payload Cytotoxic Payload (MMAE) ADC->Payload delivers Antibody Antibody ADC->Antibody contains Linker Cleavable Linker (Val-Cit) ADC->Linker contains Target Cellular Target (e.g., Tubulin) Payload->Target inhibits Effect Cellular Effect (e.g., Apoptosis) Target->Effect leads to Antibody->ADC provides specificity Linker->Payload releases in lysosome

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mal-PEG4-Val-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Mal-PEG4-Val-Cit-PAB, a cleavable ADC linker. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.

Antibody-drug conjugates (ADCs) and their components, including potent linkers like this compound, require careful handling throughout their lifecycle, from receipt to disposal.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards. Therefore, a comprehensive waste management plan is crucial.

Handling and Storage Precautions

Before disposal, it is essential to handle and store this compound correctly to maintain its integrity and prevent accidental exposure.

Personal Protective Equipment (PPE): Always use appropriate personal protective equipment when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Handling:

  • Avoid inhalation of dust or aerosols.[4]

  • Prevent contact with skin and eyes.[4]

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage: Proper storage is critical for maintaining the stability of the compound.

ParameterConditionSource
Temperature (Powder) -20°C
Temperature (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month
General Conditions Keep container tightly sealed in a cool, well-ventilated area. Protect from light and moisture.

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must be conducted in a manner that ensures the safety of laboratory personnel and the environment. All chemical waste should be treated as hazardous unless otherwise determined by a qualified safety professional.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, disposable lab coats), and weighing papers in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Indicate the date the waste was first added to the container.

3. Spill Management: In the event of a spill, the following procedure should be followed:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if there is a risk of inhalation.

  • For liquid spills, absorb the material with an inert absorbent material such as vermiculite or sand.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

DisposalWorkflow cluster_segregation Waste Segregation start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes sharps_waste Sharps Waste Container is_sharp->sharps_waste Yes label_container Label Container - 'Hazardous Waste' - Chemical Name - Concentration & Date is_sharp->label_container No solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Hazardous Waste Accumulation Area label_container->store_waste final_disposal Dispose via Approved Hazardous Waste Vendor store_waste->final_disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.